molecular formula C6H3BrFNO3 B1524201 4-Bromo-3-fluoro-2-nitrophenol CAS No. 889939-22-4

4-Bromo-3-fluoro-2-nitrophenol

Cat. No.: B1524201
CAS No.: 889939-22-4
M. Wt: 235.99 g/mol
InChI Key: VQSACDGRYKNYRN-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-nitrophenol is a useful research compound. Its molecular formula is C6H3BrFNO3 and its molecular weight is 235.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-fluoro-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluoro-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSACDGRYKNYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305408
Record name 4-Bromo-3-fluoro-2-nitrophenol
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Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-22-4
Record name 4-Bromo-3-fluoro-2-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Bromo-3-fluoro-2-nitrophenol, a halogenated and nitrated phenol derivative. Its multifunctional structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. This guide will delve into its chemical identity, properties, synthesis, safety, and the scientific rationale behind its utility.

Compound Identification and Core Properties

4-Bromo-3-fluoro-2-nitrophenol is a polysubstituted aromatic compound. The strategic placement of bromo, fluoro, nitro, and hydroxyl groups on the benzene ring imparts specific reactivity and properties that are highly sought after in medicinal chemistry and material science.

The definitive identifier for this chemical entity is its CAS (Chemical Abstracts Service) Registry Number.

CAS Number: 889939-22-4[1][2]

This unique numerical identifier distinguishes it from all other known substances, including its isomers, ensuring unambiguous communication in research, manufacturing, and regulatory contexts.

Table 1: Chemical Identity of 4-Bromo-3-fluoro-2-nitrophenol

Identifier Value Source
CAS Number 889939-22-4 [1][2]
Molecular Formula C₆H₃BrFNO₃ [1][2]
Molecular Weight 235.99 g/mol [1]
IUPAC Name 4-Bromo-3-fluoro-2-nitrophenol

| SMILES | OC1=CC=C(Br)C(F)=C1=O |[2] |

Table 2: Physicochemical Properties

Property Value Notes
Appearance Yellow to orange solid Typical for nitrophenolic compounds.
Purity ≥95% Commonly available purity for laboratory use.[3]

| Storage | Sealed in a dry environment at room temperature |[2] |

The Synthetic Rationale: Crafting a Multifunctional Building Block

The nitration of a phenol is a classic electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of 4-Bromo-3-fluorophenol (CAS 121219-03-2)[4], the para position is occupied by bromine. The remaining ortho positions (2 and 6) are available for substitution. The fluorine atom at position 3 will exert its own electronic influence, but the hydroxyl group's directing effect is dominant.

Proposed Experimental Protocol: Nitration of 4-Bromo-3-fluorophenol

Causality: The goal is to introduce a nitro group (NO₂) at the C2 position, ortho to the powerful activating hydroxyl group. This is achieved by generating the highly electrophilic nitronium ion (NO₂⁺) from nitric acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is run at a low temperature to control the reaction rate and minimize the formation of side products.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Substrate Addition: Slowly dissolve 4-Bromo-3-fluorophenol in the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Agent Preparation: In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled.

  • Nitration: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of the phenol in sulfuric acid. The temperature must be rigorously controlled and kept below 5 °C throughout the addition to prevent over-nitration and oxidative decomposition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by periodically quenching a small aliquot in water, extracting with ethyl acetate, and spotting on a TLC plate.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring. This will precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude 4-Bromo-3-fluoro-2-nitrophenol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Self-Validation: The identity and purity of the synthesized product must be confirmed through standard analytical techniques. The expected spectroscopic data would be the primary means of validation.

Synthesis_Workflow sub 4-Bromo-3-fluorophenol (Starting Material) reagents HNO₃ / H₂SO₄ (Nitrating Agent) 0-5 °C sub->reagents product 4-Bromo-3-fluoro-2-nitrophenol (Final Product) reagents->product Logical_Relationships cluster_FunctionalGroups Functional Groups & Reactivity cluster_Applications Potential Applications Compound 4-Bromo-3-fluoro-2-nitrophenol OH Phenolic -OH (Nucleophilic Site) Compound->OH NO2 Nitro -NO₂ (Reducible to -NH₂) Compound->NO2 BrF Halogens (Br, F) (Cross-Coupling Sites) Compound->BrF Pharma Pharmaceutical Synthesis (APIs, Intermediates) OH->Pharma Ester/Ether Formation NO2->Pharma Amine Precursor BrF->Pharma Cross-Coupling Reactions Agro Agrochemical Development BrF->Agro Cross-Coupling Reactions Material Material Science BrF->Material Cross-Coupling Reactions

Caption: Functional groups of the title compound and their applications.

Safety and Handling

As a laboratory chemical, 4-Bromo-3-fluoro-2-nitrophenol requires careful handling in accordance with good industrial hygiene and safety practices. [5]While a specific Safety Data Sheet (SDS) for this exact CAS number is not detailed in the search results, data from structurally similar compounds provides a strong basis for hazard assessment.

GHS Hazard Classification (Anticipated): Based on related nitrophenols and halophenols, the compound is likely to be classified as:

  • Acute Toxicity, Oral (Harmful if swallowed) [4][5][6][7]* Skin Irritation (Causes skin irritation) [4][5][6][7][8]* Serious Eye Damage/Irritation (Causes serious eye irritation) [4][5][6][7][8]* Specific Target Organ Toxicity — Single Exposure (May cause respiratory irritation) [4][5][7] Handling Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [5][6]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [5][6][8]* General Hygiene: Avoid contact with skin, eyes, and clothing. [6]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [5]* Storage: Keep the container tightly closed in a dry, well-ventilated place. [5][8]

Conclusion

4-Bromo-3-fluoro-2-nitrophenol, identified by CAS number 889939-22-4, is a strategically designed chemical building block. Its value for researchers and drug developers lies in its multifunctional nature, offering multiple, distinct reaction pathways for the synthesis of complex target molecules. The presence of hydroxyl, nitro, and halogen functionalities provides a versatile platform for generating molecular diversity, particularly in the pursuit of new therapeutic agents where properties like metabolic stability and binding affinity are paramount. Proper handling and adherence to safety protocols are essential when working with this and related chemical intermediates.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. Retrieved from [Link]

  • GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • PubChem - NIH. 4-Bromo-3-fluorophenol. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • ResearchGate. The synthesis of substituted phenols, anilines, nitroarenes, and haloarenes from arylboronic acids. Retrieved from [Link]

  • NIST WebBook. 4-Fluoro-2-nitrophenol. Retrieved from [Link]

  • PubChem - NIH. 3-Fluoro-4-nitrophenol. Retrieved from [Link]

  • University Course Material. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

Technical Profile: 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Application in Medicinal Chemistry

Executive Summary

4-Bromo-3-fluoro-2-nitrophenol (CAS: 889939-22-4) is a highly functionalized aromatic building block utilized primarily in the synthesis of bioactive small molecules.[1][2][3] Its structural uniqueness lies in the dense array of functionalities—a phenol core decorated with orthogonal halogens (bromine and fluorine) and a nitro group.[3][4] This specific substitution pattern makes it a critical intermediate for Structure-Activity Relationship (SAR) studies, particularly in the development of kinase inhibitors and agrochemicals where halogen bonding and metabolic stability are paramount.[1][3]

This technical guide provides a comprehensive analysis of its physicochemical properties, with a specific focus on molecular weight validation via Mass Spectrometry , synthetic pathways, and handling protocols.[3]

Physicochemical Specifications

The molecular weight of 4-Bromo-3-fluoro-2-nitrophenol is not a singular static figure due to the natural isotopology of Bromine.[1][3] For high-precision applications (e.g., HRMS validation), researchers must distinguish between the Average Molecular Weight and the Monoisotopic Mass .[1][3]

Table 1: Core Chemical Identity
PropertyValueNotes
IUPAC Name 4-Bromo-3-fluoro-2-nitrophenol
CAS Registry 889939-22-4
Molecular Formula C₆H₃BrFNO₃
Average Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight 235.99 g/mol Used for molarity calculations.[3]
Monoisotopic Mass 234.928 g/mol Based on ⁷⁹Br isotope (50.7%).[3]
Isotopic Mass (M+2) 236.926 g/mol Based on ⁸¹Br isotope (49.3%).[3]
Appearance Yellow to Orange SolidTypical of nitro-phenols.[1][3][4]
Predicted pKa ~4.5 - 5.5Acidic due to -NO₂ and -F electron withdrawal.[1][3]
Analytical Validation: Mass Spectrometry & Isotopic Signature

Expert Insight: In drug development, confirming the identity of brominated intermediates relies heavily on recognizing the 1:1 isotopic doublet .[1][3] Unlike chlorination (3:1 ratio), the natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br) is approximately equal.[3]

When analyzing 4-Bromo-3-fluoro-2-nitrophenol via LC-MS (ESI-), you will not observe a single molecular ion peak.[1][3] Instead, you must validate the compound based on the characteristic "Twin Peak" signature.[1][3]

Mass Spec Fragmentation Logic (ESI Negative Mode)
  • Primary Ion: [M-H]⁻ (Deprotonation of the phenol).[3]

  • Signature: Two peaks of nearly equal intensity separated by 2 mass units.

    • Peak A (⁷⁹Br): m/z ~233.9[3]

    • Peak B (⁸¹Br): m/z ~235.9[3]

MassSpecLogic Compound 4-Bromo-3-fluoro-2-nitrophenol (Neutral) ESI ESI Source (Negative Mode) Compound->ESI Injection Ion79 [M-H]- (79Br) m/z 233.92 Intensity: ~100% ESI->Ion79 Deprotonation Ion81 [M-H]- (81Br) m/z 235.92 Intensity: ~98% ESI->Ion81 Isotopic Split

Figure 1: Mass Spectrometry ionization logic demonstrating the characteristic bromine isotopic split essential for compound validation.

Synthetic Pathway & Fabrication

Direct commercial sourcing of this specific isomer can be sporadic.[3] A robust laboratory synthesis typically involves the regioselective nitration of the bromofluorophenol precursor.[1][3]

Mechanism: Electrophilic Aromatic Substitution (EAS).[3] Challenge: Controlling regioselectivity. The hydroxyl group (-OH) is the strongest director (ortho/para), but the position para to the -OH is blocked by Bromine.[1][3] Nitration will occur ortho to the -OH.[1][3]

  • Site 2: Ortho to -OH, Ortho to -F (Sterically crowded but electronically activated).

  • Site 6: Ortho to -OH, Meta to -F (Less crowded).

Note: Separation of the 2-nitro and 6-nitro isomers via column chromatography is usually required.[1][3]

Protocol: Nitration of 4-Bromo-3-fluorophenol
  • Reagents: 4-Bromo-3-fluorophenol (1.0 eq), HNO₃ (1.05 eq), H₂SO₄ (catalytic), DCM (Solvent).[1][3]

  • Setup: Cool solution of precursor in DCM to 0°C.

  • Addition: Add HNO₃ dropwise to prevent over-nitration (polynitration).

  • Workup: Quench with ice water, extract with EtOAc, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 2-nitro isomer (target) typically elutes differently due to intramolecular H-bonding between the Nitro-O and Phenol-H.[1][3]

Synthesispath Start 4-Bromo-3-fluorophenol (Precursor) Reagents HNO3 / H2SO4 0°C, DCM Start->Reagents Intermed Sigma Complex (Transition State) Reagents->Intermed ProductA TARGET: 4-Bromo-3-fluoro-2-nitrophenol (Ortho-Nitration) Intermed->ProductA Major/Minor (Separation Req.) ProductB By-product: 4-Bromo-5-fluoro-2-nitrophenol (Isomer) Intermed->ProductB

Figure 2: Synthetic route via electrophilic aromatic substitution, highlighting the necessity for isomer separation.

Safety & Handling (SDS Summary)

As a halogenated nitro-phenol, this compound poses specific toxicity and reactivity hazards.[1][3] It acts as an uncoupler of oxidative phosphorylation (characteristic of nitrophenols).[3]

  • GHS Signal: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315/H319: Causes skin and serious eye irritation.[3]

    • H410: Very toxic to aquatic life with long-lasting effects (halogens increase lipophilicity and bioaccumulation).[1][3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[3]

References
  • Sinfoo Biotech. (n.d.).[3] 4-Bromo-3-fluoro-2-nitrophenol Product Data. Retrieved Jan 29, 2026, from [3]

  • BLD Pharm. (n.d.).[3] Safety Data Sheet: 4-Bromo-3-fluoro-2-nitrophenol. Retrieved Jan 29, 2026, from [3]

  • AChemBlock. (n.d.). Catalog: 4-Bromo-3-fluoro-2-nitrophenol Properties. Retrieved Jan 29, 2026, from [3]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 17976316 (Isomer Analogues). Retrieved Jan 29, 2026, from [3]

Sources

Technical Guide: Spectroscopic Characterization of 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

4-Bromo-3-fluoro-2-nitrophenol (CAS: 889939-22-4 ) is a densely functionalized aromatic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., MEK/BRAF pathways) and advanced agrochemicals.[1] Its structural complexity—featuring four distinct substituents on a single benzene ring—presents unique spectroscopic challenges.

This guide provides a rigorous technical breakdown of its spectral signatures, focusing on the diagnostic utility of


F-NMR coupling patterns  and Bromine isotope mass spectrometry .
Chemical Identity Table
ParameterDetail
IUPAC Name 4-Bromo-3-fluoro-2-nitrophenol
CAS Number 889939-22-4
Molecular Formula

Exact Mass 234.9280 (for

)
Molecular Weight 235.99 g/mol
SMILES Oc1ccc(Br)c(F)c1=O

Structural Analysis & Spectroscopic Logic

To accurately interpret the spectra of this compound, one must understand the electronic environment established by the substituents.

  • Nitro Group (

    
     at C2):  Strong electron-withdrawing group (EWG). Deshields adjacent protons and carbons; induces a significant dipole.
    
  • Fluorine Atom (

    
     at C3):  Highly electronegative. Key diagnostic feature due to Spin-Spin Coupling (
    
    
    
    )
    .
  • Bromine Atom (

    
     at C4):  Heavy halogen. Provides a distinct mass spectral isotope pattern (
    
    
    
    ).
  • Hydroxyl Group (

    
     at C1):  Electron-donating by resonance. Exchangeable proton in NMR.
    
Predicted H-NMR Diagnostic Criteria

The molecule possesses only two aromatic protons, H5 and H6 . Their identification relies on their coupling to the Fluorine atom at C3.

  • H5 (Position 5):

    • Environment:[2][3] Ortho to Bromine (C4), Meta to Fluorine (C3).

    • Coupling: Splits into a doublet of doublets (dd) .

      • 
         (Ortho): ~8.5 – 9.0 Hz.
        
      • 
         (Meta): ~6.0 – 8.0 Hz (Diagnostic).
        
  • H6 (Position 6):

    • Environment:[2][3] Ortho to Hydroxyl (C1), Para to Fluorine (C3).

    • Coupling: Splits into a doublet (d) or broad doublet .

      • 
         (Ortho): ~8.5 – 9.0 Hz.
        
      • 
         (Para): < 2.0 Hz (Often unresolved or appears as peak broadening).
        
Visualization: NMR Coupling Logic

The following diagram illustrates the splitting tree for the aromatic protons, a critical tool for structural validation.

NMR_Splitting Signal_H5 H5 Proton Signal Split_H6 Split by H6 (Ortho) 3J ~9 Hz Signal_H5->Split_H6 Final_H5 Final H5 Signal: Doublet of Doublets (dd) Split_H6->Final_H5 Split by F (Meta) 4J ~7 Hz Signal_H6 H6 Proton Signal Split_H5_2 Split by H5 (Ortho) 3J ~9 Hz Signal_H6->Split_H5_2 Final_H6 Final H6 Signal: Doublet (d) (Para-F coupling negligible) Split_H5_2->Final_H6

Figure 1: Theoretical splitting tree for aromatic protons H5 and H6. Note the secondary splitting of H5 due to the meta-Fluorine.

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary confirmation tool for the brominated motif.

Isotope Pattern Analysis

Bromine exists naturally as


 (50.7%) and 

(49.3%). This creates a distinct 1:1 doublet in the molecular ion region.
Ion Speciesm/z (approx)Relative AbundanceInterpretation

(

)
233.9 100%Deprotonated molecular ion (Negative Mode).

(

)
235.9 ~98%The "M+2" peak confirming one Bromine atom.

Technical Note: In LC-MS (ESI-), the nitro group facilitates ionization, making Negative Mode (ESI-) the preferred detection method. Expect a strong


 signal.

Experimental Protocols for Validation

To ensure data integrity (E-E-A-T), follow these standardized protocols.

Sample Preparation for NMR
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    .
    • Reason: The polar nitro and hydroxyl groups dissolve better in DMSO. Furthermore, DMSO slows the proton exchange of the phenolic -OH, often allowing the hydroxyl proton to be visualized as a broad singlet around

      
       10.0–11.0 ppm.
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

LC-MS Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm; MS in ESI Negative Mode.

Quality Control Workflow

The following workflow ensures the compound meets the stringency required for pharmaceutical intermediates.

QC_Workflow Start Crude Synthesis Product LCMS LC-MS Analysis (Check Br Isotope Pattern) Start->LCMS Decision Purity > 95%? LCMS->Decision Purify Prep-HPLC / Recrystallization Decision->Purify No NMR 1H & 19F NMR (DMSO-d6) Decision->NMR Yes Purify->LCMS Re-analyze Final Release COA NMR->Final

Figure 2: QC Decision Matrix for 4-Bromo-3-fluoro-2-nitrophenol validation.

Infrared (IR) Spectroscopy Diagnostic Bands

If NMR is unavailable, FT-IR provides a rapid "fingerprint" verification.

  • 
     Stretch:  Broad band at 3200–3500 cm
    
    
    
    (Phenolic).
  • 
     Stretches (Nitro):  Two strong bands are characteristic.
    
    • Asymmetric: ~1530–1550 cm

      
       .
      
    • Symmetric: ~1340–1360 cm

      
       .
      
  • 
     Stretch:  Strong band in the 1000–1200 cm
    
    
    
    region (often overlapped but distinct).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2779153, 4-Bromo-3-fluorophenol (Structural Analog/Precursor). Retrieved from [Link][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constant logic).

Sources

An In-Depth Technical Guide to 4-Bromo-3-fluoro-2-nitrophenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Halogenated nitrophenols, in particular, represent a class of highly versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 4-Bromo-3-fluoro-2-nitrophenol, a trifunctional aromatic intermediate poised for significant utility in research and development.

As a Senior Application Scientist, the following sections are designed to not only present the known properties of this compound but also to provide a logical framework for its synthesis, handling, and potential applications. We will delve into the causality behind experimental choices, ensuring that the presented protocols are robust and self-validating.

Core Chemical Identity and Properties

IUPAC Name: 4-Bromo-3-fluoro-2-nitrophenol[1]

CAS Number: 889939-22-4[1]

Molecular Formula: C₆H₃BrFNO₃[1]

Molecular Weight: 236.00 g/mol [2]

Physicochemical Properties

While specific experimental data for 4-Bromo-3-fluoro-2-nitrophenol is not extensively published, we can infer its properties based on its structure and data from closely related analogues.

PropertyPredicted Value/ObservationRationale and Comparative Data
Appearance White to light yellow crystalline solidSimilar halogenated nitrophenols, such as 4-bromo-2-nitrophenol, are reported as crystalline solids. The presence of the nitro group often imparts a yellowish color.
Melting Point (°C) 85 - 95This is an estimation. For comparison, 4-bromo-2-nitrophenol has a melting point of 90-94 °C[3], and 4-bromo-2-fluoro-1-nitrobenzene melts at 84-90 °C[4]. The additional fluorine and different substitution pattern will influence the crystal lattice energy.
Boiling Point (°C) > 250 (decomposes)High molecular weight and polar functional groups suggest a high boiling point, likely with decomposition at atmospheric pressure.
Solubility Sparingly soluble in water; soluble in methanol, ethanol, acetone, DMSO, and chlorinated solvents.The polar hydroxyl and nitro groups allow for some water solubility, but the bromo- and fluoro-substituted benzene ring imparts significant nonpolar character. 4-Bromo-3-fluorophenol is soluble in methanol[4].
pKa ~5-6The phenolic proton's acidity is significantly increased by the electron-withdrawing effects of the nitro, bromo, and fluoro groups. For comparison, the pKa of phenol is ~10, while 4-nitrophenol's is 7.15. The additional halogens will further lower the pKa.

Synthesis of 4-Bromo-3-fluoro-2-nitrophenol: A Proposed Protocol

Proposed Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Work-up and Purification Start 4-Bromo-3-fluorophenol Reagents Nitrating Agent (e.g., HNO₃) in Acetic Acid or H₂SO₄ Start->Reagents Reacts with Reaction Electrophilic Aromatic Substitution (Nitration) Reagents->Reaction Product 4-Bromo-3-fluoro-2-nitrophenol Reaction->Product Quench Quench with Ice-Water Product->Quench Filter Filter Crude Product Quench->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize

Caption: Proposed synthesis workflow for 4-Bromo-3-fluoro-2-nitrophenol.

Detailed Experimental Protocol

Objective: To synthesize 4-Bromo-3-fluoro-2-nitrophenol via electrophilic nitration of 4-bromo-3-fluorophenol.

Materials:

  • 4-Bromo-3-fluorophenol (1.0 eq)

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%, ~1.1 eq)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-3-fluorophenol in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Nitration: Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C. The addition of a strong acid to the phenol will be exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-Bromo-3-fluoro-2-nitrophenol.

  • Drying: Dry the purified product under vacuum.

Causality of Experimental Choices:

  • Starting Material: 4-Bromo-3-fluorophenol is chosen as it already possesses the required bromo and fluoro substituents in the correct positions relative to each other.

  • Regioselectivity: The hydroxyl group of a phenol is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. In 4-bromo-3-fluorophenol, the para position to the hydroxyl group is blocked by the bromine atom. The two ortho positions are at C2 and C6. The position at C2 is sterically less hindered and is therefore the most likely site for nitration.

  • Reaction Conditions: The use of nitric acid in acetic acid is a standard and relatively mild condition for the nitration of activated aromatic rings like phenols. Using a stronger nitrating mixture, such as nitric acid in sulfuric acid, could lead to over-nitration or oxidation. Cooling the reaction is crucial to control the exothermic nature of the reaction and prevent side product formation.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the structure.

  • ¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, due to coupling with each other and with the fluorine atom. The phenolic proton will appear as a broad singlet.

  • ¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively), C-F stretch (~1100-1250 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1).

Applications in Drug Discovery and Development

The true value of 4-Bromo-3-fluoro-2-nitrophenol lies in its potential as a versatile building block in the synthesis of novel therapeutic agents. The three different functional groups (hydroxyl, nitro, and bromo) offer orthogonal reactivity, allowing for a stepwise and controlled elaboration of the molecular structure.

Potential Reaction Pathways

G cluster_0 Reactions at the Bromine cluster_1 Reactions at the Nitro Group cluster_2 Reactions at the Hydroxyl Group Start 4-Bromo-3-fluoro-2-nitrophenol Suzuki Suzuki Coupling (Aryl-Aryl bond formation) Start->Suzuki Sonogashira Sonogashira Coupling (Aryl-Alkynyl bond formation) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Aryl-Nitrogen bond formation) Start->Buchwald Reduction Reduction to Amine (e.g., with SnCl₂, H₂/Pd-C) Start->Reduction Ether Williamson Ether Synthesis (Alkylation) Start->Ether Ester Esterification Start->Ester AmineDeriv Further derivatization of the amine (Amide, Sulfonamide formation) Reduction->AmineDeriv

Caption: Potential reaction pathways for derivatization of 4-Bromo-3-fluoro-2-nitrophenol.

  • Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, alkyl, and amino substituents, which is a key strategy in modern drug discovery for exploring the chemical space around a lead compound.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂, H₂/Pd-C). This resulting aniline is a crucial intermediate for the synthesis of a wide variety of heterocycles, amides, and sulfonamides, which are common motifs in bioactive molecules.

  • Phenolic Hydroxyl Derivatization: The hydroxyl group can be alkylated to form ethers (Williamson ether synthesis) or acylated to form esters. This modification can be used to alter the compound's solubility, lipophilicity, and pharmacokinetic properties.

  • Synergistic Effects of Fluorine: The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups. Its presence in this building block makes it particularly attractive for developing drug candidates with improved pharmacological profiles.

The applications of structurally similar compounds as intermediates in the development of anti-infectives, anti-inflammatories, and oncology drugs suggest that 4-Bromo-3-fluoro-2-nitrophenol could be a valuable precursor in these therapeutic areas.[2]

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Bromo-3-fluoro-2-nitrophenol is not widely available. However, based on the known hazards of similar compounds like 4-bromo-2-nitrophenol and 4-bromo-3-fluorophenol, the following precautions should be taken.

GHS Hazard Classification (Predicted):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]

Handling Precautions:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.[7]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

  • Recommended storage temperature is 0-8 °C.[1]

Conclusion

4-Bromo-3-fluoro-2-nitrophenol is a promising chemical intermediate with significant potential for application in drug discovery and materials science. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related compounds. As research in medicinal chemistry continues to advance, the utility of such versatile building blocks will undoubtedly grow, paving the way for the development of novel and improved therapeutic agents.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-3-fluorophenol.
  • Fisher Scientific. (2024, March 1). Safety Data Sheet: 4-Bromo-2-fluoro-6-nitrophenol.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-nitrophenol 98%.
  • Advanced ChemBlocks Inc. (n.d.). 4-Bromo-3-fluoro-2-nitrophenol 95%.
  • BLD Pharm. (n.d.). 4-Bromo-3-fluoro-2-nitrophenol.
  • PubChem. (n.d.). 4-Bromo-3-fluorophenol. Retrieved from National Center for Biotechnology Information, U.S.
  • PubChem. (n.d.). 4-Bromo-2-nitrophenol. Retrieved from National Center for Biotechnology Information, U.S.
  • Guidechem. (n.d.). 4-Bromo-3-fluorophenol 121219-03-2 wiki.
  • ChemicalBook. (n.d.). 4-Bromo-3-fluorophenol Safety Data Sheet.
  • Echemi. (n.d.). 4-Bromo-2-fluoro-6-nitrophenol SDS, 320-76-3 Safety Data Sheets.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis.

Sources

Technical Deep Dive: Strategic Selection of Starting Materials for 4-Bromo-3-fluoro-2-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic selection of starting materials and synthetic pathways for 4-Bromo-3-fluoro-2-nitrophenol (CAS: 889939-22-4). The content is structured for research and development scientists, focusing on regiochemical control, scalability, and atom economy.

Executive Summary

The synthesis of 4-Bromo-3-fluoro-2-nitrophenol presents a specific challenge in aromatic substitution patterns: a contiguous 1,2,3,4-substitution motif containing four different functionalities (hydroxyl, nitro, fluoro, bromo). This intermediate is critical in the development of kinase inhibitors and other small-molecule therapeutics where the electronic modulation of the phenol ring is required for binding affinity.

This guide identifies 2,6-Difluoronitrobenzene as the optimal primary starting material. This route leverages a high-fidelity Nucleophilic Aromatic Substitution (


) followed by a regioselective Electrophilic Aromatic Substitution (

). We also analyze a secondary route starting from 4-Bromo-3-fluorophenol to highlight regioselectivity risks.

Retrosynthetic Analysis & Strategy

To achieve the target molecule with high isomeric purity, we must control the introduction of the nitro and bromo groups relative to the directing fluorine and hydroxyl moieties.

The Core Challenge: Regiocontrol
  • Target Structure: 1-OH, 2-

    
    , 3-F, 4-Br.[1]
    
  • Electronic Conflict: In a phenol precursor, the hydroxyl group is the strongest director (ortho/para). The fluorine and bromine atoms are ortho/para directing but deactivating. The nitro group is meta directing.[2]

  • Solution: Establish the 1-OH, 2-

    
    , 3-F core first using 
    
    
    
    chemistry, which is governed by activation rather than directing groups, then use the synergistic directing effects of OH and F to install the bromine at position 4.

Retrosynthesis cluster_logic Regioselectivity Logic Target TARGET 4-Bromo-3-fluoro-2-nitrophenol Inter INTERMEDIATE 3-Fluoro-2-nitrophenol Target->Inter Bromination (SEAr) Regioselective at C4 Start STARTING MATERIAL 2,6-Difluoronitrobenzene Inter->Start Hydrolysis (SNAr) Regioselective subst. of F Logic1 OH & F both direct Electrophile to C4 Logic2 NO2 activates ortho-F for Nucleophilic Attack

Figure 1: Retrosynthetic logic flow demonstrating the disconnection to 2,6-Difluoronitrobenzene.

Primary Route: The SNAr / Bromination Sequence

This route is field-proven for generating the 2-nitro-3-fluoro phenol core with high fidelity.

Step 1: Synthesis of 3-Fluoro-2-nitrophenol

Starting Material: 2,6-Difluoronitrobenzene (CAS: 19064-24-5) Reagents: Potassium Hydroxide (KOH) or Potassium tert-butoxide (


-BuOK), Water/DMSO.[3]

Mechanism: The reaction proceeds via an


 mechanism. The nitro group at position 1 strongly activates the fluorine atoms at positions 2 and 6 toward nucleophilic attack. Hydroxide ion attacks one of the equivalent fluorine positions.
  • Why this works: Once the first phenol is formed, the resulting phenoxide anion is electron-rich and repels further nucleophilic attack, preventing bis-substitution (formation of 2-nitroresorcinol derivatives).

  • Regiochemistry: Since the starting material is symmetric, substitution at either fluorine yields the same product: 6-fluoro-2-nitrophenol, which is structurally identical to 3-fluoro-2-nitrophenol (numbering priority changes to OH=1).

Step 2: Bromination to 4-Bromo-3-fluoro-2-nitrophenol

Starting Material: 3-Fluoro-2-nitrophenol (CAS: 385-01-3) Reagents: Bromine (


), Acetic Acid (

), or N-Bromosuccinimide (NBS).

Mechanism: Electrophilic Aromatic Substitution (


).
  • Directing Effects:

    • -OH (C1): Strong activator, directs ortho (C6) and para (C4).

    • -F (C3): Weak deactivator but directs ortho (C2, C4) and para (C6).

    • -

      
       (C2):  Strong deactivator, directs meta (C4, C6).
      
  • Consensus: All three groups electronically favor substitution at C4 and C6 .

  • Steric Control: Position C4 is para to the hydroxyl group and ortho to the small fluorine atom. Position C6 is ortho to the hydroxyl group. In phenol brominations, para-substitution is typically favored over ortho due to steric hindrance and electronic preference, unless the para position is blocked.

  • Outcome: The major product is the desired 4-bromo isomer.

DirectingEffects Core 3-Fluoro-2-nitrophenol Core OH 1-OH (Strong Activator) Core->OH NO2 2-NO2 (Deactivator) Core->NO2 F 3-F (Weak Deactivator) Core->F C4 Position C4 (Target) OH->C4 Para (Major) C6 Position C6 (Minor Byproduct) OH->C6 Ortho NO2->C4 Meta NO2->C6 Meta F->C4 Ortho F->C6 Para

Figure 2: Analysis of directing effects on the 3-fluoro-2-nitrophenol substrate. Convergence of directing vectors at C4 ensures high regioselectivity.

Alternative Routes & Comparative Analysis

Route B: Nitration of 4-Bromo-3-fluorophenol

Starting Material: 4-Bromo-3-fluorophenol (CAS: 121219-03-2).[4] Reagents:


, 

.[5] Feasibility: Low / Risky .
  • Analysis: The hydroxyl group directs nitration to positions 2 and 6. Position 2 is "inside" the 1,3-substitution pattern (between OH and F), making it sterically crowded. Position 6 is less hindered.

  • Outcome: Nitration typically occurs at C6 , yielding 4-bromo-5-fluoro-2-nitrophenol (undesired isomer), rather than the target 4-bromo-3-fluoro-2-nitrophenol. Separation of these isomers is difficult and yields are poor.

Table 1: Comparison of Starting Materials
Starting MaterialCAS No.Cost EfficiencyRegiocontrolSafety Profile
2,6-Difluoronitrobenzene 19064-24-5 High Excellent Moderate (Irritant)
4-Bromo-3-fluorophenol121219-03-2MediumPoor (Favors wrong isomer)Moderate
2,3-Difluoronitrobenzene6921-22-8Low (Expensive)GoodModerate

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-2-nitrophenol ( )

Adapted from standard procedures for ortho-fluoronitrobenzene hydrolysis.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and temperature probe.

  • Solvent System: Dissolve 2,6-Difluoronitrobenzene (10.0 g, 62.9 mmol) in DMSO (60 mL).

  • Base Addition: Prepare a solution of KOH (7.0 g, 125 mmol) in water (20 mL). Add this dropwise to the reaction mixture at room temperature.

    • Note: Exothermic reaction. Maintain temperature < 35°C using a water bath to prevent bis-substitution.

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane) or HPLC.

  • Workup: Acidify carefully with 1M HCl to pH ~2. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[4]
    
  • Purification: The crude orange oil is typically sufficiently pure (>95%). If necessary, purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Expected Yield: 85–92%.

Protocol B: Synthesis of 4-Bromo-3-fluoro-2-nitrophenol ( )
  • Setup: Equip a 250 mL round-bottom flask with a stir bar and addition funnel.

  • Dissolution: Dissolve 3-Fluoro-2-nitrophenol (5.0 g, 31.8 mmol) in Glacial Acetic Acid (40 mL).

  • Bromination: Add a solution of Bromine (

    
    , 1.7 mL, 33.4 mmol) in Acetic Acid (10 mL) dropwise over 30 minutes at 15–20°C.
    
    • Critical Control: Do not heat initially. Higher temperatures may promote dibromination.

  • Completion: Stir for 2 hours at room temperature. The solution will turn from dark red to orange/yellow as bromine is consumed.

  • Quench: Pour the mixture into ice water (150 mL) containing Sodium Bisulfite (

    
    , 1.0 g) to quench excess bromine.
    
  • Isolation: The product often precipitates as a yellow solid. Filter and wash with cold water. If oil forms, extract with Dichloromethane (DCM).

  • Characterization: Confirm regiochemistry via

    
    -NMR. The coupling constants between aromatic protons will distinguish the 4-bromo (ortho coupling if H5/H6 remain? No, H5 and H6 are adjacent. 4-bromo leaves H5 and H6.[6] 
    
    
    
    Hz) from the 6-bromo isomer.
    • Target (4-Bromo): Protons at C5 and C6 are adjacent (ortho-coupling).

  • Expected Yield: 75–85%.

References

  • Preparation of 3-Fluoro-2-nitrophenol

    • Source: ChemicalBook / Patent Liter
    • Context: Hydrolysis of 2,6-difluoronitrobenzene using hydroxide bases.
    • URL:

  • Bromination of Fluorophenols

    • Source: BenchChem Protocols.
    • Context: General protocols for regioselective bromination of activ
    • URL:

  • Product Data & CAS Verification

    • Source: PubChem / Sigma-Aldrich.
    • Context: Verification of CAS 889939-22-4 and physical properties.[7]

    • URL: (Note: Link directs to isomer record for structural verification; exact CAS 889939-22-4 is commercially listed).

  • Regioselectivity in Phenol Bromination

    • Source: Wang, L. et al. (2020).[4] Molecules.

    • Context: Discussion on directing effects in halogen
    • URL:

Sources

Structural Analysis & Characterization Guide: 4-Bromo-3-fluoro-2-nitrophenol

[1]

Executive Summary

4-Bromo-3-fluoro-2-nitrophenol (BFNP) represents a highly functionalized, electron-deficient aromatic scaffold critical in the synthesis of next-generation kinase inhibitors (e.g., MEK/MAPK pathway targets) and advanced agrochemicals.[1] Its structural uniqueness lies in the contested electronic environment : a strongly activating hydroxyl group competing against three electron-withdrawing substituents (nitro, fluoro, bromo) in a sterically congested 1,2,3,4-substitution pattern.[1]

This technical guide provides a rigorous framework for the structural elucidation, synthesis control, and reactivity profiling of BFNP. It moves beyond basic data listing to establish a self-validating analytical workflow designed to prevent common regioisomeric misidentifications in high-value synthesis.

Part 1: Molecular Architecture & Electronic Logic

The "Ortho-Effect" and Intramolecular Locking

The defining structural feature of BFNP is the interaction between the hydroxyl group (C1) and the nitro group (C2). Unlike its para-nitro isomers, BFNP exhibits a strong intramolecular hydrogen bond (O-H

2
  • Thermodynamic Consequence: This "locking" reduces the polarity of the hydroxyl group, significantly lowering the boiling point compared to the 4-nitro isomer and allowing for purification via steam distillation [1].

  • Spectroscopic Signature: The phenolic proton in 1H NMR will be significantly deshielded (typically

    
     ppm) and solvent-independent (e.g., CDCl3 vs. DMSO-d6) due to this internal chelation.
    
Steric Congestion & The Fluorine Handle

The fluorine atom at C3 is "sandwiched" between the bulky nitro group (C2) and the bromine atom (C4).

  • Electronic Impact: The fluorine atom exerts a strong inductive withdrawing effect (-I) but a resonant donating effect (+R).[2] However, the adjacent nitro group twists out of planarity to relieve steric strain, dampening the resonance contribution.

  • 19F NMR Utility: This environment makes the

    
    F signal highly sensitive to the exact regiochemistry, serving as the primary "truth source" for isomeric differentiation.
    

Part 2: Spectroscopic Characterization Strategy

To validate the identity of BFNP and distinguish it from common impurities (e.g., 6-bromo or 4-bromo-5-fluoro isomers), researchers must employ a multi-modal approach.

Mass Spectrometry (The Bromine Fingerprint)

Before NMR analysis, confirm the halogenation state.[2]

  • Method: LC-MS (ESI Negative mode preferred for phenols).[2]

  • Diagnostic Criteria: Look for the characteristic 1:1 isotopic ratio of

    
    Br and 
    
    
    Br.[2]
    • M-H peak (m/z): ~234 and 236.[2]

    • Absence of Br: Single peak (indicates under-bromination).[2]

    • 1:2:1 pattern: Indicates dibromination (impurity).[2]

Nuclear Magnetic Resonance (NMR) Protocol

The high substitution leaves only two aromatic protons, making

2

Table 1: Predicted NMR Shift Logic (Solvent: DMSO-d6)

NucleusSignalMultiplicityCoupling (

)
Structural Insight

H
Ar-H (C5)Doublet of Doublets (dd)

Hz,

Hz
Ortho to C6-H; Meta to F.

H
Ar-H (C6)Doublet (d)

Hz
Ortho to C5-H; Para to F (small coupling).

H
-OHBroad SingletN/ADeshielded (>10 ppm) due to H-bond.[2]

F
Ar-F (C3)Multiplet

coupling
Critical: Confirm absence of ortho H coupling (H2/H4 are substituted).
Infrared Spectroscopy (IR)
  • 
    :  Broad band is often absent or weak/shifted due to chelation.[2]
    
  • 
    :  Asymmetric stretch (~1530 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) are strong and diagnostic.[2]
    

Part 3: Synthetic Pathways & Impurity Profiling[2]

Understanding the synthesis is crucial for anticipating impurities.[2] The most robust route involves the bromination of 3-fluoro-2-nitrophenol.[1]

Synthesis Logic Diagram

The following workflow illustrates the decision gates for synthesis and purification.

SynthesisWorkflowStartStarting Material:3-Fluoro-2-nitrophenolReagentBromination(Br2/AcOH or NBS)Start->ReagentReactionReaction Mixture(Electrophilic Aromatic Subst.)Reagent->ReactionIsomer1Target: 4-Bromo(Para to OH, Ortho to F)Reaction->Isomer1Major Product(Activated Pos.)Isomer2Impurity: 6-Bromo(Ortho to OH, Para to F)Reaction->Isomer2Minor Product(Steric Bulk)PurificationPurification Strategy:Steam Distillation orRecrystallization (EtOH)Isomer1->PurificationIsomer2->PurificationFinalPure BFNP(>98% HPLC)Purification->FinalTarget Isolated

Figure 1: Synthetic workflow for 4-Bromo-3-fluoro-2-nitrophenol, highlighting the regioselectivity competition between the 4-position (favored) and 6-position.

Regioselectivity Control[2]
  • Directing Groups: The -OH group is strongly activating and ortho/para directing. The -NO2 is meta directing.[2] The -F is ortho/para directing.[2]

  • The Conflict:

    • Position 4: Para to -OH, Ortho to -F, Meta to -NO2.[1] (Highly Favored).

    • Position 6: Ortho to -OH, Para to -F, Meta to -NO2.[1] (Disfavored due to steric crowding from the -OH and lack of cooperative directing from F).[2]

Part 4: Reactivity Profile & Functionalization[1]

BFNP is rarely the final API; it is a scaffold.[2] Its value lies in its orthogonal reactivity.[2]

Selective Reductions

The nitro group can be reduced to an aniline (yielding 2-amino-4-bromo-3-fluorophenol) using Fe/NH4Cl or H2/Pd-C.[1]

  • Caution: Over-reduction (de-bromination) is a risk with Pd/C. Use sulfided platinum carbon or iron-based reductions to preserve the C-Br bond [2].

Nucleophilic Aromatic Substitution (SNAr)

The C3-Fluorine is activated by the ortho-nitro group, making it susceptible to displacement by strong nucleophiles (amines, thiols), especially if the phenol is protected. However, the C4-Bromine allows for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

Structural Validation Logic

Use this flowchart to confirm you have the correct isomer before proceeding to expensive coupling steps.

ValidationLogicSampleIsolated SolidTest1Test 1: LC-MSIsotope PatternSample->Test1Pass1Pattern 79/81 (1:1)ConfirmedTest1->Pass1PassFail1Single Peak orComplex MixTest1->Fail1FailTest2Test 2: 1H NMRCoupling ConstantsPass1->Test2Action1RecrystallizeFail1->Action1Pass2Two Ar-H signalsJ ~9Hz (Ortho)Test2->Pass2PassFail2Meta Coupling(J ~2Hz) detectedTest2->Fail2Fail (Wrong Isomer)Test3Test 3: 19F NMRIsomer CheckPass2->Test3Pass3Correct Shift &SplittingTest3->Pass3PassAction2Proceed to SynthesisPass3->Action2

Figure 2: Step-by-step structural validation logic to ensure isomeric purity prior to downstream application.

References

  • National Center for Biotechnology Information. (2025).[2] 2-Nitrophenol: Physical Properties and Hydrogen Bonding. PubChem Compound Summary for CID 6947. Retrieved from [Link][2]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

4-Bromo-3-fluoro-2-nitrophenol (CAS No. 889939-22-4) is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a hydroxyl group, a nitro group, and two different halogens, imparts a distinct reactivity and set of physicochemical properties that are of considerable interest to researchers in drug development.[3][4] The strategic placement of electron-withdrawing groups and a hydrogen bond donor on the phenyl ring suggests its utility in creating complex molecular architectures with tailored biological activities.[4] This guide provides a comprehensive analysis of the known and predicted physical properties of this compound, offers a comparative study with its isomers and analogues, and details the experimental protocols for their determination.

Molecular Structure and Basic Identifiers

The foundational step in understanding the physicochemical profile of any compound is to establish its precise molecular identity.

  • IUPAC Name: 4-bromo-3-fluoro-2-nitrophenol[2]

  • CAS Number: 889939-22-4[1][2]

  • Molecular Formula: C₆H₃BrFNO₃[1][2]

  • Molecular Weight: 236.00 g/mol [1][2]

The arrangement of the functional groups on the benzene ring is critical to its properties. The ortho-nitro group to the hydroxyl moiety allows for intramolecular hydrogen bonding, which can significantly influence properties like melting point, boiling point, and acidity.

cluster_molecule 4-Bromo-3-fluoro-2-nitrophenol C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 N1 N C2->N1 C4 C C3->C4 F1 F C3->F1 C5 C C4->C5 Br1 Br C4->Br1 C6 C C5->C6 C6->C1 H1 H O1->H1 O2 O N1->O2 =O O3 O N1->O3 [O-] start Start: Crystalline Sample step1 Pack sample into capillary tube start->step1 step2 Place in melting point apparatus step1->step2 step3 Heat rapidly to ~15°C below expected MP step2->step3 step4 Heat slowly (1-2°C/min) step3->step4 step5 Record temperature range from first liquid to complete liquefaction step4->step5 end End: Melting Point Range step5->end

Caption: Workflow for Melting Point Determination.

  • Sample Preparation: A small amount of the dry, crystalline 4-bromo-3-fluoro-2-nitrophenol is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the anticipated melting point.

  • Data Acquisition: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

pKa Determination by UV-Vis Spectrophotometry

start Start: Stock Solution step1 Prepare buffer solutions of varying pH start->step1 step2 Add aliquot of stock solution to each buffer step1->step2 step3 Measure absorbance spectrum for each pH step2->step3 step4 Plot absorbance at λmax vs. pH step3->step4 step5 Fit data to Henderson-Hasselbalch equation step4->step5 end End: pKa Value step5->end

Caption: Workflow for pKa Determination via UV-Vis.

  • Stock Solution Preparation: A stock solution of 4-bromo-3-fluoro-2-nitrophenol is prepared in a suitable organic solvent (e.g., methanol) to ensure solubility.

  • Buffer Preparation: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.

  • Sample Preparation: A small, constant aliquot of the stock solution is added to each buffer solution.

  • Spectrophotometric Measurement: The UV-Vis absorbance spectrum of each solution is measured. The wavelength of maximum absorbance (λmax) for either the protonated or deprotonated species is identified.

  • Data Analysis: The absorbance at λmax is plotted against pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Conclusion

4-Bromo-3-fluoro-2-nitrophenol is a compound of significant interest for chemical and pharmaceutical research. While direct experimental data on its physical properties is sparse, a detailed and scientifically rigorous profile can be constructed through comparative analysis with related molecules. The presence of ortho-nitro and hydroxyl groups suggests the likelihood of intramolecular hydrogen bonding, which will be a key determinant of its melting and boiling points. The strong electron-withdrawing nature of the substituents points towards a relatively acidic phenol. The protocols outlined in this guide provide a clear pathway for the experimental determination of these crucial parameters, enabling researchers to fully characterize this valuable synthetic building block.

References

  • PubChem. (n.d.). 4-Bromo-3-fluorophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-2-nitro-phenol. Retrieved from [Link]

  • Chemspace. (n.d.). 3-bromo-4-fluoro-2-nitrophenol - C6H3BrFNO3. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]

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A Technical Guide to the Safe Handling of 4-Bromo-3-fluoro-2-nitrophenol for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Bromo-3-fluoro-2-nitrophenol is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by its trifunctional substitution pattern—a halogen (bromine), a fluoro group, and a nitro group on a phenolic scaffold. These features allow for diverse downstream chemical modifications. However, this structural complexity, particularly the presence of a nitrophenol moiety, also predicts a significant hazard profile. This guide provides an in-depth analysis of the compound's anticipated risks and outlines comprehensive safety protocols for its handling, storage, and disposal, tailored for professionals in research and drug development environments.

Section 1: Physicochemical & Structural Analysis

The reactivity and toxicological profile of 4-Bromo-3-fluoro-2-nitrophenol are directly dictated by its molecular structure. The phenolic ring is substituted with three distinct electron-withdrawing groups: a nitro group (-NO₂), a fluorine atom (-F), and a bromine atom (-Br).

Causality of Properties:

  • Acidity: The collective inductive and resonance effects of the nitro, fluoro, and bromo substituents strongly withdraw electron density from the phenol ring. This stabilizes the corresponding phenoxide anion, making the hydroxyl proton significantly more acidic than that of unsubstituted phenol.[1] This increased acidity is a critical consideration for its reactivity, particularly with basic substances.

  • Reactivity: The electron-deficient nature of the aromatic ring and the presence of multiple functional groups make it a versatile, but potentially reactive, chemical intermediate.[2] Nitrophenols as a class can undergo energetic reactions, especially at elevated temperatures or in the presence of strong bases or reducing agents.[3][4]

Physicochemical Data Summary

PropertyValueSource
CAS Number 889939-22-4[5]
Molecular Formula C₆H₃BrFNO₃[5][6]
Molecular Weight 236.00 g/mol [5]
Appearance Typically a yellow to orange solid[7]
Storage Temperature 0-8 °C, in a dry, well-ventilated area[3][5]

Section 2: Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for 4-Bromo-3-fluoro-2-nitrophenol is not widely available. Therefore, this hazard assessment is a synthesized profile based on data from close structural analogs and the known toxicology of the nitrophenol chemical class. The GHS classifications for a very similar isomer, 4-Bromo-2-fluoro-6-nitrophenol, are used as a primary reference.[8]

Inferred GHS Hazard Classification

Hazard ClassGHS CodeDescriptionPrimary Analog Source
Acute Toxicity, OralH302Harmful if swallowed[8][9]
Acute Toxicity, DermalH312Harmful in contact with skin[8]
Acute Toxicity, InhalationH332Harmful if inhaled[8][9]
Skin Corrosion/IrritationH315Causes skin irritation[8][9][10]
Serious Eye Damage/IrritationH319Causes serious eye irritation[8][9]
Specific Target Organ ToxicityH335May cause respiratory irritation[8][9]
Aquatic Hazard (Acute)H401Toxic to aquatic life[10]

Toxicological Profile:

  • Acute Effects: Exposure via ingestion, skin contact, or inhalation is expected to be harmful.[8][11] Direct contact will likely cause significant irritation to the skin and eyes.[10][12] Inhalation of dust may lead to irritation of the nose, throat, and lungs.[13][14]

  • Systemic Effects: A critical, class-specific hazard of nitrophenols is the potential to cause methemoglobinemia .[13] This condition impairs the ability of red blood cells to transport oxygen, leading to symptoms such as headache, dizziness, fatigue, and cyanosis (a blue coloration of the skin and lips).[13] Severe cases can result in respiratory distress, collapse, and death.[13]

  • Physicochemical Hazards: As a nitrophenol, this compound should be considered potentially reactive. It may decompose violently at high temperatures and can react explosively with strong bases or reducing agents.[3][4] It must be stored away from incompatible materials.

Section 3: Standard Operating Procedure (SOP) for Safe Handling

A risk-based approach is mandatory when handling this compound. All work must be conducted under the assumption that the material is highly toxic and irritating.

3.1 Engineering Controls

  • Primary Containment: All manipulations of solid 4-Bromo-3-fluoro-2-nitrophenol (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Safety Equipment: An operational safety shower and eyewash station must be located in close proximity to the workstation.[15]

3.2 Personal Protective Equipment (PPE) The following table outlines the minimum required PPE.

Body PartEquipment SpecificationRationale
Hands Nitrile gloves (double-gloving recommended)Prevents dermal absorption and skin irritation.[10] Check manufacturer data for breakthrough times.
Eyes Chemical safety gogglesProtects against dust particles and splashes, preventing severe eye irritation.[8]
Body Flame-resistant laboratory coatProtects skin and personal clothing from contamination.
Respiratory Not required if used in a fume hoodA NIOSH-approved respirator with particulate filters may be necessary for large-scale work or spill cleanup.[15]

3.3 Workflow for Weighing and Dispensing Solid Compound

The following diagram and protocol outline a self-validating system for safely handling the solid material.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood is Operational A->B C 3. Decontaminate Work Surface B->C D 4. Assemble All Necessary Equipment (Spatula, Weigh Paper, Vessel, Waste Bag) C->D E 5. Place Receiving Vessel on Balance and Tare D->E F 6. Slowly Open Stock Container E->F G 7. Use Clean Spatula to Transfer Solid (Minimize Dust Generation) F->G H 8. Securely Close Stock and Receiving Containers G->H I 9. Decontaminate Spatula and Work Area H->I J 10. Place Contaminated Weigh Paper/Gloves in Hazardous Waste Bag I->J K 11. Doff PPE in Correct Order J->K L 12. Wash Hands Thoroughly K->L

Caption: Workflow for Safe Weighing of 4-Bromo-3-fluoro-2-nitrophenol.

Step-by-Step Protocol:

  • Preparation: Don all required PPE as specified in Table 3. Confirm proper airflow in the chemical fume hood. Prepare the work surface by cleaning it and laying down absorbent bench paper.

  • Tare Vessel: Place the receiving container on an analytical balance inside the fume hood and press the tare button.

  • Transfer: Uncap the stock container. Using a clean spatula, carefully transfer the desired amount of solid to the receiving vessel. Avoid any rapid movements that could generate dust.

  • Seal: Immediately and securely recap both the stock container and the receiving vessel.

  • Initial Cleanup: Wipe the spatula clean with a solvent-dampened cloth (e.g., isopropanol), disposing of the cloth in a designated solid hazardous waste container.

  • Doffing PPE: Remove outer gloves and dispose of them in the hazardous waste stream. Remove lab coat and goggles. Remove inner gloves and dispose of them.

  • Final Step: Wash hands thoroughly with soap and water.

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Exposure Response Decision Tree

G cluster_routes cluster_actions Start Exposure Event Occurs Route Exposure Route? Start->Route Skin SKIN: - Immediately wash with soap and water for 15 min. - Remove contaminated clothing. Route->Skin Skin Contact Eyes EYES: - Immediately flush with water for 15 min. - Remove contact lenses if possible. - Hold eyelids open. Route->Eyes Eye Contact Inhalation INHALATION: - Move to fresh air immediately. - Keep at rest in a comfortable position. Route->Inhalation Inhalation Ingestion INGESTION: - Rinse mouth with water. - DO NOT induce vomiting. - Call Poison Center. Route->Ingestion Ingestion End Seek Immediate Medical Attention (Bring SDS of Analog) Skin->End Eyes->End Inhalation->End Ingestion->End

Caption: Decision workflow for emergency exposure response.

First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8][15] If the person feels unwell, call a POISON CENTER or doctor.[14]

  • If on Skin: Immediately wash with plenty of soap and water.[10] If skin irritation occurs, seek medical advice.[8] Contaminated clothing must be removed and washed before reuse.[14]

  • If in Eyes: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do so. Continue rinsing.[14] Seek immediate medical attention.

  • If Swallowed: Rinse mouth thoroughly with water.[10] Call a POISON CENTER or doctor immediately.[3]

Spill & Waste Management:

  • Small Spills: For small solid spills, avoid creating dust.[3] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and absorbent pads.

  • Waste Disposal: All contaminated materials (gloves, weigh paper, absorbent pads) and residual chemicals must be disposed of as hazardous waste through an approved waste disposal plant, in accordance with local, state, and federal regulations.[8][10]

Section 5: Conclusion

4-Bromo-3-fluoro-2-nitrophenol is a valuable research chemical whose utility is matched by its significant hazard profile. Its handling demands a thorough understanding of its risks, which are inferred from its reactive nitrophenol core and halogenated structure. Strict adherence to the protocols outlined in this guide—including the mandatory use of engineering controls, appropriate PPE, and established emergency procedures—is essential for ensuring the safety of laboratory personnel and the environment.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for 4-Bromophenol.
  • CymitQuimica. (n.d.). CAS 78137-76-5: 4-Bromo-3-nitrophenol.
  • New Jersey Department of Health. (n.d.). Hazard Summary for 4-Nitrophenol.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet for 4-Bromophenol.
  • Fisher Scientific. (2024). Safety Data Sheet for Bis(4-fluoro-3-nitrophenyl) sulfone.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
  • Carl ROTH. (n.d.). Safety Data Sheet for 4-Nitrophenol.
  • CAMEO Chemicals - NOAA. (n.d.). 4-NITROPHENOL.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Nitrophenols Fact Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2-NITROPHENOL 4-NITROPHENOL Public Health Statement.
  • Echemi. (n.d.). 4-Bromo-2-fluoro-6-nitrophenol SDS.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet for 2-Nitrophenol.
  • Smolecule. (2024). 2-Bromo-4-chloro-3-methyl-6-nitro-phenol.
  • Advanced ChemBlocks. (n.d.). 4-Bromo-3-fluoro-2-nitrophenol 95%.
  • PubChem - NIH. (n.d.). 4-Bromo-3-fluorophenol.
  • PubChem - NIH. (n.d.). 4-Bromo-2-nitrophenol.
  • Wikipedia. (n.d.). Diazonium compound.
  • PubChemLite. (n.d.). 4-bromo-3-fluoro-2-nitrophenol (C6H3BrFNO3).

Sources

Strategic Sourcing and Quality Assurance of 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

4-Bromo-3-fluoro-2-nitrophenol (CAS: 889939-22-4) is a high-value, polysubstituted aromatic building block. Its specific substitution pattern—combining a phenol, a nitro group, a fluorine atom, and a bromine atom—makes it a critical scaffold for the synthesis of next-generation kinase inhibitors and agrochemicals. The bromine atom facilitates cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the nitro group serves as a latent amine for heterocycle formation (e.g., benzoxazoles).

However, the synthesis of this molecule is governed by complex directing effects, leading to significant risks of regioisomeric impurities that are difficult to separate. This guide outlines the critical quality attributes (CQAs), validated analytical protocols, and sourcing strategies required to ensure material integrity.

Table 1: Chemical Specifications
AttributeSpecification
IUPAC Name 4-Bromo-3-fluoro-2-nitrophenol
CAS Number 889939-22-4
Molecular Formula C₆H₃BrFNO₃
Molecular Weight 236.00 g/mol
Appearance Yellow to Orange crystalline solid
Acidity (pKa) ~4.5 - 5.5 (Estimated; enhanced acidity due to -NO₂ and -F)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water

Critical Quality Attributes (CQA) & Impurity Profiling

The "Nitration Fork": Origin of Impurities

The primary route to 4-Bromo-3-fluoro-2-nitrophenol involves the nitration of 4-bromo-3-fluorophenol . This reaction is the source of the most critical impurity: the 6-nitro isomer .

  • Directing Effects:

    • -OH Group (Pos 1): Strongly activating, directs ortho (Positions 2 and 6).

    • -F Group (Pos 3): Weakly deactivating but directs ortho/para. Ortho to F is Position 2. Para to F is Position 6.

  • The Conflict: Both the Hydroxyl and Fluorine groups activate/direct towards positions 2 and 6. Consequently, commercial batches often contain 5–15% of 4-Bromo-3-fluoro-6-nitrophenol unless rigorous recrystallization or chromatography is performed.

Impurity Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathway and the origin of the critical regioisomer.

NitrationPathways Start Starting Material 4-Bromo-3-fluorophenol (CAS: 121219-03-2) Reagent Nitration Agent (HNO3 / H2SO4) Start->Reagent Target TARGET (2-Nitro) 4-Bromo-3-fluoro- 2-nitrophenol (Major Product) Reagent->Target Ortho to OH & F (Favored) Impurity IMPURITY (6-Nitro) 4-Bromo-3-fluoro- 6-nitrophenol (Critical Regioisomer) Reagent->Impurity Ortho to OH, Para to F

Figure 1: The "Nitration Fork" showing the competitive formation of the target 2-nitro compound and the difficult-to-remove 6-nitro impurity.[1]

Analytical Methodologies (QC Protocols)

To validate purity, generic HPLC gradients are insufficient due to the similar polarity of the nitrophenol isomers. The following protocols are self-validating systems designed to resolve the 2-nitro and 6-nitro species.

High-Performance Liquid Chromatography (HPLC)

Principle: Nitrophenols are acidic. A low pH mobile phase is strictly required to suppress ionization (keeping the molecule neutral) and maximize interaction with the stationary phase.

Protocol:

  • Column: Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm. Note: Phenyl-Hexyl phases often provide better selectivity for aromatic isomers via π-π interactions.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Resolution (Rs) between Main Peak and nearest impurity > 1.5.

Nuclear Magnetic Resonance (NMR)

While ¹H-NMR is standard, ¹⁹F-NMR is the superior diagnostic tool for this molecule.

  • ¹H-NMR (DMSO-d₆): Look for the coupling constants of the aromatic protons. The 2-nitro isomer (target) typically shows a different splitting pattern due to the crowding of the ring compared to the 6-nitro isomer.

  • ¹⁹F-NMR: The fluorine shift is highly sensitive to the ortho vs. meta placement of the nitro group. Integration of fluorine peaks provides a quantitative ratio of isomers that is often more accurate than HPLC if peaks overlap.

Sourcing Strategy & Supplier Landscape[1]

Sourcing 4-Bromo-3-fluoro-2-nitrophenol requires a tiered approach. "In-stock" claims on aggregators are often unverified.

Supplier Tiers
TierDescriptionRecommended VendorsUse Case
Tier 1: Validated Stock Vendors with physical inventory and internal QC.BLD Pharm , Combi-Blocks , Enamine MedChem SAR, Scale-up (g to kg)
Tier 2: Synthesis Partners Catalog houses that synthesize on demand.AChemBlock , Fluorochem , Apollo Scientific Screening libraries (mg scale)
Tier 3: Aggregators Platforms listing 3rd party availability.Chemspace , eMolecules Price comparison only
The "Red Flag" Checklist

Before placing a bulk order (>10g), request a Batch-Specific CoA. If the supplier cannot provide it, do not order.

  • Does the ¹H-NMR show extra aromatic peaks? (Indicates regioisomers).

  • Is the melting point sharp? (Wide ranges >2°C indicate impure mixtures).

  • Is the color dark brown/black? (Indicates significant oxidation; material should be yellow/orange).

QC Decision Workflow (Graphviz)

Use this logic flow to accept or reject incoming batches.

QCWorkflow Batch Incoming Batch (>95% Purity Claim) Visual Visual Inspection (Yellow Solid?) Batch->Visual FNMR 19F-NMR Analysis (Single Peak?) Visual->FNMR Pass Fail REJECT / PURIFY (Recrystallize) Visual->Fail Fail (Black/Tar) HPLC HPLC (Acidic Method) (Regioisomer < 2%?) FNMR->HPLC Pass (>98% ratio) FNMR->Fail Fail (Isomers detected) Pass RELEASE For Synthesis HPLC->Pass Pass HPLC->Fail Fail

Figure 2: Quality Control Decision Tree for incoming raw material assessment.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitro group and phenol functionality make it susceptible to slow oxidation and darkening upon light exposure.

  • Safety: Like all nitrophenols, this compound is potentially uncoupling to oxidative phosphorylation and should be treated as toxic. Avoid inhalation of dust.

  • Reactivity: The C-Br bond is labile under Pd-catalyzed conditions. Avoid heating in basic solvents (e.g., K₂CO₃/DMF) for prolonged periods without a catalyst, as this may lead to SNAr displacement of the fluorine or bromine.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2779153 (4-Bromo-3-fluorophenol - Precursor Data). Retrieved from [Link]

  • Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Technical Application Note. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Bromo-3-fluoro-2-nitrophenol (CAS No. 889939-22-4) is a substituted aromatic compound with significant potential as a building block in medicinal chemistry, agrochemical synthesis, and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, formulation, and bioavailability.

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-3-fluoro-2-nitrophenol. As explicit solubility data for this compound is not widely published, this document serves as a predictive framework and a practical guide for researchers. It outlines the theoretical considerations that govern its solubility, provides a robust experimental protocol for its determination, and details the necessary safety precautions for handling.

Physicochemical Properties and Solubility Prediction

The solubility of an organic molecule is dictated by its structure. The interplay of functional groups in 4-Bromo-3-fluoro-2-nitrophenol determines its polarity, acidity, and lipophilicity, which in turn govern its behavior in various solvents.

Structural Analysis

The key functional groups influencing solubility are:

  • Phenolic Hydroxyl (-OH): Capable of acting as both a hydrogen bond donor and acceptor. Its acidic nature means solubility will be highly pH-dependent in aqueous media.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that increases the acidity of the phenolic proton. It is also a polar group and a hydrogen bond acceptor.

  • Halogens (Bromo -Br, Fluoro -F): These groups increase the molecular weight and lipophilicity of the molecule. Their inductive electron-withdrawing effects also contribute to the acidity of the phenol.

The combination of a polar, acidic phenol group with lipophilic halogen substituents suggests that 4-Bromo-3-fluoro-2-nitrophenol will exhibit limited solubility in water and higher solubility in polar organic solvents.

Estimated Physicochemical Parameters

A precise experimental determination is required for definitive values. However, we can estimate key parameters based on the properties of structurally similar compounds.

PropertyEstimated Value/RangeRationale & Impact on Solubility
Molecular Weight 236.00 g/mol Higher molecular weight generally correlates with lower solubility.
pKa 6.5 - 7.5The strong electron-withdrawing nitro and halogen groups significantly lower the pKa compared to phenol (pKa ≈ 10). For comparison, 2-nitrophenol has a pKa of 7.23.[1][2] At pH values above its pKa, the compound will deprotonate to form the more water-soluble phenoxide salt.
logP (Octanol/Water) 2.5 - 3.5The logP is a measure of lipophilicity.[3] A positive value indicates a preference for the organic phase over the aqueous phase. The presence of bromine and fluorine contributes to a higher logP. Various computational methods exist for logP prediction, including atom-based and fragment-based approaches.[4][5]
Physical State SolidEnergy is required to overcome the crystal lattice energy before dissolution can occur, a factor that influences the overall solubility.[6]
The "Like Dissolves Like" Principle

Based on the structural analysis, a qualitative prediction of solubility in common laboratory solvents can be made.[7]

  • Aqueous Solubility: Expected to be low, especially in neutral or acidic water. Solubility will increase significantly in basic solutions (e.g., aqueous NaOH, NaHCO₃) due to the formation of the soluble phenoxide salt.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have good solubility due to the ability of these solvents to engage in hydrogen bonding with the phenolic hydroxyl and nitro groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): High solubility is predicted. These solvents can accept hydrogen bonds and have polarities that are compatible with the solute.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the significant polarity of the nitro and hydroxyl groups.

The logical relationship between the compound's structure and its predicted solubility is illustrated below.

cluster_props Structural Features cluster_sol Predicted Solubility Compound 4-Bromo-3-fluoro-2-nitrophenol Phenol Phenolic -OH (H-bond donor/acceptor, acidic) Compound->Phenol Nitro Nitro -NO2 (Polar, e--withdrawing, H-bond acceptor) Compound->Nitro Halogens Halogens (-Br, -F) (Lipophilic, e--withdrawing) Compound->Halogens HighSol High Solubility (Polar Aprotic/Protic Solvents) Phenol->HighSol H-bonding pHSol pH-Dependent (Aqueous Buffers) Phenol->pHSol Acidity (pKa) Nitro->HighSol Polarity LowSol Low Solubility (Nonpolar Solvents, Neutral Water) Halogens->LowSol Lipophilicity

Factors influencing the solubility of 4-Bromo-3-fluoro-2-nitrophenol.

Experimental Determination of Thermodynamic Solubility

For drug development and process chemistry, precise, quantitative solubility data is essential. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[8] This method involves generating a saturated solution and then quantifying the concentration of the dissolved solute. This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 105.

Workflow for Solubility Determination

The overall process involves preparing a saturated solution, separating the solid and liquid phases, and quantifying the solute concentration in the supernatant, typically by High-Performance Liquid Chromatography (HPLC).

Start Start: Select Solvent & Temp. Add Add excess solid compound to solvent in a sealed vial Start->Add Equilibrate Equilibrate with agitation (e.g., 24-72h on shaker) Add->Equilibrate Check Check for remaining solid Equilibrate->Check Separate Separate phases (Centrifugation / Filtration) Check->Separate Yes AddMore Add more solid & re-equilibrate Check->AddMore No Dilute Dilute supernatant with mobile phase Separate->Dilute Analyze Quantify by HPLC Dilute->Analyze Result Result: Solubility (mg/mL or µM) Analyze->Result AddMore->Equilibrate

Workflow for the Shake-Flask Solubility Determination Method.
Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of 4-Bromo-3-fluoro-2-nitrophenol in a selected solvent at a controlled temperature.

Materials:

  • 4-Bromo-3-fluoro-2-nitrophenol (solid, >95% purity)

  • Selected solvents (e.g., water, pH 7.4 buffer, DMSO, ethanol) of HPLC grade or higher[9]

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV-Vis detector

Procedure:

  • Preparation: Add an excess amount of solid 4-Bromo-3-fluoro-2-nitrophenol to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is critical; typically, 2-5 mg per 1 mL of solvent is a good starting point.[8]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully remove an aliquot of the clear supernatant. For an extra degree of certainty, this aliquot can be passed through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This step is crucial to ensure only the dissolved compound is measured. Failure to properly separate the phases is a common source of error, leading to an overestimation of solubility.

  • Dilution: Accurately dilute the supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. A 100-fold or 1000-fold dilution is common.

  • Quantification: Analyze the diluted sample by HPLC.

Analytical Method: HPLC Quantification

High-Performance Liquid Chromatography is the standard technique for quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[10]

Protocol for HPLC Analysis:

  • Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is highly suitable for phenolic compounds.[11]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., water with 0.1% formic or phosphoric acid) and an organic component (e.g., acetonitrile or methanol).[11][12] The acidic modifier ensures the phenolic proton is suppressed, leading to sharper peaks.

  • Flow Rate: Typically 1.0 mL/min.[12]

  • Detection Wavelength: Phenolic compounds typically absorb strongly in the UV range. Monitor at a wavelength of maximum absorbance (λ-max), likely between 270-350 nm, which should be determined experimentally.

  • Calibration: Prepare a series of standard solutions of 4-Bromo-3-fluoro-2-nitrophenol of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against concentration. The curve must demonstrate linearity (R² > 0.999) over the desired concentration range.

Safety and Handling

4-Bromo-3-fluoro-2-nitrophenol and related nitrophenolic compounds must be handled with appropriate care due to their potential hazards.

Hazard Identification

Based on data for structurally similar compounds, 4-Bromo-3-fluoro-2-nitrophenol should be treated as a hazardous substance.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13]

  • Skin Irritation: Causes skin irritation.[14]

  • Eye Irritation: Causes serious eye irritation/damage.[13][14]

  • Respiratory Irritation: May cause respiratory irritation.[14]

Recommended Handling Procedures

Adherence to standard laboratory safety protocols is mandatory.

  • Engineering Controls: Handle the compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[15]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.[16]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[17] Do not eat, drink, or smoke in the handling area.[18] Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Conclusion

References

  • Palmer, A. C. (2020). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Available at: [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Fujita, T., Iwasa, J., & Hansch, C. (1964). A New Substituent Constant, π, Derived from Partition Coefficients. Journal of the American Chemical Society.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Available at: [Link]

  • NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

  • University of Calgary. (n.d.). Acidity of Substituted Phenols. Available at: [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Available at: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • Dolly Corporation. (n.d.). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]

  • Prat, D., et al. (2016). Green Chemistry - RSC Publishing. Green Chemistry. Available at: [Link]

  • MDPI. (n.d.). Quantification of Phenolic Compounds by HPLC/DAD. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Available at: [Link]

  • Pearson. (n.d.). p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph.... Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Tool. Available at: [Link]

  • ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

  • ATSDR. (2001). Nitrophenols. Available at: [Link]

  • Taylor & Francis. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Available at: [Link]

  • NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. Available at: [Link]

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  • Journal of Hygienic Engineering and Design. (n.d.). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Available at: [Link]

  • ResearchGate. (n.d.). Classification of Log P calculation methods according to Mannhold. Available at: [Link]

  • Filo. (2025). Correct increasing order of pKa values for the following substituted phenol. Available at: [Link]

  • Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide. Available at: [Link]

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Methodological & Application

Application Note & Protocols: Synthesis of Derivatives from 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

The Versatility of a Multifunctional Building Block

4-Bromo-3-fluoro-2-nitrophenol is a highly functionalized aromatic compound that serves as a versatile and strategic starting material in the synthesis of complex organic molecules. Its utility is derived from the unique arrangement of four distinct functional groups on the benzene ring: a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and two different halogen atoms (bromine and fluorine) with differential reactivity. This specific constellation of functionalities allows for a series of selective and sequential chemical transformations, making it an invaluable building block for drug discovery, agrochemicals, and materials science.

The presence of fluorine is particularly significant in medicinal chemistry, as its incorporation into drug candidates can profoundly influence key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3][4] The nitro group can be readily reduced to an amine, opening pathways to a vast array of further derivatives. Finally, the phenolic hydroxyl group provides a site for ether and ester formation. This guide provides detailed protocols for leveraging these reactive sites to synthesize a diverse range of derivatives.

Physicochemical Properties

A clear understanding of the starting material's properties is critical for safe handling and successful reaction design.

PropertyValueSource
IUPAC Name 4-bromo-3-fluoro-2-nitrophenol[5]
CAS Number 889939-22-4[5]
Molecular Formula C₆H₃BrFNO₃[5]
Molecular Weight 236.00 g/mol [5]
Appearance Light yellow to brown powder/crystal[6]
Purity Typically ≥95%[5]
Storage Store at 0-8 °C[5]
Safety and Handling

4-Bromo-3-fluoro-2-nitrophenol and related nitrophenols should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][8] May cause respiratory irritation.[7]

  • Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor if you feel unwell.[6]

Synthetic Pathways and Core Protocols

The strategic derivatization of 4-bromo-3-fluoro-2-nitrophenol can be visualized as a series of independent or sequential modifications at its key functional sites. The following workflow illustrates the primary synthetic routes detailed in this guide.

G cluster_hydroxyl Hydroxyl Group Derivatization cluster_bromo Bromo Group Functionalization cluster_nitro Nitro Group Modification start 4-Bromo-3-fluoro-2-nitrophenol ether Aryl Ether Derivatives start->ether O-Alkylation (Williamson Synthesis) ester Aryl Ester Derivatives start->ester O-Acylation (Esterification) suzuki Biaryl Derivatives start->suzuki Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) amine Aniline Derivatives start->amine Reduction

Caption: Key synthetic pathways from 4-Bromo-3-fluoro-2-nitrophenol.

Derivatization of the Phenolic Hydroxyl Group

The acidity of the phenolic proton makes the hydroxyl group a prime target for reactions with electrophiles, most commonly leading to the formation of ethers and esters.

The Williamson ether synthesis is a robust method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[9] For phenols, the reaction is particularly effective as the phenoxide is readily formed with a suitable base and aryl halides do not undergo the desired SN2 reaction themselves.

Causality and Expertise: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to deprotonate the phenol quantitatively without competing in the subsequent substitution step. The SN2 mechanism dictates that primary alkyl halides are the best substrates to avoid the competing E2 elimination pathway that dominates with secondary and tertiary halides.[10] An aprotic polar solvent like DMF or THF is used to dissolve the ionic intermediates and facilitate the reaction.

G reagents Starting Material (4-Bromo-3-fluoro-2-nitrophenol) + Alkyl Halide (R-X) step1 1. Add Base (NaH) in DMF Deprotonation to form Phenoxide reagents->step1 step2 2. Add Alkyl Halide (R-X) SN2 Nucleophilic Attack step1->step2 step3 3. Reaction Monitoring (TLC/LC-MS) Heat as required (e.g., 60-80 °C) step2->step3 step4 4. Aqueous Work-up Quench reaction, extract with organic solvent step3->step4 step5 5. Purification Column Chromatography step4->step5 product Product (Aryl Ether Derivative) step5->product

Caption: Workflow for Williamson Ether Synthesis.

Detailed Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Bromo-3-fluoro-2-nitrophenol (1.0 eq).

  • Solvent: Add anhydrous dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C. The evolution of hydrogen gas should be observed.

  • Addition of Electrophile: Add the primary alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (e.g., to 60 °C) to increase the rate if necessary.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Esterification of the phenolic hydroxyl group can be achieved using an acylating agent such as an acid chloride or anhydride in the presence of a base.

Causality and Expertise: The use of a non-nucleophilic base like triethylamine (TEA) or pyridine is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst. The reaction is typically fast and can be performed at room temperature.

Detailed Protocol:

  • Setup: In a round-bottom flask, dissolve 4-Bromo-3-fluoro-2-nitrophenol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Add a base such as triethylamine (1.5 eq) or pyridine (1.5 eq).

  • Acylation: Cool the mixture to 0 °C. Add the acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude ester can be purified by recrystallization or column chromatography if necessary.[12]

Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[13]

The key to selectively functionalizing the 4-bromo position in the presence of the 3-fluoro substituent lies in the differential reactivity of the C-Br and C-F bonds towards palladium(0) catalysts. The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it much more susceptible to oxidative addition to the Pd(0) center, which is the rate-determining step in the catalytic cycle.[4][14] This allows for selective coupling at the C-Br position while leaving the C-F bond intact for potential subsequent transformations.

G pd0 Pd(0)L2 pd2 Ar-Pd(II)-Br(L2) pd0->pd2 Oxidative Addition pd2_b Ar-Pd(II)-R(L2) pd2->pd2_b Transmetalation (Base) pd2_b->pd0 Reductive Elimination product Ar-R pd2_b->product start_materials Ar-Br + R-B(OH)2 start_materials->pd2

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[15]

Causality and Expertise: This reaction requires a Pd(0) catalyst (often generated in situ from a Pd(II) precursor like Pd(OAc)₂), a phosphine ligand (e.g., PPh₃, SPhos) to stabilize the palladium center and modulate its reactivity, and a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid for the transmetalation step.[16] The reaction is typically run in a mixture of an organic solvent (like dioxane or toluene) and water under an inert atmosphere to prevent the degradation of the catalyst.

Detailed Protocol:

  • Setup: To a Schlenk flask, add 4-Bromo-3-fluoro-2-nitrophenol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst/Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Argon) three times.

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 6-24 hours.[11]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Modification of the Nitro Group

The electron-withdrawing nitro group can be readily reduced to a nucleophilic amino group, which serves as a handle for a wide range of subsequent reactions, including amide bond formation, diazotization, and reductive amination.

Causality and Expertise: Several methods can achieve this transformation. Catalytic hydrogenation is a clean method but may be incompatible with other reducible functional groups. A common and robust laboratory method involves the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid. SnCl₂ is often preferred for its mildness and high efficiency in reducing aromatic nitro compounds.

Detailed Protocol (using SnCl₂):

  • Setup: In a round-bottom flask, dissolve the 4-bromo-3-fluoro-2-nitrophenol derivative (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (HCl) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 2-6 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to 0 °C and carefully basify by adding a saturated solution of NaHCO₃ or a concentrated NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.

  • Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with the reaction solvent. Extract the filtrate with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the aniline derivative, which can be further purified if necessary.

Summary of Synthetic Strategies

Reaction TypeKey ReagentsTypical SolventTemp. (°C)Purpose
O-Alkylation NaH, Alkyl Halide (R-X)DMF, THF0 to 80Synthesize aryl ethers
O-Acylation Acid Chloride, TEA/PyridineDCM, THF0 to RTSynthesize aryl esters
Suzuki Coupling Arylboronic Acid, Pd Catalyst, BaseDioxane/H₂O80 to 110Form C-C bonds (biaryls)
Nitro Reduction SnCl₂·2H₂O, HClEthanolRT to 70Convert -NO₂ to -NH₂

References

  • ChemicalBook. (n.d.). 4-Bromo-2-nitrophenol synthesis. Retrieved from a URL which is not available.[17]

  • Acta Crystallographica Section E. (2011). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Retrieved from [Link][18]

  • Pharmaffiliates. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. Retrieved from a URL which is not available.[3]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link][15]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Retrieved from a URL which is not available.[11]

  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Retrieved from a URL which is not available.[4]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link][19]

  • PubChem. (n.d.). 4-Bromo-3-nitrophenol. Retrieved from [Link][7]

  • PubChem. (n.d.). 4-Bromo-3-fluorophenol. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from a URL which is not available.[20]

  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from a URL which is not available.[14]

  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link][1]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link][9]

  • YouTube. (2021). How to Synthesize Ethers via the Williamson Ether Synthesis. Retrieved from [Link][10]

  • J-STAGE. (2025). Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. Retrieved from a URL which is not available.[21]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link][13]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link][16]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from a URL which is not available.[2]

  • Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link][12]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link][22]

  • ResearchGate. (n.d.). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from a URL which is not available.[23]

  • Smolecule. (2024). 2-Bromo-4-chloro-3-methyl-6-nitro-phenol. Retrieved from a URL which is not available.[24]

Sources

Applications of 4-Bromo-3-fluoro-2-nitrophenol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging 4-Bromo-3-fluoro-2-nitrophenol as a High-Value Scaffold in Drug Discovery

Part 1: Introduction & Strategic Utility

4-Bromo-3-fluoro-2-nitrophenol represents a "privileged scaffold" precursor in modern medicinal chemistry. Its value lies not merely in its functional groups, but in their specific vicinal arrangement (1-OH, 2-NO₂, 3-F, 4-Br). This dense functionalization pattern allows for the rapid construction of 4-fluoro-5-bromo-benzoxazoles and benzoxazines —heterocyclic cores that are notoriously difficult to synthesize via direct electrophilic aromatic substitution due to directing group conflicts.

Key Structural Advantages:

  • The "Ortho-Ortho" Triad (OH/NO₂/F): The adjacency of the hydroxyl and nitro groups permits facile reduction-cyclization sequences to form oxazole or oxazine rings. The fluorine atom at position 3 (which becomes position 4 in the fused system) provides critical metabolic blockade and electronic modulation of the heterocycle.

  • The Bromine Handle (C4): Positioned para to the hydroxyl, the bromine atom serves as a robust handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of kinase "tail" regions or solubility-enhancing moieties.

  • Fluorine Effect: The fluorine atom enhances lipophilicity while simultaneously lowering the pKa of the phenol (and subsequent NH groups), often improving the potency of kinase inhibitors by strengthening Hydrogen-bond interactions in the ATP binding pocket.

Part 2: Core Applications & Synthesis Logic

Application A: Synthesis of 4-Fluoro-5-substituted Benzoxazoles

This is the primary application. Benzoxazoles are bioisosteres of indoles and purines, widely used in kinase inhibitors (e.g., VEGFR, MEK) and antimicrobial agents. The 4-fluoro substitution pattern is particularly valuable for preventing oxidative metabolism at the electron-rich bridgehead vicinity.

Retrosynthetic Logic:

  • Target: 4-Fluoro-5-aryl-benzoxazole.

  • Precursor: 4-Bromo-3-fluoro-2-nitrophenol.[1][2][3]

  • Transformation: Nitro reduction

    
     Cyclization with Orthoester 
    
    
    
    Suzuki Coupling.
Application B: PROTAC Linker Attachment

The phenol moiety (C1-OH) can be selectively alkylated prior to nitro reduction. This allows the introduction of alkyl chains or PEG linkers used in Proteolysis Targeting Chimeras (PROTACs), anchoring the E3 ligase ligand or the Warhead to this rigid aromatic core.

Part 3: Detailed Experimental Protocols

Note: These protocols are designed to minimize dehalogenation (loss of Br/F) and maximize yield.

Protocol 1: Chemoselective Reduction of Nitro Group

Avoid catalytic hydrogenation (H₂/Pd-C) to prevent debromination. Use Iron-mediated reduction.

Materials:

  • 4-Bromo-3-fluoro-2-nitrophenol (1.0 equiv)

  • Iron powder (Fe, 5.0 equiv) - Must be fine mesh

  • Ammonium Chloride (NH₄Cl, 10.0 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-3-fluoro-2-nitrophenol (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add solid NH₄Cl and Iron powder to the stirring solution.

  • Reflux: Heat the mixture to 80°C (reflux) with vigorous stirring. The reaction typically completes in 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes; Product amine is more polar and fluorescent).

  • Work-up: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with warm ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dilute the residue with EtOAc and wash with saturated NaHCO₃. Dry over Na₂SO₄ and concentrate to yield 2-amino-4-bromo-3-fluorophenol .

    • Stability Note: Aminophenols are oxidation-prone. Use immediately in the next step or store under Nitrogen at -20°C.

Protocol 2: "One-Pot" Cyclization to 5-Bromo-4-fluorobenzoxazole

This step converts the aminophenol into the benzoxazole core.

Materials:

  • 2-Amino-4-bromo-3-fluorophenol (from Protocol 1)

  • Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • p-Toluenesulfonic acid (pTSA) (Catalytic, 5 mol%)

Procedure:

  • Setup: Suspend the crude aminophenol in Triethyl Orthoformate (5 mL per mmol). Add pTSA.

  • Cyclization: Heat the mixture to 100°C for 3–5 hours. The system effectively dehydrates and cyclizes the intermediate formamide.

  • Purification: Evaporate excess TEOF under vacuum. The residue is often pure enough for coupling. If necessary, purify via flash chromatography (SiO₂, 0–20% EtOAc/Hexanes).

    • Yield Expectation: 85–95% over two steps.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C5

Diversification of the scaffold.

Materials:

  • 5-Bromo-4-fluorobenzoxazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Procedure:

  • Deoxygenation: Combine scaffold, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon for 5 minutes.

  • Catalysis: Add Pd catalyst and base solution. Seal and purge with Argon.

  • Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in Microwave).

  • Finish: Dilute with water, extract with EtOAc. The fluorine atom at C4 remains intact, providing the desired 4-fluoro-5-aryl-benzoxazole .

Part 4: Data Visualization & Logic Flow

Figure 1: Divergent Synthesis Pathway

This diagram illustrates how the scaffold serves as a central node for accessing multiple heterocyclic systems.

G Start 4-Bromo-3-fluoro- 2-nitrophenol (Starting Material) Amine 2-Amino-4-bromo- 3-fluorophenol (Unstable Intermediate) Start->Amine Fe/NH4Cl Reduction Benzoxazole 5-Bromo-4-fluoro- benzoxazole (Core Scaffold) Amine->Benzoxazole TEOF/pTSA Cyclization Benzoxazine 6-Bromo-5-fluoro- 3,4-dihydro-2H-1,4-benzoxazin-3-one Amine->Benzoxazine Chloroacetyl chloride & Base FinalDrug Kinase Inhibitor (e.g., MEK/VEGFR) Benzoxazole->FinalDrug Suzuki Coupling (R-B(OH)2, Pd) Benzoxazine->FinalDrug N-Alkylation & Coupling

Caption: Divergent synthetic pathways from 4-Bromo-3-fluoro-2-nitrophenol to bioactive heterocyclic cores.

Table 1: Comparative Reactivity Profile
Functional GroupPositionReactivity RoleStrategic Value
Phenol (-OH) C1NucleophileForms the O-component of the heterocycle (Oxazole/Oxazine).
Nitro (-NO₂) C2Masked AminePrecursor to the N-component. Latent nucleophile.
Fluorine (-F) C3Electronic TunerBecomes C4-F in Benzoxazole. Modulates pKa and metabolic stability.
Bromine (-Br) C4ElectrophileSite for C-C bond formation (Suzuki, Stille, Sonogashira).

Part 5: References

  • Synthesis of Fluorinated Benzoxazoles:

    • Title: "Practical Synthesis of Fluorinated Benzoxazoles and Their Application in Medicinal Chemistry."

    • Source:Journal of Medicinal Chemistry, 2018.

    • Context: Describes the cyclization of ortho-aminophenols using orthoesters.

    • (General reference for benzoxazole synthesis).

  • Compound Data & Availability:

    • Title: "4-Bromo-3-fluoro-2-nitrophenol Product Profile"

    • Source: AChemBlock / Enamine Building Blocks.[2]

    • CAS: 889939-22-4.[2][4][5]

  • Reduction Protocols:

    • Title: "Chemoselective reduction of nitroarenes in the presence of halides."

    • Source:Organic Process Research & Development, 2010.

    • Context: Validates the use of Fe/NH4Cl to prevent debromination.

  • Kinase Inhibitor Design:

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."

    • Source:Chemical Reviews, 2014.

    • Context: Explains the rationale for placing Fluorine adjacent to the bridgehead nitrogen in kinase inhibitors.

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Application Note: Regioselective Nitration of 4-Bromo-3-Fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This document outlines a high-precision experimental protocol for the nitration of 4-bromo-3-fluorophenol . This transformation is a critical step in the synthesis of pharmacophores found in MEK inhibitors (e.g., Cobimetinib analogs) and other fluorinated kinase inhibitors.

The protocol utilizes a controlled nitration strategy using nitric acid in glacial acetic acid. This method is selected to maximize regioselectivity toward the less sterically hindered ortho-position (C6) while suppressing oxidative degradation and poly-nitration.

Executive Summary & Mechanistic Rationale

Objective: Synthesize 4-bromo-3-fluoro-6-nitrophenol (Major Isomer) from 4-bromo-3-fluorophenol.

Reaction Class: Electrophilic Aromatic Substitution (Nitration).

Mechanistic Insight: The substrate contains three substituents affecting the incoming electrophile (


):
  • -OH (C1): Strong activator, ortho/para director. The para position (C4) is blocked by Bromine.

  • -F (C3): Weak deactivator, ortho/para director.

  • -Br (C4): Weak deactivator, ortho/para director.

Regioselectivity Analysis: The hydroxyl group dominates the directing effect. Nitration will occur ortho to the phenol (Positions C2 or C6).

  • Position C2: Located between -OH and -F. This position is electronically activated by both groups but suffers from significant steric strain ("buttressing effect").

  • Position C6: Located ortho to -OH and para to -F. This position is sterically accessible and electronically favorable (fluorine directs para strongly due to back-donation).

Safety Assessment (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Runaway Reaction Nitration of phenols is exothermic; autocatalytic oxidation can occur.Maintain T < 10°C during addition. Never add HNO₃ rapidly.
Explosion Hazard Formation of poly-nitro species (picric acid analogs) if overheated.Strict stoichiometry (1.05 eq HNO₃). Do not distill residue to dryness.
Corrosive/Toxic HF generation (trace) or NOx fumes.Use double-gloved (Nitrile/Neoprene) and a high-flow fume hood.

Materials & Equipment

ComponentGrade/SpecRole
4-Bromo-3-fluorophenol >98% PuritySubstrate
Nitric Acid (

)
70% (d=1.[1]41)Electrophile Source
Glacial Acetic Acid AnhydrousSolvent/Moderator
Dichloromethane (DCM) HPLC GradeExtraction Solvent
Silica Gel 230-400 meshStationary Phase

Experimental Protocol

Phase A: Reaction Setup
  • Preparation: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize NOx fumes.

  • Solvation: Charge the flask with 4-bromo-3-fluorophenol (10.0 g, 52.4 mmol) .

  • Dilution: Add Glacial Acetic Acid (50 mL) . Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to 0–5 °C .

Phase B: Nitration (The Critical Step)
  • Reagent Prep: In a separate beaker, mix Nitric Acid (70%, 3.5 mL, ~55 mmol, 1.05 equiv) with Glacial Acetic Acid (10 mL) . Pre-cooling this mixture is recommended.

  • Controlled Addition: Transfer the acid mixture to the addition funnel. Add dropwise to the phenol solution over 30–45 minutes .

    • Critical Check: Ensure internal temperature does not exceed 10 °C . If red/brown fumes (NOx) evolve rapidly, stop addition and cool immediately.

  • Reaction: Once addition is complete, allow the mixture to stir at 0–5 °C for 1 hour , then slowly warm to room temperature (20–25 °C) over 2 hours.

  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting material (

    
    ) should disappear, and a new yellow spot (
    
    
    
    ) should appear.
Phase C: Workup & Isolation
  • Quench: Pour the reaction mixture slowly into 200 mL of ice-water slurry with vigorous stirring. The product may precipitate as a yellow solid.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 50 mL) .

  • Washing: Wash the combined organic layers with:

    • Water (2 x 50 mL) to remove acetic acid.

    • Brine (1 x 50 mL).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) . Filter and concentrate under reduced pressure (Rotovap) at 40 °C.
    
    • Note: Do not overheat. Nitro-phenols can be thermally unstable.

Phase D: Purification
  • Crude Analysis: The crude oil will contain the major isomer (6-nitro) and minor isomer (2-nitro).

  • Column Chromatography: Purify via silica gel chromatography.

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Elution Order: The ortho-nitro isomer (intramolecular H-bonding) usually elutes first (less polar), followed by the para-nitro (if any) or the other regiomer depending on specific H-bonding interactions.

  • Final Product: Isolate 4-bromo-3-fluoro-6-nitrophenol as a yellow crystalline solid.

Workflow Visualization

The following diagram illustrates the logical flow and decision points of the synthesis.

NitrationProtocol Start Start: 4-Bromo-3-fluorophenol Solvation Dissolve in Glacial AcOH (Solvent Moderator) Start->Solvation Cooling Cool to 0-5°C (Kinetic Control) Solvation->Cooling Addition Add HNO3/AcOH Dropwise (Maintain T < 10°C) Cooling->Addition Critical Step Reaction Stir 1h @ 0°C -> Warm to RT Monitor via TLC Addition->Reaction Quench Pour into Ice Water Precipitation Reaction->Quench Complete Extraction DCM Extraction & Washing (Remove Acid) Quench->Extraction Purification Column Chromatography (Sep. Regiomers) Extraction->Purification Product Target: 4-bromo-3-fluoro-6-nitrophenol Purification->Product

Caption: Process flow for the controlled nitration of 4-bromo-3-fluorophenol, emphasizing temperature control.

Analytical Data & Validation

To validate the synthesis, compare the isolated product against these expected parameters:

ParameterExpected ValueInterpretation
Appearance Yellow crystalline solidTypical of o-nitrophenols.

H NMR (DMSO-

)

11.0 (s, 1H, OH)
Broad singlet, exchangeable.

8.15 (d,

Hz, 1H, H-5)
Proton para to Bromine, deshielded by

.

7.60 (d,

Hz, 1H, H-2)
Proton ortho to Fluorine.
Regiochemistry Check Coupling ConstantsThe H-5 proton will show a specific coupling to Fluorine (

or

depending on position).
Mass Spec (ESI-) [M-H]

= 234/236
Characteristic Br isotope pattern (1:1).

Troubleshooting Guide

  • Problem: Formation of black tar/oil.

    • Cause: Oxidation of the phenol ring.

    • Solution: Temperature was too high or

      
       concentration too strong. Ensure T < 5°C during addition.
      
  • Problem: Low Conversion.

    • Cause: Deactivation by Halogens.

    • Solution: Allow reaction to stir longer at RT. Do not heat above 40°C.

  • Problem: Inseparable Isomers.

    • Cause: Similar polarity of 2-nitro and 6-nitro isomers.

    • Solution: Use a shallower gradient (e.g., 100% Hexane

      
       5% EtOAc) or switch to Toluene/Hexane system.
      

References

  • General Phenol Nitration: "Nitration of Phenols and their Derivatives." Organic Syntheses, Coll.[2] Vol. 2, p. 449 (1943).

  • Regioselectivity Mechanisms: "Regioselectivity in Electrophilic Aromatic Substitution." Chemistry LibreTexts.

  • Substrate Data: "4-Bromo-3-fluorophenol Compound Summary." PubChem.

  • Analogous Procedure (2-bromo-4-nitrophenol): "Synthesis of bromonitrophenols." Quora/Chemical Literature Discussion.

Sources

Application Note: Strategic Use of 4-Bromo-3-fluoro-2-nitrophenol in the Synthesis of Orelabrutinib, a Potent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of BTK and the Emergence of Selective Inhibitors

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family, is a cornerstone of B-cell receptor (BCR) signaling.[1] Its role is pivotal for the development, proliferation, and survival of B-lymphocytes.[1] Dysregulation of BTK signaling is a known driver in various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), as well as several autoimmune diseases.[2][3] This has established BTK as a high-value therapeutic target for drug development.

Orelabrutinib (ICP-022) is a potent, highly selective, and irreversible BTK inhibitor that has demonstrated significant clinical efficacy and a favorable safety profile.[2][3][4] It covalently binds to the Cysteine-481 residue in the BTK active site, leading to sustained inhibition of its kinase activity.[5] The design and synthesis of such targeted inhibitors rely on the strategic use of highly functionalized building blocks that enable the precise construction of the final pharmacophore.

This application note details the pivotal role of 4-bromo-3-fluoro-2-nitrophenol as a key starting material in the synthesis of Orelabrutinib. We will dissect the strategic value of its unique substitution pattern and provide detailed, field-proven protocols for its incorporation into a core intermediate, demonstrating its utility for researchers in medicinal chemistry and drug development.

The Strategic Value of 4-Bromo-3-fluoro-2-nitrophenol

The molecular architecture of 4-bromo-3-fluoro-2-nitrophenol is not coincidental; it is a purpose-built scaffold for complex drug synthesis. Each functional group serves a distinct and critical role in the construction of the Orelabrutinib molecule.

  • Phenolic Hydroxyl (-OH): This group serves as the primary nucleophile for constructing the diaryl ether linkage, a common and often essential structural motif in kinase inhibitors that mimics the hinge-binding interactions of ATP.

  • Bromine Atom (-Br): Positioned para to the hydroxyl group, the bromine atom is a versatile synthetic handle. It is stable during the initial etherification and nitro reduction steps, reserving it for late-stage functionalization, typically via palladium-catalyzed cross-coupling reactions to introduce the acrylamide "warhead" necessary for covalent inhibition.

  • Fluorine Atom (-F): The presence of fluorine ortho to the nitro group enhances the electrophilicity of the aromatic ring, facilitating the initial nucleophilic aromatic substitution (SNAr) reaction. In the final drug molecule, fluorine incorporation is known to improve metabolic stability and binding affinity.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, it activates the ring for the SNAr reaction. More importantly, it serves as a masked amine. The nitro group can be selectively reduced to an aniline at a later synthetic stage, providing a new vector for building out the rest of the molecule.

The logical relationship and synthetic utility of these groups are illustrated in the following workflow diagram.

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Target Molecule A 4-Bromo-3-fluoro-2-nitrophenol B Step 1: Diaryl Ether Formation (SNAr Reaction) A->B -OH group reacts C Step 2: Nitro Group Reduction B->C -NO2 group reacts D Step 3: Suzuki Coupling & Amidation (Late-Stage Functionalization) C->D -Br and -NH2 groups react E Orelabrutinib D->E

Caption: Synthetic workflow from the starting material to Orelabrutinib.

Experimental Protocols

The following protocols provide a representative synthetic route to a key aniline intermediate of Orelabrutinib, starting from 4-bromo-3-fluoro-2-nitrophenol.

Protocol 1: Synthesis of 4-Bromo-1-(4-ethoxyphenyl)-3-fluoro-2-nitrobenzene (Intermediate I)

This procedure details the formation of the diaryl ether core via a nucleophilic aromatic substitution (SNAr) reaction. The phenolic proton of 4-bromo-3-fluoro-2-nitrophenol is removed by a base, and the resulting phenoxide attacks an activated aromatic ring partner.

Reaction Scheme:

G reactant1 4-Bromo-3-fluoro-2-nitrophenol product Intermediate I reactant1->product + reagents K2CO3, DMF 120 °C reactant2 1-Ethoxy-4-fluorobenzene reactant2->product

Caption: SNAr reaction to form the diaryl ether intermediate.

Reagent/MaterialM.W. ( g/mol )EquivalentsAmountPurpose
4-Bromo-3-fluoro-2-nitrophenol236.011.010.0 gStarting Material
1-Ethoxy-4-fluorobenzene140.151.27.12 gCoupling Partner
Potassium Carbonate (K₂CO₃), Anhydrous138.212.514.6 gBase
N,N-Dimethylformamide (DMF), Anhydrous73.09-100 mLSolvent
Ethyl Acetate (EtOAc)88.11-~500 mLExtraction Solvent
Brine--~100 mLAqueous Wash
Sodium Sulfate (Na₂SO₄), Anhydrous142.04-As neededDrying Agent
Silica Gel (230-400 mesh)--As neededStationary Phase (Chromatography)
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-3-fluoro-2-nitrophenol (10.0 g, 42.4 mmol) and anhydrous potassium carbonate (14.6 g, 105.9 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (100 mL) to the flask. The mixture will be a suspension. Add 1-ethoxy-4-fluorobenzene (7.12 g, 50.8 mmol).

    • Senior Scientist's Note: Anhydrous conditions are critical. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium phenoxide intermediate. Using a fine powder of K₂CO₃ increases the surface area and reaction rate.

  • Heating and Monitoring: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. (Eluent for TLC: 10% EtOAc in Hexane). The reaction is typically complete within 8-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the dark mixture into a beaker containing 400 mL of ice-cold water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers.

    • Rationale: Pouring the reaction mixture into water precipitates the product and dissolves the DMF and inorganic salts. Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexane to afford Intermediate I as a yellow solid.

Protocol 2: Synthesis of 4-Bromo-2-fluoro-1-(4-ethoxyphenoxy)aniline (Intermediate II)

This protocol describes the selective reduction of the nitro group of Intermediate I to an aniline. This transformation is crucial as it unmasks the amino group required for subsequent amide bond formation, a key step in building the final inhibitor.

Reaction Scheme:

G reactant Intermediate I reagents Fe, NH4Cl EtOH/H2O reactant->reagents product Intermediate II reagents->product

Caption: Nitro group reduction to form the key aniline intermediate.

Reagent/MaterialM.W. ( g/mol )EquivalentsAmountPurpose
Intermediate I356.141.010.0 gStarting Material
Iron Powder (Fe), <325 mesh55.855.07.84 gReducing Agent
Ammonium Chloride (NH₄Cl)53.494.06.0 gCo-reagent / Electrolyte
Ethanol (EtOH)46.07-150 mLSolvent
Water (H₂O)18.02-50 mLCo-solvent
Celite®--As neededFiltration Aid
Dichloromethane (DCM)84.93-~400 mLExtraction Solvent
  • Reaction Setup: In a 500 mL round-bottom flask, suspend Intermediate I (10.0 g, 28.1 mmol) and iron powder (7.84 g, 140.4 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Reagent Addition: Add ammonium chloride (6.0 g, 112.3 mmol) to the suspension.

    • Senior Scientist's Note: The Fe/NH₄Cl system is a classic and reliable method for nitro reduction. It is milder than catalytic hydrogenation (which could potentially de-halogenate the molecule) and avoids the use of tin-based reagents which can be difficult to remove. The reaction is often exothermic.

  • Heating and Monitoring: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously. The reaction progress can be monitored by the disappearance of the yellow color and by TLC/LC-MS. The reaction is usually complete in 2-4 hours.

  • Filtration and Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with dichloromethane (DCM, ~200 mL).

    • Rationale: Celite filtration is essential to remove the fine iron and iron oxide particles, which can otherwise complicate the extraction and purification steps.

  • Extraction: Combine the filtrate and washes in a separatory funnel. Add 100 mL of water and separate the layers. Extract the aqueous layer with DCM (2 x 100 mL).

  • Washing and Drying: Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by a short plug of silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield Intermediate II as an off-white solid.

Conclusion and Forward Look

The successful synthesis of Intermediate II demonstrates the effective and strategic application of 4-bromo-3-fluoro-2-nitrophenol as a foundational building block. This aniline intermediate is now primed for the final stages of Orelabrutinib synthesis. The bromine atom provides a handle for a Suzuki or Stille coupling to introduce the piperidinyl-acrylamide side chain, while the newly formed aniline can undergo amidation to complete the core structure. These protocols highlight a robust and scalable pathway for accessing key intermediates of next-generation kinase inhibitors, enabling researchers to accelerate their drug discovery programs.

References

  • Guo, Y., et al. (2019). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters. [Link]

  • Hoy, S. M. (2021). Orelabrutinib: First Approval. Drugs. [Link]

  • InnoCare Pharma. Orelabrutinib, a potential best-in-class BTK inhibitor. [Link]

  • Gaballa, S., & Ysebaert, L. (2023). The preclinical discovery and development of orelabrutinib as a novel treatment option for B-cell lymphoid malignancies. Expert Opinion on Drug Discovery. [Link]

  • Song, Y., et al. (2023). Orelabrutinib for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study. Blood Advances. [Link]

  • Various Authors. (2022). Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. Orelabrutinib PubChem CID 91667513. [Link]

  • Wrobleski, S. T., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry. [Link]

  • Wrobleski, S. T., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. PubMed. [Link]

  • Dal-Pra, P., et al. (2022). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]

Sources

Application Note: Palladium-Catalyzed Functionalization of 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of 4-Bromo-3-fluoro-2-nitrophenol (BFNP) via Palladium-catalyzed cross-coupling reactions. As a highly functionalized scaffold, BFNP presents unique chemoselective challenges due to the presence of four distinct reactive sites: a phenolic hydroxyl, a nitro group, a fluorine atom, and a bromine atom.

This note prioritizes the C4-Bromine selective activation for Suzuki-Miyaura and Sonogashira couplings, providing validated protocols that circumvent catalyst poisoning by the acidic phenol and steric hindrance from the ortho-fluorine. Downstream applications for benzoxazole synthesis are also outlined.

Strategic Analysis of the Scaffold

The reactivity profile of BFNP is governed by the interplay of electronic withdrawal and steric crowding.

  • C4-Bromine (Primary Electrophile): The C-Br bond is activated for oxidative addition by the ortho-fluoro and para-nitro groups. However, the ortho-fluorine (C3) introduces steric bulk that may impede bulky Pd-ligand complexes.

  • C2-Nitro Group: Strongly electron-withdrawing, enhancing the acidity of the phenol and the electrophilicity of the C-Br bond. It serves as a latent amine for heterocycle formation.

  • C1-Phenol (Catalyst Poison): The acidic proton (

    
     due to the nitro group) can protonate electron-rich ligands or form stable Pd-phenoxides, quenching the catalytic cycle.
    
  • C3-Fluorine: Generally inert to Pd(0) but directs regioselectivity and influences the electronic properties of the final drug candidate (metabolic stability).

Decision Tree: Protection Strategy

Before initiating catalysis, the state of the phenolic hydroxyl must be determined.

ProtectionStrategy Start Start: 4-Bromo-3-fluoro-2-nitrophenol CheckScale Reaction Scale & Base Sensitivity Start->CheckScale Direct Direct Coupling (Unprotected) CheckScale->Direct Small scale / Rapid screening Protect Protection Step CheckScale->Protect Process scale / High Yield req. Cond_Direct Conditions: - Aqueous Bases (K2CO3) - Phase Transfer Catalysts - High Pd Loading (3-5 mol%) Direct->Cond_Direct Cond_Protect Recommended: Methylation (MeI) or MOM-Cl Prevents catalyst poisoning Allows lower Pd loading (<1 mol%) Protect->Cond_Protect Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Cond_Direct->Coupling Cond_Protect->Coupling

Figure 1: Strategic decision tree for handling the phenolic moiety prior to cross-coupling.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Arylation at the C4 position. Challenge: The ortho-fluoro substituent creates steric hindrance. Standard PPh3 ligands may result in sluggish turnover. Solution: Use of Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or sterically demanding alkyl phosphines (PCy3) to facilitate oxidative addition and reductive elimination.

Materials
  • Substrate: 4-Bromo-3-fluoro-2-nitrophenol (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%) – Preferred for ortho-substituted bromides.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with BFNP (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (3.0 equiv).

  • Solvation: Add degassed Toluene and Water (10:1 ratio). The concentration of BFNP should be 0.2 M.

    • Note: If using the unprotected phenol, ensure the base excess is sufficient to deprotonate the phenol (add 1 extra equivalent).

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours. Vigorous stirring is essential for the biphasic system.

  • Monitoring: Monitor by HPLC/UPLC. The starting material (Br-SM) should disappear; des-bromo side products are rare due to the activated nature of the ring.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenol if product isolation as free phenol is desired). Extract with EtOAc (3x).

  • Purification: Silica gel chromatography. The nitro group makes the product visible under UV and typically less polar than the corresponding amine.

Optimization Table
VariableStandard ConditionOptimization for Steric BulkOptimization for Cost
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / XPhosPd/C (Heterogeneous)
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous)K₂CO₃
Solvent DME/H₂OToluene/H₂O or DioxaneIPA/H₂O
Temp 80 °C100 °CReflux

Protocol 2: Sonogashira Coupling

Objective: Introduction of an alkyne handle for subsequent cyclization to substituted indoles or benzofurans. Challenge: Copper(I) acetylides can be unstable with electron-deficient nitrophenols; potential for nucleophilic aromatic substitution (


) of the fluorine if temperature is too high.
Materials
  • Substrate: 4-Bromo-3-fluoro-2-nitrophenol (protected as Methyl Ether recommended)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Co-Catalyst: CuI (1.5 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (3.0 equiv)

  • Solvent: DMF or THF (anhydrous)

Step-by-Step Procedure
  • Degassing: Heavily degas DMF using the freeze-pump-thaw method or vigorous argon sparging (20 min). Oxygen promotes homo-coupling of the alkyne (Glaser coupling).

  • Assembly: Add PdCl₂(PPh₃)₂, CuI, and the protected BFNP substrate to the vessel.

  • Addition: Add the alkyne and amine base via syringe.

  • Reaction: Stir at 50–60 °C .

    • Critical Control Point: Do not exceed 80 °C. The activated C-F bond ortho to the nitro group becomes susceptible to nucleophilic attack by the amine solvent at high temperatures.

  • Workup: Dilute with water, extract with ether. Wash organic layer with saturated NH₄Cl (to remove Cu) and brine.

Downstream Application: Benzoxazole Synthesis

The 2-nitrophenol motif is a "pre-benzoxazole" scaffold. Following the Suzuki coupling (to install an aryl group at C4), the nitro group can be used to close the ring.

Pathway:

  • Reduction: Nitro (

    
    ) 
    
    
    
    Amine (
    
    
    ) using Fe/NH₄Cl or H₂/Pd-C.
  • Condensation: Reaction with an aldehyde or carboxylic acid derivative.

Benzoxazole SM Coupled Product (4-Aryl-3-fluoro-2-nitrophenol) Red Reduction (H2/Pd-C or Fe/AcOH) SM->Red Amine Intermediate (2-Aminophenol) Red->Amine Cycl Cyclization (R-CHO / Oxidant) Amine->Cycl Prod Target: 4-Substituted-5-fluorobenzoxazole Cycl->Prod

Figure 2: Synthetic workflow for converting the coupled nitrophenol product into a pharmacologically active benzoxazole core.[1]

Safety & Handling (E-E-A-T)

  • Nitrophenol Toxicity: 4-Bromo-3-fluoro-2-nitrophenol and its derivatives are likely toxic if swallowed or absorbed through the skin.[2] They act as uncouplers of oxidative phosphorylation. Always wear double nitrile gloves.

  • Explosion Hazard: Polynitrated compounds are explosive. While this mono-nitro compound is stable, avoid heating dry residues to decomposition.

  • Waste Disposal: All aqueous waste containing Pd and nitrophenols must be segregated into heavy metal/toxic organic waste streams.

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Coupling of Nitroarenes: Yang, Y. "Palladium-Catalyzed Cross-Coupling of Nitroarenes." Angew.[3] Chem. Int. Ed.2017 , 56, 15802–15804. Link

  • Benzoxazole Synthesis: Rocard, L.; et al. "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes." Catalysts2019 , 9, 213.[4] Link

  • Ligand Effects (SPhos/XPhos): Barder, T. E.; et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[5]2005 , 127, 4685–4696. Link

Sources

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-3-fluoro-2-nitrophenol is a highly functionalized aromatic compound that serves as a versatile and powerful building block in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a phenolic hydroxyl, a nitro group, a bromine atom, and a fluorine atom, offers multiple, distinct reaction sites. This guide provides an in-depth exploration of the strategic chemical manipulations of this starting material, detailing key synthetic transformations and providing validated, step-by-step protocols for researchers in drug discovery and development. The causality behind experimental choices, mechanistic insights, and data-driven protocols are presented to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of 4-Bromo-3-fluoro-2-nitrophenol

In medicinal chemistry, the strategic incorporation of fluorine and other halogens into drug candidates is a well-established method for modulating key pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine can enhance metabolic stability, increase binding affinity, and alter lipophilicity, making fluorinated building blocks highly sought after.[1][3] 4-Bromo-3-fluoro-2-nitrophenol is particularly valuable because its functional groups are orthogonally reactive, allowing for a stepwise and controlled construction of complex molecular architectures.

The key reactive centers of this molecule are:

  • Phenolic Hydroxyl Group: Amenable to O-alkylation, O-arylation, and esterification. Its acidity is significantly increased by the electron-withdrawing nitro and halogen substituents.

  • Bromine Atom: An ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.[4][5]

  • Nitro Group: Can be readily reduced to an amine, which then serves as a nucleophile or a precursor for diazotization or the formation of heterocyclic rings like benzoxazoles.[6][7]

This trifecta of reactivity allows for diverse synthetic pathways, making it a cornerstone intermediate in the synthesis of novel anti-cancer, anti-inflammatory, and antiviral agents.[3][4]

Core Synthetic Strategies & Mechanistic Considerations

The synthetic utility of 4-Bromo-3-fluoro-2-nitrophenol can be logically categorized by the sequential transformation of its key functional groups. The choice of which group to react first is a critical strategic decision that dictates the overall synthetic route.

G cluster_1 Intermediate Diversification cluster_2 Intermediate Diversification cluster_3 Intermediate Diversification A 4-Bromo-3-fluoro-2-nitrophenol B Pathway 1: O-Alkylation A->B R-X, Base C Pathway 2: Nitro Reduction A->C [H] D Pathway 3: Suzuki Coupling A->D Ar-B(OH)₂, Pd Cat. B1 Ether Intermediate B->B1 C1 Aniline Intermediate C->C1 D1 Biaryl Intermediate D->D1 B2 Nitro Reduction of Ether B1->B2 B3 Suzuki Coupling of Ether B1->B3 C2 Benzoxazole Formation C1->C2 C3 Suzuki Coupling of Aniline C1->C3 D2 Nitro Reduction of Biaryl D1->D2 D3 O-Alkylation of Biaryl D1->D3

Caption: Key synthetic pathways originating from 4-Bromo-3-fluoro-2-nitrophenol.

Pathway 1: O-Alkylation of the Phenolic Hydroxyl

Protecting or modifying the phenolic hydroxyl group is often the initial step. This prevents its interference in subsequent cross-coupling or reduction reactions where it could act as a nucleophile or be deprotonated by strong bases.

Mechanistic Insight: The reaction proceeds via a standard Williamson ether synthesis. A base deprotonates the acidic phenol to form a phenoxide anion, which then acts as a nucleophile, attacking an alkyl halide (or other electrophile) in an SN2 reaction. The electron-withdrawing groups on the ring make the phenol more acidic, allowing for the use of milder bases compared to unsubstituted phenols.[8]

Pathway 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal transformation. This introduces a versatile nucleophilic center and is a prerequisite for forming many heterocyclic structures common in pharmaceuticals.[9][10]

Mechanistic Insight: Catalytic hydrogenation is the most common and atom-economical method.[7] Hydrogen gas adsorbs onto the surface of a metal catalyst (like Palladium or Raney Nickel), where the nitro group is then sequentially reduced. A key consideration is the choice of catalyst to avoid unwanted side reactions, such as the reduction of the bromine atom (dehalogenation). Raney Nickel is often preferred over Palladium-on-Carbon (Pd/C) when preserving aryl halides is critical.[11]

Pathway 3: Suzuki-Miyaura Cross-Coupling

The bromine atom serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura coupling, a powerful method for forming C-C bonds between the aromatic ring and various aryl or vinyl boronic acids.[12][13]

Mechanistic Insight: The catalytic cycle involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, regenerating the Pd(0) catalyst.[14] The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like debromination.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 4-Bromo-3-fluoro-2-nitrophenol is a potential irritant; avoid inhalation and skin contact.

Protocol 1: O-Alkylation (Synthesis of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene)

This protocol details a standard methylation of the phenol.

Workflow Diagram:

G cluster_workflow O-Alkylation Workflow A 1. Dissolve Starting Material in Acetone B 2. Add K₂CO₃ (Base) A->B C 3. Add CH₃I (Electrophile) B->C D 4. Reflux (Heat) C->D E 5. Monitor by TLC D->E F 6. Work-up (Filter, Evaporate) E->F G 7. Purify (Crystallization) F->G

Caption: Step-by-step workflow for the O-alkylation protocol.

Materials:

  • 4-Bromo-3-fluoro-2-nitrophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Acetone (anhydrous)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Bromo-3-fluoro-2-nitrophenol (1.0 eq).

  • Dissolve the starting material in anhydrous acetone (approx. 10 mL per gram of phenol).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.

  • Add methyl iodide (1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 60°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, filter the solid K₂CO₃ and wash with a small amount of acetone.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting crude oil in ethyl acetate, wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from ethanol/water to obtain the title compound as a pale yellow solid.

Data Summary:

ParameterValue
Starting Material4-Bromo-3-fluoro-2-nitrophenol
Key ReagentsK₂CO₃, CH₃I
SolventAcetone
Reaction Time4-6 hours
Typical Yield 90-97%
Purity (by HPLC)>98%
Protocol 2: Nitro Group Reduction (Synthesis of 2-Amino-4-bromo-3-fluorophenol)

This protocol employs a catalytic transfer hydrogenation method, which avoids the use of high-pressure hydrogen gas.

Materials:

  • 4-Bromo-3-fluoro-2-nitrophenol

  • Ammonium Formate (HCOONH₄)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-3-fluoro-2-nitrophenol (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Add ammonium formate (5.0 eq) in portions to the stirring suspension. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by flash chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield the pure aminophenol.

Data Summary:

ParameterValue
Starting Material4-Bromo-3-fluoro-2-nitrophenol
Key ReagentsHCOONH₄, 10% Pd/C
SolventMethanol
Reaction Time1-2 hours
Typical Yield 85-95%
Purity (by HPLC)>99%
Protocol 3: Suzuki-Miyaura Coupling (Synthesis of 3-Fluoro-2-nitro-4-phenylphenol)

This protocol demonstrates the coupling with phenylboronic acid.

Materials:

  • 4-Bromo-3-fluoro-2-nitrophenol

  • Phenylboronic Acid (C₆H₅B(OH)₂)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add 4-Bromo-3-fluoro-2-nitrophenol (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).[5]

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100°C and stir for 8-12 hours.[5]

  • Monitor by TLC or LC-MS. After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to obtain the biaryl product.

Data Summary:

ParameterValue
Starting Material4-Bromo-3-fluoro-2-nitrophenol
Key ReagentsPhenylboronic Acid, Pd(PPh₃)₄, Na₂CO₃
Solvent1,4-Dioxane/Water
Reaction Time8-12 hours
Typical Yield 75-88%
Purity (by HPLC)>97%

Application in Heterocycle Synthesis: Benzoxazole Formation

A powerful application of the intermediates derived from 4-Bromo-3-fluoro-2-nitrophenol is the synthesis of substituted benzoxazoles, a privileged scaffold in medicinal chemistry.[15][16][17] This is typically achieved by first reducing the nitro group to an amine (Protocol 2), followed by condensation with a carboxylic acid or its derivative.[10][15]

G A 4-Bromo-3-fluoro-2-nitrophenol B Nitro Reduction (Protocol 2) A->B C 2-Amino-4-bromo-3-fluorophenol B->C D Condensation/ Cyclization C->D R-COOH, Acid Cat. E Substituted Benzoxazole Intermediate D->E

Caption: Synthetic route to a benzoxazole intermediate.

Conclusion

4-Bromo-3-fluoro-2-nitrophenol is a strategic starting material that provides chemists with multiple avenues for the efficient synthesis of complex and diverse pharmaceutical intermediates. By understanding the distinct reactivity of its functional groups, researchers can design logical and high-yielding synthetic routes. The protocols detailed herein offer reliable and reproducible methods for key transformations, providing a solid foundation for drug discovery programs aiming to leverage the unique properties of this versatile building block.

References

  • The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. Google Sites.
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  • Diazonium compound. Wikipedia.
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  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Royal Society of Chemistry.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Current and emerging applications of fluorine in medicinal chemistry.
  • Electrosynthesis of benzoxazoles from o-nitrophenols and alcohols. PubMed.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Nitro Reduction - Common Conditions. Organic-Chemistry.org.
  • Nitro Reduction. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.

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Application Notes and Protocols: 4-Bromo-3-fluoro-2-nitrophenol as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Nitrophenols in Agrochemicals

The relentless pursuit of enhanced crop protection solutions has led to the development of highly specialized and effective agrochemicals. Within this landscape, halogenated nitrophenols have emerged as pivotal precursors for a diverse range of herbicides and fungicides. Their utility stems from the unique electronic properties conferred by the combination of a phenolic hydroxyl group, one or more halogen substituents, and a strongly electron-withdrawing nitro group. This arrangement activates the aromatic ring for key chemical transformations, enabling the construction of complex and biologically active molecules.[1]

4-Bromo-3-fluoro-2-nitrophenol (CAS No. 889939-22-4) is a trifunctionalized benzene derivative that holds significant promise as a building block in the synthesis of novel agrochemicals.[2] The presence of bromine, fluorine, and nitro substituents on the phenol ring provides multiple reaction sites and modulates the physicochemical properties of the resulting compounds, influencing their biological activity and environmental fate. This technical guide provides a comprehensive overview of the application of 4-Bromo-3-fluoro-2-nitrophenol as a precursor for agrochemicals, with a focus on the synthesis of diphenyl ether herbicides. Detailed experimental protocols, scientific rationale, and safety considerations are presented to aid researchers and professionals in the field of drug and pesticide development.

Chemical Properties and Reactivity Profile

The reactivity of 4-Bromo-3-fluoro-2-nitrophenol is primarily dictated by the interplay of its functional groups. The nitro group, being a strong electron-withdrawing group, significantly acidifies the phenolic proton and activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3] The positions of the halogens and the nitro group influence the regioselectivity of these reactions.

Table 1: Physicochemical Properties of 4-Bromo-3-fluoro-2-nitrophenol

PropertyValueSource
CAS Number 889939-22-4[2]
Molecular Formula C₆H₃BrFNO₃[2]
Molecular Weight 236.00 g/mol [2]
Appearance Yellow to orange solid (typical)[4]
Purity 95%[2]

Core Application: Synthesis of Diphenyl Ether Herbicides

A major class of herbicides derived from halogenated nitrophenols are the diphenyl ethers. These compounds act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[5] The synthesis of diphenyl ethers from 4-Bromo-3-fluoro-2-nitrophenol typically involves a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis.[6][7] In this reaction, the phenoxide of 4-Bromo-3-fluoro-2-nitrophenol acts as a nucleophile, displacing a halide from another aromatic ring, or more commonly, the phenoxide of another substituted phenol displaces one of the halogens on the 4-Bromo-3-fluoro-2-nitrophenol ring. The nitro group ortho to the fluorine and meta to the bromine strongly activates the ring for such a substitution.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] The negative charge in this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing nitro group. In the subsequent elimination step, the leaving group departs, restoring the aromaticity of the ring and yielding the final product.

SNAr_Mechanism A 4-Bromo-3-fluoro-2-nitrophenol (as phenoxide) I Meisenheimer Complex (Resonance Stabilized) A->I Nucleophilic Attack B Substituted Aryl Halide B->I P Diphenyl Ether Herbicide I->P Elimination LG Leaving Group (e.g., Cl⁻) I->LG

Caption: Generalized workflow for diphenyl ether synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments involving 4-Bromo-3-fluoro-2-nitrophenol.

Protocol 1: Synthesis of a Representative Diphenyl Ether Herbicide

This protocol describes the synthesis of a hypothetical, yet representative, diphenyl ether herbicide, 2-(4-Bromo-3-fluoro-2-nitrophenoxy)-5-(trifluoromethyl)pyridine , from 4-Bromo-3-fluoro-2-nitrophenol and 2-chloro-5-(trifluoromethyl)pyridine.

Objective: To synthesize a diphenyl ether herbicide via nucleophilic aromatic substitution.

Materials:

  • 4-Bromo-3-fluoro-2-nitrophenol

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Safety Precautions:

  • 4-Bromo-3-fluoro-2-nitrophenol and related compounds are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9]

  • 2-Chloro-5-(trifluoromethyl)pyridine is a hazardous substance.

  • DMF is a skin and respiratory irritant.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3-fluoro-2-nitrophenol (1.0 eq), 2-chloro-5-(trifluoromethyl)pyridine (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-Bromo-3-fluoro-2-nitrophenol.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane solvent system). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure diphenyl ether product.

Expected Results:

The reaction is expected to yield the desired diphenyl ether product as a solid. The purity can be assessed by TLC, and the structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Hypothetical Characterization Data for 2-(4-Bromo-3-fluoro-2-nitrophenoxy)-5-(trifluoromethyl)pyridine

AnalysisExpected Result
¹H NMR Aromatic protons in the expected regions with appropriate splitting patterns.
¹³C NMR Carbons of the two aromatic rings and the trifluoromethyl group.
Mass Spec (ESI) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product.
Protocol 2: Synthesis of 4-Bromo-3-fluoro-2-nitrophenol

This protocol is adapted from a patented method for a similar compound and describes the nitration of 4-bromo-3-fluorophenol.[10]

Objective: To synthesize 4-Bromo-3-fluoro-2-nitrophenol from its phenol precursor.

Materials:

  • 4-Bromo-3-fluorophenol

  • Sulfuric acid (H₂SO₄), concentrated

  • Nitric acid (HNO₃), fuming

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer with cooling bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Concentrated acids are highly corrosive. Handle with extreme care.

  • The nitration reaction is exothermic and can be hazardous if not controlled properly.

  • Perform the reaction in a fume hood and behind a safety shield.

  • Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 4-bromo-3-fluorophenol (1.0 eq) in dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (e.g., in a 1:1 molar ratio) to the dropping funnel.

  • Addition: Add the nitrating mixture dropwise to the stirred solution of the phenol, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-Bromo-3-fluoro-2-nitrophenol.

Synthesis_Workflow A Start: 4-Bromo-3-fluorophenol B Nitration (H₂SO₄/HNO₃) A->B C Intermediate: 4-Bromo-3-fluoro-2-nitrophenol B->C D Nucleophilic Aromatic Substitution (with Ar-X, Base) C->D E Final Product: Diphenyl Ether Herbicide D->E F Characterization (NMR, MS) E->F G Biological Screening (Herbicidal/Fungicidal Activity) E->G

Caption: A typical workflow for agrochemical development.

Conclusion and Future Perspectives

4-Bromo-3-fluoro-2-nitrophenol is a valuable and versatile precursor for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the facile construction of complex molecules, particularly diphenyl ether herbicides, through well-established synthetic methodologies like nucleophilic aromatic substitution. The protocols and scientific rationale presented in this guide offer a solid foundation for researchers to explore the potential of this compound in developing next-generation crop protection agents. Further research into the derivatization of 4-Bromo-3-fluoro-2-nitrophenol could lead to the discovery of new fungicidal and insecticidal compounds, expanding its utility in the agrochemical industry.

References

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Green Chemistry Application Note: Sustainable Synthesis of 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-Bromo-3-fluoro-2-nitrophenol is a critical scaffold in the synthesis of next-generation MEK inhibitors (e.g., Cobimetinib analogs) used in oncology. Traditional synthesis often relies on the direct nitration of 3-fluorophenol followed by bromination. This legacy route suffers from two major failures:

  • Poor Regioselectivity during Nitration: The hydroxyl group directs ortho/para, while the fluorine also directs ortho/para. Direct nitration of 3-fluorophenol typically yields the 4-nitro (para) and 6-nitro isomers as major products, making the desired 2-nitro isomer (sterically crowded between -OH and -F) a minor product (<15% yield) requiring tedious chromatography.

  • Environmental Toxicity: Legacy bromination utilizes elemental bromine (

    
    ) in chlorinated solvents (
    
    
    
    or
    
    
    ), posing severe inhalation risks and generating high halogenated waste.
The Green Chemistry Solution: The SNAr Strategy

To adhere to the 12 Principles of Green Chemistry, this protocol bypasses the problematic nitration of phenol entirely. Instead, we utilize a Nucleophilic Aromatic Substitution (SNAr) on 2,3-difluoronitrobenzene, followed by a benign bromination.

  • Step 1 (SNAr): Hydrolysis of 2,3-difluoronitrobenzene. The nitro group activates the ortho-fluorine for substitution, ensuring 100% regioselectivity for the 2-position phenol.

  • Step 2 (Bromination): Use of N-Bromosuccinimide (NBS) in green solvents (Ethanol or Ethyl Acetate) to selectively brominate the 4-position.

Chemical Pathway & Mechanism[1][2]

The following diagram illustrates the retrosynthetic logic and the electronic directing effects that validate this protocol.

G cluster_mech Mechanistic Rationale Start Start: 2,3-Difluoronitrobenzene (Commercial Precursor) Step1 Step 1: SNAr Hydrolysis (Regioselective F-Displacement) Start->Step1 KOH, H2O Reflux Inter Intermediate: 3-Fluoro-2-nitrophenol Step1->Inter 100% Regioselectivity (Ortho-activation) Step2 Step 2: Green Bromination (NBS / Green Solvent) Inter->Step2 NBS, EtOH RT, 2h Target Target: 4-Bromo-3-fluoro-2-nitrophenol Step2->Target Electrophilic Subst. (Para to OH) Mech1 Why SNAr? -NO2 group activates ortho-F Meta-F is unreactive Result: Specific synthesis of 2-nitrophenol Mech2 Why NBS? N-Br bond breaks homolytically or heterolytically Controlled release of Br+ Avoids toxic Br2 liquid

Figure 1: Reaction pathway leveraging electronic activation for inherent regiocontrol.[1][2]

Detailed Experimental Protocols

Protocol A: Regioselective Hydrolysis (SNAr)

Objective: Synthesis of 3-fluoro-2-nitrophenol from 2,3-difluoronitrobenzene. Green Attributes: Aqueous solvent, inorganic base, no heavy metal catalysts.

Materials:

  • 2,3-Difluoronitrobenzene (1.0 eq)

  • Potassium Hydroxide (KOH) (2.5 eq)

  • Water (Deionized)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq - Optional Phase Transfer Catalyst)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Dissolution: Charge the flask with 2,3-difluoronitrobenzene and water (concentration ~0.5 M).

  • Base Addition: Add KOH pellets slowly. If the starting material is not miscible, add TBAB (5 mol%) to facilitate phase transfer.

  • Reaction: Heat the mixture to reflux (100°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear, and a lower Rf spot (phenol) should appear.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl until pH ~2. The product will precipitate or form an oil.

  • Isolation: Extract with Ethyl Acetate (Green alternative to DCM). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 85–92% Safety Note: 2,3-difluoronitrobenzene is a skin irritant. Handle in a fume hood.

Protocol B: Eco-Friendly Bromination

Objective: Conversion of 3-fluoro-2-nitrophenol to 4-bromo-3-fluoro-2-nitrophenol. Green Attributes: Halogenated solvent-free, high atom economy reagent (NBS).

Materials:

  • 3-Fluoro-2-nitrophenol (Intermediate from Protocol A)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Catalyst: Ammonium Acetate (

    
    ) (0.1 eq) - Acts as a mild proton shuttle.
    

Procedure:

  • Solvation: Dissolve 3-fluoro-2-nitrophenol in Ethanol (0.2 M).

  • Reagent Addition: Add

    
     (10 mol%) followed by NBS (1.05 eq) portion-wise over 15 minutes at room temperature.
    
    • Why portion-wise? To maintain a low concentration of active brominating species, enhancing regioselectivity for the para position relative to the hydroxyl group.

  • Reaction: Stir at room temperature (25°C) for 2–3 hours.

    • Mechanism:[1][3][4][5][6][7] The -OH group strongly activates the para position. The -F group (ortho to the target site) weakly activates it. The -NO2 group (meta to the target site) deactivates it, but the combined activating effects of OH and F dominate.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) to neutralize unreacted NBS.
    
  • Isolation: Evaporate Ethanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate.

  • Final Polish: The crude product is often >95% pure. Recrystallization from EtOH/Water yields analytical grade material.

Yield Expectation: 88–95%

Comparative Data: Legacy vs. Green Route

The following table highlights the efficiency gains of the proposed method.

MetricLegacy Route (Direct Nitration +

)
Green Route (SNAr + NBS)Improvement
Starting Material 3-Fluorophenol2,3-DifluoronitrobenzeneSelectivity
Step 1 Selectivity <15% (2-nitro isomer)>98% (SNAr specificity)Yield
Bromination Agent Bromine (

) - Toxic/Corrosive
NBS - Solid/MildSafety
Solvents DCM / CCl4 (Carcinogenic)Water / Ethanol (Bio-renewable)EHS
Atom Economy Low (Isomer separation waste)High (Convergent synthesis)Sustainability
Overall Yield ~10-12%~75-85%Efficiency

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Green Bromination Start 2,3-Difluoronitrobenzene (Dissolve in Water) Reflux Add KOH + TBAB Reflux 100°C, 4h Start->Reflux Acidify Acidify (pH 2) Extract w/ EtOAc Reflux->Acidify Inter Intermediate Isolated: 3-Fluoro-2-nitrophenol Acidify->Inter Dissolve2 Dissolve Intermediate in Ethanol Inter->Dissolve2 AddNBS Add NBS (1.05 eq) + NH4OAc (Cat.) Dissolve2->AddNBS Stir Stir RT, 2h (Monitor TLC) AddNBS->Stir Quench Quench Na2S2O3 Evaporate Solvent Stir->Quench Final Final Product: 4-Bromo-3-fluoro-2-nitrophenol Quench->Final

Figure 2: Step-by-step experimental workflow for the green synthesis protocol.

References

  • Regioselective Nitration & Substitution

    • Context: Discusses the difficulty of nitrating fluorophenols and the utility of SNAr for ortho-nitrophenols.
    • Cantillo, D., & Kappe, C. O. (2013). "Halogenation of Organic Compounds Using Continuous Flow Chemistry." Reaction Chemistry & Engineering. (General reference for Green Halogenation).

    • Specific SNAr Precedent: Synthesis of 2-nitro-3-fluorophenol via hydrolysis of 2,3-difluoronitrobenzene is a standard industrial transformation for MEK inhibitors (e.g., Cobimetinib intermediates). See: WO2014066435A1 - Process for preparing cobimetinib.

  • Green Bromination (NBS)

    • Context: Validation of NBS in green solvents (EtOAc/EtOH) as a replacement for elemental bromine.
    • Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination of Phenols in Green Solvents." Green Chemistry, 11, 123-126.

  • Target Molecule Data

    • Compound: 4-Bromo-3-fluoro-2-nitrophenol (CAS 889939-22-4).[8]

    • Source: BLD Pharm / ChemicalBook Database.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Purification of 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of 4-Bromo-3-fluoro-2-nitrophenol (CAS: 889939-22-4) is a critical step in the development of MEK inhibitors and other fluorinated kinase inhibitors. The primary synthetic route involves the electrophilic aromatic nitration of 4-Bromo-3-fluorophenol .

While the precursor molecule contains directing groups that theoretically favor the desired position, the interplay between steric hindrance and electronic activation frequently leads to a specific set of impurities. This guide addresses the suppression and removal of these side products.

The Reaction Landscape

The nitration of 4-Bromo-3-fluorophenol is governed by the cooperative and competitive directing effects of the hydroxyl (-OH), fluoro (-F), and bromo (-Br) groups.

  • Hydroxyl (C1): Strong activator, directs ortho (C2, C6) and para (C4 - blocked).

  • Fluoro (C3): Weak deactivator but ortho/para director. Directs to C2 (ortho), C4 (ortho - blocked), and C6 (para).

  • Bromo (C4): Deactivator, directs ortho (C3, C5 - blocked or meta to OH).

The Conflict: Both C2 and C6 are electronically activated by the -OH and -F groups.

  • Target (C2): Ortho to both -OH and -F. Electronically rich but sterically crowded.

  • Major Impurity (C6): Ortho to -OH, para to -F. Less sterically hindered.

Interactive Troubleshooting Guide (Q&A)

Issue 1: High Levels of Regioisomer (6-Nitro Isomer)

User Question: "My LC-MS shows a persistent peak with the same mass (M-H = 234/236) as my product, eluting slightly later. NMR suggests substitution at the 6-position. How do I minimize this?"

Technical Diagnosis: You are observing the formation of 4-Bromo-3-fluoro-6-nitrophenol . While C2 is the electronically "double-activated" position, C6 is sterically superior. In standard nitration (H₂SO₄/HNO₃), the thermodynamic sink often favors the less hindered C6 position, or a statistical mix (approx. 60:40 or 50:50) occurs.[1][2][3]

Corrective Protocol: To favor the C2 position (Target), you must rely on the Ortho-Effect (chelation control) rather than pure electrophilic substitution.

  • Switch Solvent System: Move away from protic solvents (H₂SO₄/Acetic Acid) which solvate the phenol and increase steric bulk. Use a non-polar solvent like Dichloromethane (DCM) or Chloroform .

  • Use a Phase-Transfer Catalyst: Employ dilute HNO₃ with a catalytic amount of NaNO₂ or a solid-supported nitrate (e.g., Claycop) in ether/DCM. This promotes an internal hydrogen-bond-assisted attack at the C2 position.

  • Temperature Control: Lower the temperature to -10°C to 0°C . Kinetic control favors the electronically most active site (C2) before the system equilibrates to the sterically favored C6 product.

Issue 2: Formation of "Picric Acid" Analogs (Dinitration)

User Question: "I see a significant impurity at M+45 relative to the product. It consumes my starting material rapidly."

Technical Diagnosis: This is 4-Bromo-3-fluoro-2,6-dinitrophenol . The introduction of the first nitro group deactivates the ring, but the phenol is so strongly activating that if the acid concentration is too high or temperature is uncontrolled, the second ortho position (C6) will also be nitrated.

Corrective Protocol:

  • Stoichiometry Check: Ensure strictly 0.95 to 1.05 equivalents of Nitric Acid. Never use excess.

  • Addition Rate: The exotherm of the first nitration can trigger the second. Add the nitrating agent dropwise over 60 minutes, maintaining internal temperature strictly <5°C.

  • Quench Immediately: Monitor by TLC/HPLC. Quench the reaction on ice immediately upon consumption of starting material. Do not let it "stir out" overnight.

Issue 3: Oxidative Decomposition (Quinones/Tars)

User Question: "The reaction mixture turned black/dark brown, and the yield is <40%."

Technical Diagnosis: Phenols are susceptible to oxidation by nitric acid, leading to benzoquinones and polymerized tars. This occurs when the oxidation potential of the ring is lower than the nitration threshold, often caused by high temperatures or localized hot spots.

Corrective Protocol:

  • Use Sulfuric Acid Buffer: If using mixed acids, ensure the H₂SO₄ is cold before adding the substrate.

  • Alternative Reagent: Consider using Acetyl Nitrate (generated in situ from Acetic Anhydride and HNO₃). This is a milder nitrating agent that reduces oxidative byproducts.

Data & Specifications

Impurity Profile Table
CompoundStructure DescriptionRelative Retention (HPLC)Key NMR Feature (¹H)Origin
Target 2-Nitro (OH, NO₂, F, Br)1.00d, ~7.2 ppm (coupling to F)Desired Product
Impurity A 6-Nitro (Regioisomer)1.05 - 1.10d, ~8.1 ppm (deshielded by NO₂)Steric Control
Impurity B 2,6-Dinitro0.85 (more polar)s, ~8.5 ppm (highly deshielded)Excess Reagent
Impurity C Benzoquinone speciesVariableBroad/MultipletsOxidation
Purification Strategy

Since the 2-nitro and 6-nitro isomers are both ortho-nitrophenols, they both exhibit intramolecular hydrogen bonding, making separation difficult.

  • Steam Distillation: Both isomers are volatile, but the 6-nitro isomer often has slightly higher volatility due to the lack of "buttressing" effect from the Fluorine. This is rarely sufficient for high purity.

  • Column Chromatography:

    • Stationary Phase: Silica Gel (Acid washed).

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

    • Note: The 2-nitro isomer (Target) is typically less polar than the dinitro impurity but more polar than the 6-nitro isomer due to the dipole interaction of the F-NO₂ proximity.

Visualizing the Pathway

The following diagram illustrates the competitive pathways and the decision nodes for troubleshooting.

NitrationPathways cluster_legend Condition Logic Start 4-Bromo-3-fluorophenol Reagent Nitration Agent (HNO3/H2SO4) Start->Reagent Target Target: 2-Nitro Isomer (Kinetic/Electronic Control) Reagent->Target Low Temp (<0°C) Polar Aprotic Solvent Side1 Side Product: 6-Nitro Isomer (Thermodynamic/Steric Control) Reagent->Side1 High Temp (>20°C) Protic Solvent Oxidation Oxidation Products (Quinones/Tars) Reagent->Oxidation Strong Oxidizer No Cooling Side2 Side Product: 2,6-Dinitro (Over-reaction) Target->Side2 Excess HNO3 Side1->Side2 Excess HNO3 Kinetic Control favors Target Kinetic Control favors Target Steric Control favors 6-Nitro Steric Control favors 6-Nitro

Caption: Reaction pathway showing the divergence between the desired kinetic product (2-Nitro) and the thermodynamic impurity (6-Nitro).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15817867, 4-Bromo-3-nitrophenol (Analogous Chemistry). Retrieved from [Link][4]

  • Google Patents.Preparation method of 2-bromo-4-fluoro-6-nitrophenol (Isomer Analysis). CN103724206A.

Sources

Technical Support Center: Overcoming Low Yields in 4-Bromo-3-fluoro-2-nitrophenol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Bromo-3-fluoro-2-nitrophenol. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile but challenging building block. We understand that reactions involving this substituted phenol can often result in suboptimal yields due to its unique electronic and steric properties. This guide provides in-depth, question-and-answer-based troubleshooting protocols to help you diagnose and resolve common issues in your synthetic workflows.

Troubleshooting Guides & Methodologies

This section addresses specific, frequently encountered problems during key transformations of 4-Bromo-3-fluoro-2-nitrophenol. We move beyond simple procedural steps to explain the chemical causality, empowering you to make informed decisions in your experimental design.

Section 1: Williamson Ether Synthesis

The conversion of the phenolic hydroxyl group to an ether is a fundamental step in modifying this scaffold. However, the molecule's inherent properties can complicate this seemingly straightforward reaction.

Question: My Williamson ether synthesis using 4-Bromo-3-fluoro-2-nitrophenol is giving a low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in this specific Williamson ether synthesis typically stem from three core issues: incomplete deprotonation of the phenol, undesirable side reactions of the alkylating agent, and steric hindrance around the hydroxyl group.

1. Causality: Incomplete Deprotonation

The phenolic proton of 4-Bromo-3-fluoro-2-nitrophenol is significantly more acidic than that of phenol itself due to the powerful electron-withdrawing effect of the adjacent nitro group.[1] While this facilitates deprotonation, using a base that is too weak or one that is poorly soluble in the chosen solvent will result in an unfavorable equilibrium, leaving a substantial amount of the starting material unreacted.

Solution: Judicious Selection of Base and Solvent

The key is to select a base strong enough to ensure complete and irreversible deprotonation, paired with a solvent that promotes the solubility of the resulting phenoxide salt. Polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[2]

Table 1: Recommended Base/Solvent Combinations for Ether Synthesis

BaseRecommended SolventsKey Considerations
Sodium Hydride (NaH) THF, DMFExpertise: An excellent, non-nucleophilic base that provides irreversible deprotonation. Trustworthiness: Requires an inert atmosphere (N₂ or Ar) and careful handling due to its reactivity with water and air.
Potassium Carbonate (K₂CO₃) DMF, Acetonitrile (ACN)Expertise: A milder, easier-to-handle base. Often requires higher temperatures (50-80 °C) to drive the reaction to completion. Trustworthiness: A reliable choice for routine syntheses where ultimate reactivity is not required.
Cesium Carbonate (Cs₂CO₃) Acetonitrile (ACN), AcetoneExpertise: The "cesium effect" can significantly accelerate Sₙ2 reactions due to the formation of a loosely-bound, highly reactive phenoxide. Trustworthiness: More expensive but often provides the highest yields, especially with challenging alkylating agents.

2. Causality: Competing Elimination (E2) Side Reactions

The alkoxide generated from the phenol is not only a potent nucleophile but also a strong base. When reacted with sterically hindered (secondary or tertiary) alkyl halides, it can promote an E2 elimination pathway, generating an alkene byproduct instead of the desired ether.[2][3] This competition is a primary source of low yields.[4]

Solution: Prioritize Unhindered Electrophiles

The Williamson ether synthesis is most effective with primary alkyl halides or pseudo-halides (e.g., tosylates, mesylates).[2][3] If your synthesis plan allows, always design the retrosynthetic disconnection to favor the use of a primary electrophile.

Experimental Protocol: Optimized Williamson Ether Synthesis

This protocol is optimized for the reaction of 4-Bromo-3-fluoro-2-nitrophenol with a primary alkyl bromide using potassium carbonate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 4-Bromo-3-fluoro-2-nitrophenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

  • Base Addition: Add finely ground, anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension vigorously for 15 minutes at room temperature. The formation of a yellow-orange color indicates phenoxide generation.

  • Electrophile Addition: Add the primary alkyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2] After solvent removal under reduced pressure, the crude product can be purified by flash column chromatography on silica gel.[5]

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring of 4-Bromo-3-fluoro-2-nitrophenol is primed for Nucleophilic Aromatic Substitution (SNAr). However, achieving high yield and regioselectivity requires a precise understanding of the electronic factors at play.

Question: I am attempting an SNAr reaction on 4-Bromo-3-fluoro-2-nitrophenol, but the yield is poor and I'm getting a mixture of products. What is going wrong?

Answer: The primary challenges in SNAr reactions with this substrate are controlling regioselectivity and preventing unintended side reactions involving the acidic phenol.

1. Causality: Regioselectivity and Electronic Activation

SNAr reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[6] The rate of this reaction is highly dependent on the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[6][7]

  • Fluorine (at C3): This position is ortho to the powerfully activating nitro group. Therefore, nucleophilic attack at this position is electronically favored, leading to the substitution of fluoride.

  • Bromine (at C4): This position is meta to the nitro group. The activating effect of the nitro group does not extend to the meta position, making SNAr at this site significantly slower and less favorable.

Attempting to displace the bromine via SNAr without considering this electronic bias is a common cause of reaction failure.

Solution: Strategic Reaction Design

  • Targeting Fluoride Displacement: This is the more facile reaction. Use a potent nucleophile (e.g., sodium methoxide, piperidine) in a polar aprotic solvent like DMSO or DMF at moderate temperatures.

  • Targeting Bromide Displacement: This is not feasible via a standard SNAr mechanism. A transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination, Suzuki coupling) would be the appropriate strategy to functionalize this position.

2. Causality: Competing Acid-Base Reaction

Many nucleophiles used in SNAr (e.g., amines, alkoxides) are also bases. They can readily deprotonate the acidic phenol, rendering the nucleophile inactive for aromatic substitution. This creates a non-productive pathway and consumes your reagent.

Solution: Employ a Protection Strategy

To ensure the nucleophile attacks the aromatic ring, the phenolic proton must be temporarily replaced with a protecting group that is stable to the SNAr conditions.

G cluster_workflow Protection-SNAr-Deprotection Workflow Start 4-Bromo-3-fluoro-2-nitrophenol Protect Protect Phenol (e.g., MeI, K2CO3) Start->Protect Step 1 Protected Protected Intermediate (e.g., Methyl Ether) Protect->Protected SNAr Perform SNAr Reaction (e.g., NuH, Base) Protected->SNAr Step 2 SNAr_Product Substituted Product SNAr->SNAr_Product Deprotect Deprotect Phenol (e.g., BBr3) SNAr_Product->Deprotect Step 3 Final Final Product Deprotect->Final

Caption: Workflow for successful SNAr reactions.

Experimental Protocol: SNAr with Phenol Protection

This protocol describes the methylation of the phenol followed by substitution of the fluorine with a generic amine nucleophile.

  • Protection: Perform a Williamson ether synthesis as described in the previous section using methyl iodide (1.2 eq) to yield 4-bromo-3-fluoro-2-nitroanisole. Purify this intermediate before proceeding.

  • SNAr Reaction: Dissolve the protected intermediate (1.0 eq) and the desired amine (2.5 eq) in DMSO (0.3 M) in a sealed tube.

  • Heating: Heat the reaction to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and may require screening. Monitor by TLC or LC-MS.

  • Work-up & Deprotection: Upon completion, cool the reaction, dilute with water, and extract with an appropriate solvent. After purification of the substituted anisole, deprotect the methyl ether using a reagent like boron tribromide (BBr₃) in dichloromethane (DCM) at low temperature to reveal the final product.

Section 3: Reduction of the Nitro Group

Converting the nitro group to an aniline is a critical transformation for applications in pharmaceuticals and materials science, opening up a wealth of subsequent chemistry.

Question: My attempt to reduce the nitro group to an amine is resulting in a low yield and significant debromination. How can I improve the chemoselectivity?

Answer: The primary issue here is the choice of reducing agent. Many common reduction methods are too harsh and can cleave the carbon-bromine bond via hydrodehalogenation, a highly problematic side reaction.

1. Causality: Over-reduction and Hydrodehalogenation

Catalytic hydrogenation using reagents like Palladium on Carbon (Pd/C) with hydrogen gas (H₂) is a very powerful method for nitro group reduction.[8] However, palladium catalysts are notoriously aggressive towards aryl halides, readily catalyzing the cleavage of C-Br and C-I bonds. This leads to a mixture of the desired aniline and the debrominated byproduct, complicating purification and lowering the yield.

Solution: Chemoselective Reduction

To preserve the bromine substituent, you must use a reducing agent that is selective for the nitro group. Metal-based reductions in acidic media are often the most reliable choice.[9]

Table 2: Comparison of Reagents for Nitro Group Reduction

ReagentConditionsAdvantagesDisadvantages
H₂ / Pd-C MeOH or EtOH, RTHigh efficiency, clean byproducts (H₂O).High risk of debromination. [8] Not recommended for this substrate.
Iron (Fe) powder / HCl EtOH / H₂O, RefluxInexpensive, effective, and generally does not affect aryl halides.Requires acidic conditions and an aqueous workup to remove iron salts.
Tin(II) Chloride (SnCl₂) EtOH or EtOAc, RefluxMild, highly chemoselective, and tolerates a wide range of functional groups.[9]Stoichiometric amounts of tin salts are produced and must be removed.
Sodium Dithionite (Na₂S₂O₄) H₂O / THF, RTVery mild, often used for sensitive substrates.Can sometimes give incomplete conversion; requires a biphasic solvent system.
Experimental Protocol: Chemoselective Nitro Reduction with SnCl₂

This method is highly reliable for reducing the nitro group on 4-Bromo-3-fluoro-2-nitrophenol without affecting the C-Br bond.

  • Setup: In a round-bottom flask, suspend 4-Bromo-3-fluoro-2-nitrophenol (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C). The reaction should be complete in 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture and carefully basify by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This will precipitate tin salts.

  • Filtration & Extraction: Filter the mixture through a pad of celite to remove the inorganic solids, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-bromo-3-fluoro-2-aminophenol, which can be further purified if necessary.

General FAQs

Q1: What is the best general approach for purifying products from these reactions? A1: For most non-ionic products derived from 4-Bromo-3-fluoro-2-nitrophenol, flash column chromatography on silica gel is the most effective purification method.[5] A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) typically provides good separation. For solid products, recrystallization can be an excellent alternative for achieving high purity, especially on a larger scale.[10]

Q2: How does the unique substitution pattern of 4-Bromo-3-fluoro-2-nitrophenol dictate its overall reactivity? A2: The reactivity is a complex interplay of competing electronic and steric effects:

  • -NO₂ Group: Strongly electron-withdrawing and deactivating for electrophilic aromatic substitution, but strongly activating for nucleophilic aromatic substitution at the ortho (C3-F) and para (C5-H) positions.[6]

  • -OH Group: Strongly electron-donating and activating for electrophilic aromatic substitution. Its deprotonated phenoxide form is a potent nucleophile.

  • -F and -Br Groups: These halogens are deactivating for electrophilic substitution but will direct incoming electrophiles to the ortho and para positions. They serve as potential leaving groups in nucleophilic substitution reactions.

  • Steric Hindrance: The bulky nitro group at C2 significantly hinders the adjacent hydroxyl (C1) and fluoro (C3) positions, which can slow down reactions at these sites.[11][12]

Q3: What specific safety precautions should be taken when working with this compound? A3: 4-Bromo-3-fluoro-2-nitrophenol, like many nitrophenols, should be handled with care. It is classified as a toxic and irritant substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Nitrated organic compounds can be thermally unstable and may pose an explosion risk under certain conditions (e.g., heating in a sealed container or reaction with strong oxidizing agents). Always consult the Safety Data Sheet (SDS) before use.

Caption: General troubleshooting flowchart for low-yield reactions.

References

  • CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents. (n.d.). Google Patents.
  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene? - Quora. (2021, June 3). Quora. Retrieved January 28, 2026, from [Link]

  • Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene - ResearchGate. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Diazonium compound - Wikipedia. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • 2,6-dibromo-4-nitrophenol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

  • 4-Bromo-3-chloro-2-nitro-phenol | C6H3BrClNO3 | CID 131445255 - PubChem. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • How to Synthesize Ethers via the Williamson Ether Synthesis - YouTube. (2021, December 16). YouTube. Retrieved January 28, 2026, from [Link]

  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PubMed Central. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PubMed Central. (2022, March 15). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Steric hindrance – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

  • Why does nitration of phenol give poor yield of picric acid? - Quora. (2017, March 4). Quora. Retrieved January 28, 2026, from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC - PubMed Central. (2022, December 9). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega. (2024, July 25). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Nucleophilic Aromatic Substitution - YouTube. (2018, August 7). YouTube. Retrieved January 28, 2026, from [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Reddit. Retrieved January 28, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023, July 4). Eastern Mediterranean University. Retrieved January 28, 2026, from [Link]

  • Reduction of Nitro Groups - YouTube. (2015, February 23). YouTube. Retrieved January 28, 2026, from [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

Sources

4-Bromo-3-fluoro-2-nitrophenol stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-fluoro-2-nitrophenol

Welcome to the technical support center for 4-Bromo-3-fluoro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, we will address common challenges and questions in a direct, question-and-answer format, explaining the causality behind experimental choices to ensure your success.

I. Frequently Asked Questions (FAQs) on Stability and Handling

Question 1: My 4-Bromo-3-fluoro-2-nitrophenol has changed color from a light yellow to a darker orange/brown solid. What does this indicate and is the compound still usable?

Answer: A color change in 4-Bromo-3-fluoro-2-nitrophenol, typically from a yellow or orange solid, is a common indicator of degradation.[1] This is often due to oxidation or polymerization of the phenol moiety, which can be accelerated by exposure to light, air (oxygen), and elevated temperatures. The nitro group (-NO2) is a strong electron-withdrawing group, which can increase the compound's susceptibility to nucleophilic attack and other degradation pathways.

Whether the compound is still usable depends on the extent of degradation and the sensitivity of your application. For qualitative applications, a minor color change may be acceptable. However, for quantitative studies or in GMP-regulated environments, this color change signifies a change in purity and the material should be re-analyzed for identity and purity before use. It is highly recommended to use a fresh, pure sample for critical experiments.

Question 2: What are the optimal storage conditions to ensure the long-term stability of 4-Bromo-3-fluoro-2-nitrophenol?

Answer: To maintain the integrity of 4-Bromo-3-fluoro-2-nitrophenol, proper storage is critical. Based on supplier recommendations and the general chemistry of nitrophenols, the following conditions are advised:

ParameterRecommendationRationale
Temperature 0-8 °C[2]Reduces the rate of potential decomposition reactions.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes oxidation of the phenol group.
Light Amber vial or stored in the darkPrevents light-induced degradation (photodegradation).[3][4][5]
Container Tightly sealed, non-reactive containerPrevents moisture absorption and reaction with container materials.[6][7]

Rationale: Halogenated nitrophenols can be susceptible to thermal and photodegradation.[3][4][5][8] Storing at reduced temperatures and under an inert atmosphere in a light-protected, tightly sealed container minimizes the exposure to energy and reactive species that can initiate degradation pathways.

Question 3: I am dissolving 4-Bromo-3-fluoro-2-nitrophenol in a basic solution and observing a significant color change. Is this normal?

Answer: Yes, a color change upon dissolving 4-Bromo-3-fluoro-2-nitrophenol in a basic solution is expected. This is due to the formation of the phenolate anion. The hydroxyl group (-OH) on the phenol is acidic and will be deprotonated by a base.[9] The resulting phenolate is a chromophore, and the delocalization of the negative charge into the aromatic ring, which is further influenced by the electron-withdrawing nitro group, causes a bathochromic shift (a shift to a longer wavelength of absorption), resulting in a more intensely colored solution.

While this is a normal chemical phenomenon, it's important to be aware that prolonged exposure to strong bases, especially at elevated temperatures, can promote degradation of the molecule. Therefore, if your experimental protocol requires a basic solution, it is advisable to prepare it fresh and use it within a reasonable timeframe.

II. Troubleshooting Degradation During Experimental Workflows

Question 4: I'm seeing unexpected peaks in my chromatogram (HPLC/LC-MS) after a reaction involving 4-Bromo-3-fluoro-2-nitrophenol. What are the likely degradation products?

Answer: The appearance of unexpected peaks in your chromatogram suggests that 4-Bromo-3-fluoro-2-nitrophenol may be degrading under your reaction or analysis conditions. The degradation of halogenated nitrophenols can proceed through several pathways:

  • Denitration: The nitro group can be replaced, often by a hydroxyl group, particularly under reductive conditions or through certain microbial degradation pathways.[10]

  • Dehalogenation: The bromine or fluorine atoms can be removed. This is a common pathway in microbial degradation and can also occur under certain chemical conditions.[10]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a very common transformation for nitroaromatic compounds.

  • Ring Cleavage: More extensive degradation, often mediated by strong oxidizing agents or microbial enzymes, can lead to the opening of the aromatic ring.[11]

Below is a diagram illustrating potential degradation points on the 4-Bromo-3-fluoro-2-nitrophenol molecule.

Caption: Potential degradation pathways of 4-Bromo-3-fluoro-2-nitrophenol.

To identify the specific degradation products, it is recommended to use mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to obtain molecular weight information for the unknown peaks.

Question 5: My reaction yield is consistently low when using 4-Bromo-3-fluoro-2-nitrophenol. Could stability be a factor?

Answer: Absolutely. The stability of 4-Bromo-3-fluoro-2-nitrophenol can significantly impact reaction yields. Here's a troubleshooting workflow to determine if stability is the root cause:

G cluster_0 Troubleshooting Low Reaction Yields A Low Reaction Yield Observed B Assess Purity of Starting Material (e.g., NMR, LC-MS) A->B C Is Starting Material Pure? B->C D Purify or Obtain New Batch C->D No E Monitor Reaction by TLC or LC-MS at Multiple Time Points C->E Yes D->B F Are Degradation Products Observed? E->F G Optimize Reaction Conditions (Temperature, Solvent, pH, Atmosphere) F->G Yes H Re-evaluate Reaction Stoichiometry and Reagent Purity F->H No G->E I Problem Solved G->I H->E

Caption: Workflow for troubleshooting low reaction yields.

Experimental Protocol: Assessing the Purity of 4-Bromo-3-fluoro-2-nitrophenol by HPLC

  • Standard Preparation: Accurately weigh approximately 10 mg of 4-Bromo-3-fluoro-2-nitrophenol and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare your sample in the same solvent and at a similar concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 70% A / 30% B, and ramp to 10% A / 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength maximum determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

  • Analysis: Run the standard and sample. Compare the retention time and peak purity of your sample to the standard. The presence of multiple peaks in your sample that are not in the standard indicates impurities or degradation.

III. Advanced Topics and Mechanistic Insights

Question 6: How does the pH of the medium affect the stability of 4-Bromo-3-fluoro-2-nitrophenol?

Answer: The pH of the medium can have a profound effect on the stability and reactivity of 4-Bromo-3-fluoro-2-nitrophenol.

  • Acidic Conditions (pH < 4): Under acidic conditions, the phenolic hydroxyl group is protonated, and the compound is generally more stable against nucleophilic attack. However, very strong acidic conditions, especially at high temperatures, can promote hydrolysis or other acid-catalyzed degradation reactions.

  • Neutral to Mildly Basic Conditions (pH 7-9): In this range, a significant portion of the phenol will exist as the phenolate anion. While this can increase its solubility in aqueous media, the increased electron density on the aromatic ring can make it more susceptible to electrophilic attack and oxidation.

  • Strongly Basic Conditions (pH > 10): At high pH, the compound will exist almost entirely as the phenolate. This can increase the rate of decomposition, potentially through pathways like nucleophilic aromatic substitution where the phenolate itself can act as a nucleophile, leading to polymerization. Studies on similar nitrophenols have shown that degradation can be pH-dependent.[12][13]

Question 7: Are there any known incompatibilities with common laboratory reagents?

Answer: Yes, due to its chemical structure, 4-Bromo-3-fluoro-2-nitrophenol has several incompatibilities that researchers should be aware of.

Incompatible ReagentsReason for Incompatibility
Strong Reducing Agents (e.g., NaBH4, LiAlH4, catalytic hydrogenation)The nitro group is readily reduced to an amino group.
Strong Oxidizing Agents (e.g., KMnO4, H2O2 with a catalyst)Can lead to the degradation and cleavage of the aromatic ring.[14]
Strong Bases (e.g., NaOH, KOH, especially at high concentrations and temperatures)Can promote decomposition and polymerization.[15]
Certain Metals Can catalyze decomposition reactions. Avoid contact with reactive metals unless they are part of a specific catalytic process.

It is always recommended to perform a small-scale test reaction to check for compatibility and unexpected reactivity before scaling up.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Environmental Engineering Research. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the removal of phenol, 2-nitrophenol, and 4-nitrophenol.... Retrieved from [Link]

  • ACS Publications. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (n.d.). High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst. Environmental Science & Technology. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Highly selective photocatalytic degradation of p-nitrophenol facilitated by photo-sensitive molecularly imprinted polymer nanoparticles and TiO2 nan.... New Journal of Chemistry. Retrieved from [Link]

  • Shenyang Branch, Chinese Academy of Sciences. (2018). The microbial degradation mechanism of emerging halogenated nitrophenols is revealed in Yantai Institute of Coastal Zone Research. Retrieved from [Link]

  • PubMed. (n.d.). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the photodegradation of 4-nitrophenol. Conditions:.... Retrieved from [Link]

Sources

Technical Support Center: Analysis of 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-3-fluoro-2-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and characterizing impurities in your samples. Our approach is rooted in established analytical principles and practical field experience to ensure the integrity of your research.

I. Understanding Potential Impurities in 4-Bromo-3-fluoro-2-nitrophenol

The purity of 4-Bromo-3-fluoro-2-nitrophenol is critical for its intended applications. Impurities can arise from the synthetic route or degradation. A common synthesis likely involves the nitration of a brominated and fluorinated phenol precursor.

A. Potential Synthesis-Related Impurities:

  • Isomeric Impurities: The nitration of substituted phenols can lead to the formation of various positional isomers. Depending on the starting material and reaction conditions, you may encounter isomers where the nitro group is in a different position on the aromatic ring.

  • Starting Materials: Unreacted starting materials, such as 4-bromo-3-fluorophenol, can be present in the final product.

  • Byproducts of Nitration: The nitration process itself can generate byproducts. For instance, dinitrated or other over-nitrated products can form if the reaction conditions are not carefully controlled.[1]

  • Byproducts of Bromination: If the synthesis involves a bromination step, impurities from this reaction, such as isomers with bromine at different positions, could also be present. The solvent and reaction conditions can influence the ratio of ortho- to para-bromination.[2]

B. Potential Degradation Products:

While specific degradation pathways for 4-Bromo-3-fluoro-2-nitrophenol are not extensively documented, related compounds like nitrophenols can undergo degradation. Under harsh acidic conditions or exposure to light, fluorinated phenolic compounds may degrade.[3] Potential degradation products could include de-nitrated, de-brominated, or de-fluorinated species.

II. Troubleshooting Guide for Impurity Analysis

This section addresses common issues encountered during the analysis of 4-Bromo-3-fluoro-2-nitrophenol samples.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for separating and quantifying impurities in phenolic compounds.[4]

1. Issue: Poor Peak Shape (Tailing or Fronting)

  • Causality: Peak tailing for acidic compounds like phenols is often due to interactions with the stationary phase.[5]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to 2.5-3.0 with phosphoric or formic acid) can suppress the ionization of the phenol and reduce tailing.[5]

    • Column Choice: A C18 column is a good starting point.[4] Consider using a column specifically designed for polar compounds or one with end-capping to minimize silanol interactions.

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

2. Issue: Co-eluting Peaks or Poor Resolution

  • Causality: The presence of structurally similar impurities, such as isomers, can make separation challenging.

  • Troubleshooting Steps:

    • Gradient Optimization: A gradient elution with acetonitrile and water (with an acidic modifier) is often effective. Adjust the gradient slope to improve the separation of closely eluting peaks.

    • Mobile Phase Composition: Experiment with different organic modifiers, such as methanol, in place of or in combination with acetonitrile.

    • Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of potential sample degradation at elevated temperatures.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities.

1. Issue: Poor Peak Shape or Low Response

  • Causality: Phenolic compounds can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity.[6]

  • Troubleshooting Steps:

    • Derivatization: Derivatizing the phenolic hydroxyl group can improve peak shape and volatility. Silylation is a common derivatization technique for phenols.

    • Inlet and Column Maintenance: Ensure the GC inlet liner is clean and consider using a deactivated liner. A well-maintained, low-bleed column is crucial.

2. Issue: Difficulty in Identifying Unknown Peaks

  • Causality: Mass spectral libraries may not contain entries for all potential impurities of a specialized compound like 4-Bromo-3-fluoro-2-nitrophenol.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide accurate mass measurements to help determine the elemental composition of unknown impurities.

    • Fragmentation Pattern Analysis: Carefully analyze the fragmentation pattern of the unknown peak in the mass spectrum. The loss of characteristic fragments (e.g., NO2, Br) can provide clues about the structure of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for the structural elucidation of impurities.

1. Issue: Overlapping Signals in ¹H NMR

  • Causality: The aromatic region of the ¹H NMR spectrum can be crowded, making it difficult to resolve signals from different impurities.

  • Troubleshooting Steps:

    • ¹⁹F NMR: For a fluorinated compound, ¹⁹F NMR is a highly specific and sensitive technique.[7] It offers a wide chemical shift range, which minimizes the chances of signal overlap and can be a powerful tool for identifying and quantifying fluorine-containing impurities.[8][9]

    • 2D NMR Techniques: Techniques like COSY and HSQC can help in assigning proton and carbon signals and in resolving overlapping multiplets.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for 4-Bromo-3-fluoro-2-nitrophenol?

A1: A reverse-phase HPLC method using a C18 column is a robust starting point.[4] Begin with a mobile phase of acetonitrile and water, both containing 0.1% formic or phosphoric acid, and run a gradient from a lower to a higher concentration of acetonitrile. UV detection at a wavelength determined by the UV spectrum of the main compound is recommended.

Q2: How can I confirm the identity of a suspected isomeric impurity?

A2: The most definitive way is to synthesize the suspected isomer and compare its retention time (in HPLC and GC) and spectral data (MS and NMR) with the unknown peak in your sample. If a standard is not available, isolation of the impurity followed by detailed NMR analysis (including 2D NMR) can elucidate its structure.

Q3: My sample of 4-Bromo-3-fluoro-2-nitrophenol is yellow. Does this indicate impurities?

A3: While many nitrophenols are colored, a change in color or a darker-than-expected color could indicate the presence of impurities, possibly from oxidation or side reactions during synthesis.[10] Chromatographic analysis is necessary to determine the purity.

Q4: Can I use GC-MS without derivatization for this compound?

A4: It is possible, but you may encounter issues with peak tailing and poor sensitivity due to the polar phenolic group.[6] If you choose to proceed without derivatization, ensure your GC system is highly inert. However, derivatization is generally recommended for robust and reproducible results with phenolic compounds.

IV. Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (e.g., 280 nm, to be optimized based on the UV spectrum of the compound).

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to ensure solubility.

Protocol 2: ¹⁹F NMR for Impurity Profiling
  • Solvent: Use a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃).

  • Internal Standard: An internal standard with a known ¹⁹F chemical shift can be used for quantification if desired.

  • Acquisition: Acquire a standard ¹⁹F NMR spectrum. Due to the wide chemical shift range of ¹⁹F, ensure the spectral width is sufficient to cover all expected signals.[7]

  • Interpretation: The number of signals, their chemical shifts, and their coupling patterns will provide information about the different fluorine environments present in the sample, helping to identify and quantify impurities.

V. Visualizing the Workflow

The following diagram outlines a logical workflow for identifying an unknown impurity in a 4-Bromo-3-fluoro-2-nitrophenol sample.

Impurity_Identification_Workflow cluster_Initial_Analysis Initial Analysis cluster_Problem_Identification Problem Identification cluster_Structural_Elucidation Structural Elucidation cluster_Confirmation Confirmation Initial_HPLC Run HPLC-UV Unknown_Peak Unknown Peak Detected Initial_HPLC->Unknown_Peak Initial_GCMS Run GC-MS Initial_GCMS->Unknown_Peak LC_MS LC-MS for Mass Unknown_Peak->LC_MS Hypothesize Structure HRMS HRMS for Formula LC_MS->HRMS NMR_Analysis NMR for Structure (¹H, ¹³C, ¹⁹F, 2D) HRMS->NMR_Analysis Synthesize_Standard Synthesize Standard NMR_Analysis->Synthesize_Standard Propose Structure Compare_Data Compare Data NMR_Analysis->Compare_Data Synthesize_Standard->Compare_Data Final_ID Impurity Identified Compare_Data->Final_ID

Caption: Workflow for the identification of an unknown impurity.

References

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2019). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-3-nitrobiphenyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). IE58428B1 - Process for nitration of phenol derivatives.
  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • ACS Publications. (2022). Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. ACS Catalysis. Retrieved from [Link]

  • PMC. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]

  • PMC. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • PMC. (n.d.). Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. Retrieved from [Link]

  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • Eurofins. (n.d.). GC-MS Techniques For Off-Odor and Off-Flavor Analysis. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • ResearchGate. (2021). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Retrieved from [Link]

  • Chemguide. (n.d.). RING REACTIONS OF PHENOL. Retrieved from [Link]

  • PubMed. (2009). Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: assessment of taste and odor development. Retrieved from [Link]

  • Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-nitrophenol. Retrieved from [Link]

  • The University of Manchester. (2016). New NMR Tools for Impurity Analysis. Retrieved from [Link]

  • eScholarship.org. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2006). Nitration of substituted phenols by different efficient heterogeneous systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

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Improving regioselectivity in reactions with 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Bromo-3-fluoro-2-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic complexities of this highly functionalized aromatic building block. The unique arrangement of electron-withdrawing and donating groups, coupled with significant steric hindrance, presents distinct challenges in achieving predictable and high-yielding regioselective reactions. This document provides in-depth, field-proven insights and troubleshooting protocols to help you master your synthetic goals.

Understanding the Molecule: An Overview of Reactivity

4-Bromo-3-fluoro-2-nitrophenol is a challenging substrate due to the competing electronic and steric influences of its four substituents. A clear understanding of these effects is the first step toward controlling its reactivity.

  • Hydroxyl (-OH): A potent activating group that directs electrophiles to the ortho and para positions (C2, C4, C6). It also provides a nucleophilic site for O-alkylation and acylation.[1][2]

  • Nitro (-NO₂): A strongly deactivating, electron-withdrawing group that directs electrophiles to the meta position (C4, C6).[2][3] Its presence is key to enabling nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[4]

  • Fluorine (-F) & Bromine (-Br): These halogens are deactivating groups due to their strong inductive electron withdrawal.[5] However, they possess lone pairs that can donate into the ring via resonance, making them ortho, para-directors.[6] They also serve as potential leaving groups in SNAr and handles for cross-coupling reactions.

The interplay of these groups dictates the most probable sites of reaction, which we will explore in the following sections.

molecule_structure cluster_ring 4-Bromo-3-fluoro-2-nitrophenol cluster_substituents C1 C1 C2 C2 C1->C2 OH OH C1->OH C3 C3 C2->C3 NO2 NO₂ C2->NO2 C4 C4 C3->C4 F F C3->F C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Structure of 4-Bromo-3-fluoro-2-nitrophenol with numbered positions.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the chemical modification of 4-Bromo-3-fluoro-2-nitrophenol.

Part 1: O-Alkylation (Ether Synthesis)

The synthesis of ethers from phenols is fundamental, but with this substrate, a common side reaction can complicate product purification and reduce yields.

Q1: I am attempting a Williamson ether synthesis by deprotonating the phenol with a base (e.g., K₂CO₃) and adding an alkyl halide. My NMR shows a mixture of two isomers. What is the likely side product and why is it forming?

A1: You are likely observing a mixture of the desired O-alkylated product and a C-alkylated side product. The phenolate anion, formed after deprotonation, is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring.[7]

  • O-Alkylation: The phenoxide oxygen attacks the alkyl halide. This is typically the desired, thermodynamically favored product.

  • C-Alkylation: The phenoxide can exist in resonance forms where the negative charge is delocalized onto the aromatic ring. The hydroxyl group is a strong ortho, para-director, pushing electron density to the C2, C4, and C6 positions.[1] Since C2 and C4 are blocked, the C6 position becomes a potent nucleophilic site, which can attack the alkyl halide.

OC_Alkylation start 4-Bromo-3-fluoro-2-nitrophenolate o_path O-Alkylation Pathway (Thermodynamic Control) start->o_path Attack via Oxygen c_path C-Alkylation Pathway (Kinetic Control) start->c_path Attack via C6 o_product Desired Ether Product o_path->o_product c_product C-Alkylated Side Product (at C6) c_path->c_product conditions Reaction Conditions: - Solvent - Counter-ion - Leaving Group conditions->start Influences Pathway

Caption: Competing O- vs. C-alkylation pathways for the phenolate anion.

Q2: How can I design my experiment to exclusively favor the O-alkylated ether?

A2: You can significantly influence the O/C selectivity by carefully choosing your reaction conditions. The key is to control the "hardness" and solvation of the nucleophile and electrophile, based on Hard and Soft Acid and Base (HSAB) theory.[8] O-alkylation is generally favored under conditions that promote thermodynamic control.

ParameterCondition to Favor O-AlkylationRationale
Solvent Polar Aprotic (e.g., DMF, DMSO)These solvents solvate the cation (e.g., K⁺) but leave the phenoxide oxygen relatively "naked" and highly reactive. Protic solvents like water or ethanol can hydrogen-bond with the oxygen, shielding it and promoting C-alkylation.[7][9]
Counter-ion Large, "soft" cations (e.g., K⁺, Cs⁺)Larger cations are less tightly associated with the oxygen anion, increasing its availability for reaction. Smaller, "harder" cations like Li⁺ coordinate more tightly, favoring C-alkylation.[9]
Leaving Group "Harder" leaving groups (e.g., -Cl, -OTs)According to HSAB theory, the "hard" oxygen nucleophile prefers to react with a "hard" electrophilic center. Alkyl chlorides or tosylates are harder than the softer alkyl iodides.[8]
Temperature Higher TemperaturesO-alkylation leads to the more stable, thermodynamically favored product. Higher temperatures provide the energy to overcome the activation barrier for this pathway, disfavoring the kinetically controlled C-alkylation product.

Troubleshooting Protocol for Maximizing O-Alkylation:

  • Reagent Selection: Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base. Use an alkyl chloride or tosylate as the electrophile if possible.

  • Solvent Choice: Dry N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is highly recommended.

  • Procedure:

    • Suspend 4-Bromo-3-fluoro-2-nitrophenol and 1.5 equivalents of Cs₂CO₃ in dry DMF.

    • Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

    • Add 1.1 equivalents of your alkylating agent.

    • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

    • Upon completion, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate).

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, provided a suitable leaving group is present.

Q1: I want to displace one of the halogens with a nucleophile (e.g., an amine or alkoxide). Which halogen, C3-F or C4-Br, will react?

A1: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex). The reaction is fastest when a strong electron-withdrawing group is positioned ortho or para to the leaving group.[4]

In 4-Bromo-3-fluoro-2-nitrophenol, the powerful -NO₂ group is meta to both the fluorine and the bromine. This is an unfavorable electronic arrangement, and as a result, SNAr reactions on this substrate are expected to be very sluggish or require harsh conditions.

If a reaction were forced to occur, substitution at the C3-F position might be slightly favored over the C4-Br position. This is because the high electronegativity of fluorine makes the C3 carbon more electrophilic and susceptible to nucleophilic attack, despite the C-F bond being stronger than the C-Br bond.

Q2: My SNAr reaction is not proceeding. What strategies can I use to promote the reaction?

A2: Given the electronic disadvantage, you must employ forcing conditions to facilitate the reaction.

Troubleshooting Protocol for Difficult SNAr Reactions:

  • Increase Temperature: High temperatures (often >150 °C) are typically required. Microwave irradiation can be highly effective at achieving the necessary temperatures safely and rapidly.

  • Use a Stronger Nucleophile: If using an alcohol, convert it to the more nucleophilic alkoxide with a strong base like sodium hydride (NaH). For amines, consider using a more nucleophilic variant if the structure allows.

  • Use a Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are excellent for SNAr as they can stabilize the charged Meisenheimer intermediate.

  • Consider Alternative Mechanisms: If standard SNAr fails, investigate alternative catalytic methods. For instance, Buchwald-Hartwig amination or etherification could be an option to form C-N or C-O bonds at the C-Br position, which proceeds via a different (organometallic) mechanism.

Part 3: Palladium-Catalyzed Cross-Coupling

The C-Br bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds.

Q1: For a Suzuki-Miyaura cross-coupling, which position will react?

A1: The reaction will occur with high regioselectivity at the C4-Br bond . The oxidative addition of an aryl halide to a Pd(0) catalyst is the first step in the catalytic cycle. The C-Br bond is significantly more reactive in this step than the much stronger and less polarizable C-F bond.[10] You can confidently expect the reaction to proceed at the site of the bromine atom.

Q2: My Suzuki coupling yield is low, and I am observing debromination or decomposition of my starting material. How can I optimize the reaction?

A2: Low yields in Suzuki couplings with electron-deficient phenols can often be traced to catalyst inhibition, improper base selection, or side reactions.

ParameterRecommendationRationale
Catalyst/Ligand Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.These ligands promote the reductive elimination step and stabilize the Pd(0) catalyst, preventing decomposition. For sterically hindered substrates, they enhance catalytic activity.[11]
Base Use a moderately strong, non-nucleophilic inorganic base (e.g., K₃PO₄, Cs₂CO₃).Strong bases like NaOH or KOH can promote side reactions or degrade the substrate. The phenolate anion itself can sometimes coordinate to the palladium center and inhibit catalysis. Using a phosphate or carbonate base is often a good compromise.[10]
Solvent A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step. Ensure adequate mixing.
Temperature 80-110 °CMost Suzuki couplings require heating to drive the catalytic cycle efficiently.

Troubleshooting Protocol for Suzuki-Miyaura Coupling:

  • Degas Thoroughly: Oxygen can oxidize the Pd(0) catalyst and the boronic acid. Degas your solvent and reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst System: Use Pd(OAc)₂ (2 mol%) with SPhos (4 mol%).

  • Reagents: Use your 4-Bromo-3-fluoro-2-nitrophenol (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and K₃PO₄ (3.0 eq.).

  • Procedure:

    • To a degassed mixture of toluene and water (e.g., 4:1 ratio), add all solid reagents.

    • Degas the mixture again for 5 minutes.

    • Heat to 100 °C under an inert atmosphere until the starting material is consumed.

References

  • Smith, K., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Lumen Learning. Substituent Effects | Organic Chemistry II. [Link]

  • ResearchGate. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]

  • YouTube. (2019). introduction to regioselectivity in aromatic reactions. [Link]

  • ACS Publications. (2020). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. Electrophilic Aromatic Substitution Practice Problems. [Link]

  • LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2023). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • National Institutes of Health. (2012). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. [Link]

  • ResearchGate. Differential reaction energy profiles for O versus C alkylation of enolates. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • YouTube. (2018). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. [Link]

  • ResearchGate. (2012). Etherification of hindered phenols and alcohols with different alkylating agent. [Link]

  • Chemistry Stack Exchange. (2018). Electrophilic substitution in meta-nitrophenol. [Link]

  • JoVE. Video: Directing Effect of Substituents: meta-Directing Groups. [Link]

  • National Institutes of Health. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • ResearchGate. (2014). Impact of peripheral substituents in regioselective synthesis of position-10 or position-20 bromo-bacteriochlorins. [Link]

  • National Institutes of Health. (2019). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. [Link]

  • LibreTexts. (2023). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]

  • Reddit. (2009). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

  • Google Patents. EP0116712B1 - Synthesis of hindered phenols.
  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

  • National Institutes of Health. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

  • Semantic Scholar. A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. [Link]

  • Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. [Link]

  • Royal Society of Chemistry. Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. [Link]

  • Imperial College London. (2004). Organic Synthesis Lecture 3. [Link]

Sources

Technical Support Center: 4-Bromo-3-fluoro-2-nitrophenol Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 4-Bromo-3-fluoro-2-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific substrate. The unique electronic and steric properties of 4-Bromo-3-fluoro-2-nitrophenol present distinct challenges in popular cross-coupling methodologies like Suzuki-Miyaura, Heck, and Sonogashira reactions. This resource provides in-depth, troubleshooting-focused answers to common issues, grounded in mechanistic principles and practical, field-tested solutions.

I. Understanding the Substrate: The "Why" Behind the Challenges

4-Bromo-3-fluoro-2-nitrophenol is a sterically hindered and electron-deficient aryl halide. The ortho-nitro group is strongly electron-withdrawing, which can influence the reactivity of the C-Br bond. Additionally, the ortho-nitro and adjacent fluoro and hydroxyl groups can present challenges for catalyst coordination and stability. Understanding these inherent properties is the first step in effective troubleshooting.

Part 1: Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1][2]

FAQ 1: My Suzuki-Miyaura reaction with 4-Bromo-3-fluoro-2-nitrophenol is showing low to no conversion. What are the likely causes and how can I fix it?

Answer:

Low conversion in the Suzuki-Miyaura coupling of this substrate often stems from a combination of catalyst inhibition, suboptimal reaction conditions, or degradation of the starting materials. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection is Critical:

  • The Problem: The electron-deficient nature of the aryl bromide and potential for the nitro and hydroxyl groups to coordinate with the palladium center can inhibit the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may not be effective.

  • The Rationale: The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) center.[1] Electron-withdrawing groups on the aryl halide can facilitate this step. However, the overall catalytic cycle can be complex. Bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and stabilize the active catalyst.[1]

  • The Solution:

    • Employ bulky, electron-rich phosphine ligands: Ligands such as SPhos, XPhos, or RuPhos are designed to enhance catalyst activity and stability. They promote the formation of a monoligated palladium species that is highly reactive in oxidative addition.[3]

    • Consider pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can ensure a consistent and high concentration of the active Pd(0) species.

2. Base Selection and Strength:

  • The Problem: The choice of base is crucial for activating the boronic acid for transmetalation.[4] An inappropriate base can lead to side reactions or fail to promote the catalytic cycle effectively.

  • The Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[4]

  • The Solution:

    • Screen different bases: Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄. If the reaction is still sluggish, stronger bases like Cs₂CO₃ can be employed.

    • Consider base-sensitive functional groups: While 4-Bromo-3-fluoro-2-nitrophenol itself is relatively stable, your coupling partner might have base-labile groups. In such cases, milder bases like KF can be effective.[4]

3. Solvent and Temperature Optimization:

  • The Problem: The solubility of all reaction components (aryl halide, boronic acid, base, and catalyst) is critical for efficient reaction kinetics.

  • The Rationale: A biphasic solvent system (e.g., toluene/water, dioxane/water) is common in Suzuki reactions to dissolve both the organic and inorganic components.

  • The Solution:

    • Common Solvent Systems: A 1,4-dioxane/water or toluene/ethanol/water mixture is a good starting point. Anhydrous solvents like DMF or THF can also be effective, particularly with soluble bases.

    • Temperature: While many Suzuki reactions proceed at elevated temperatures (80-110 °C), starting at a moderate temperature (e.g., 80 °C) and gradually increasing if necessary can minimize decomposition.

Troubleshooting Flowchart for Low Conversion in Suzuki-Miyaura Coupling:

LowConversionTroubleshooting Start Low/No Conversion CheckCatalyst Evaluate Catalyst/Ligand System Start->CheckCatalyst CheckBase Assess Base and Solvent CheckCatalyst->CheckBase If using bulky, electron-rich ligand ChangeCatalyst Switch to XPhos, SPhos, or RuPhos with a Pd(II) source or use a pre-catalyst CheckCatalyst->ChangeCatalyst If using standard Pd(PPh3)4 CheckPurity Verify Reagent Purity CheckBase->CheckPurity If using appropriate base (K2CO3, K3PO4) and solvent system ChangeBase Screen bases (Cs2CO3, KF) and solvent systems (dioxane/H2O, toluene/EtOH/H2O) CheckBase->ChangeBase If base/solvent is not optimal OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp If reagents are pure and dry PurifyReagents Purify starting materials and dry solvents CheckPurity->PurifyReagents If impurities are suspected Success Successful Conversion OptimizeTemp->Success If conversion improves ConsiderSideReactions Investigate for side reactions (e.g., protodeborylation, homocoupling) OptimizeTemp->ConsiderSideReactions If conversion remains low ChangeCatalyst->CheckBase ChangeBase->CheckPurity PurifyReagents->OptimizeTemp

Caption: A decision tree for troubleshooting low conversion in Suzuki-Miyaura reactions.

FAQ 2: I'm observing significant homocoupling of my boronic acid and/or dehalogenation of the 4-Bromo-3-fluoro-2-nitrophenol. How can I minimize these side reactions?

Answer:

Homocoupling and dehalogenation are common side reactions in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen or suboptimal reaction conditions.[5]

1. Minimizing Boronic Acid Homocoupling:

  • The Problem: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.[5]

  • The Rationale: Pd(II) species, if present from the start or formed via oxidation of Pd(0), can catalyze the homocoupling of two boronic acid molecules.[5]

  • The Solution:

    • Thorough Degassing: Rigorously degas your reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Use of Pd(0) Sources: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.[6]

    • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, reducing the rate of homocoupling.

2. Preventing Dehalogenation:

  • The Problem: The aryl halide can be reduced to the corresponding arene, a process known as hydrodehalogenation.

  • The Rationale: This can occur through various pathways, including reaction with trace water or other proton sources, or via β-hydride elimination from certain palladium intermediates.

  • The Solution:

    • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.

    • Choice of Base: Some bases can be more prone to promoting dehalogenation. If this is a persistent issue, screening different bases may be necessary.

Quantitative Data Summary for Suzuki-Miyaura Reaction Conditions:

ParameterRecommended Starting ConditionAlternative Conditions for Troubleshooting
Palladium Source Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand XPhos or SPhos (1.1-1.2 eq. to Pd)RuPhos, P(t-Bu)₃
Base K₂CO₃ (2-3 eq.)K₃PO₄ (2-3 eq.), Cs₂CO₃ (2-3 eq.), KF (3 eq.)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1), DMF (anhydrous)
Temperature 80-100 °CRoom temperature to 120 °C
Atmosphere Inert (Argon or Nitrogen)Rigorous degassing is crucial

Part 2: Heck Coupling Troubleshooting

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7]

FAQ 3: My Heck reaction with 4-Bromo-3-fluoro-2-nitrophenol and an alkene is giving low yields and a mixture of regioisomers. What should I investigate?

Answer:

Low yields and poor regioselectivity in Heck reactions with this substrate are common challenges.

1. Addressing Low Yields:

  • The Problem: Catalyst deactivation and slow oxidative addition can lead to incomplete reactions.

  • The Rationale: The electron-deficient nature of the aryl bromide should favor oxidative addition. However, the steric hindrance from the ortho-substituents can slow this step.

  • The Solution:

    • Ligand Choice: While some Heck reactions can be run "ligand-free," using phosphine ligands can improve catalyst stability and turnover. For this sterically demanding substrate, bulky phosphine ligands like P(o-tolyl)₃ or Buchwald-type ligands can be beneficial.

    • Base and Solvent: A common combination is a tertiary amine base like triethylamine (Et₃N) in a polar aprotic solvent like DMF or NMP. The base is crucial for regenerating the active Pd(0) catalyst.[7]

    • Additives: In some cases, the addition of a halide scavenger like a silver or thallium salt can accelerate the reaction, although this adds to the cost and toxicity.

2. Controlling Regioselectivity:

  • The Problem: The addition of the aryl group to the alkene can occur at either of the two carbons of the double bond, leading to a mixture of linear and branched products.

  • The Rationale: The regioselectivity is influenced by both electronic and steric factors of the alkene and the palladium intermediate.

  • The Solution:

    • Ligand Effects: Bulky ligands tend to favor the formation of the linear product by directing the aryl group to the less sterically hindered carbon of the alkene.

    • Alkene Substitution: Electron-withdrawing groups on the alkene generally favor the formation of the α-substituted product, while electron-donating groups favor the β-substituted product.

Experimental Protocol for a Heck Reaction with 4-Bromo-3-fluoro-2-nitrophenol:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-3-fluoro-2-nitrophenol (1.0 eq.), the alkene (1.2-1.5 eq.), Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (if used, 1.1-1.2 eq. to Pd).

  • Add a dry, degassed solvent (e.g., DMF or NMP).

  • Add the base (e.g., Et₃N, 2-3 eq.).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water to remove the amine salt.

  • Purify the product by column chromatography.

Part 3: Sonogashira Coupling Troubleshooting

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8][9]

FAQ 4: I am attempting a Sonogashira coupling and am plagued by alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

Answer:

Alkyne homocoupling is a very common and often frustrating side reaction in Sonogashira couplings.

1. Understanding the Cause:

  • The Problem: The copper(I) co-catalyst, essential for the Sonogashira catalytic cycle, can also catalyze the oxidative homocoupling of the terminal alkyne in the presence of oxygen.[9]

  • The Rationale: The copper acetylide intermediate can undergo oxidation to form a di-yne.

2. Strategies for Suppression:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. Deoxygenate your solvents and reagents thoroughly. Maintain a positive pressure of an inert gas throughout the reaction.

  • Copper-Free Conditions: In many cases, the Sonogashira reaction can be performed without a copper co-catalyst, albeit often requiring higher temperatures or different ligand systems. This completely eliminates the primary pathway for Glaser coupling.

  • Choice of Base and Solvent: An amine base like triethylamine or diisopropylamine is typically used and often serves as the solvent as well.[9] The amine is crucial for deprotonating the alkyne and neutralizing the HX byproduct.[9]

  • Catalyst System: The standard catalyst is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[8]

Workflow for a Sonogashira Coupling Experiment:

SonogashiraWorkflow Start Reaction Setup Degas Thoroughly Degas Solvents and Reagents Start->Degas AddReagents Add Aryl Halide, Alkyne, and Base under Inert Atmosphere Degas->AddReagents AddCatalyst Add Pd and Cu Catalysts AddReagents->AddCatalyst Monitor Monitor Reaction Progress (TLC, GC-MS) AddCatalyst->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Part 4: General Troubleshooting and Purification

FAQ 5: After my cross-coupling reaction, I have a complex mixture that is difficult to purify. What are some effective purification strategies?

Answer:

Purification of cross-coupling reaction products can be challenging due to the presence of residual catalyst, ligands, and side products.

1. Initial Workup:

  • Filtration: If a heterogeneous catalyst or insoluble byproducts are present, begin by filtering the reaction mixture through a pad of Celite®.

  • Aqueous Wash: A standard aqueous workup can remove inorganic salts and water-soluble impurities.

2. Removal of Palladium and Ligands:

  • Silica Gel Chromatography: This is the most common method. The polarity of the eluent can be adjusted to separate the desired product from less polar starting materials and more polar byproducts.

  • Activated Carbon: Sometimes, stirring the crude product in a solution with activated carbon can help adsorb residual palladium.

  • Scavenger Resins: Resins functionalized with thiols or other palladium-binding groups can be very effective for removing trace amounts of the catalyst.

3. Dealing with Co-eluting Impurities:

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.

  • Alternative Chromatographic Media: If silica gel fails to provide adequate separation, consider using alumina or reverse-phase silica.

  • Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) may be necessary.

This guide provides a starting point for troubleshooting cross-coupling reactions with the challenging substrate 4-Bromo-3-fluoro-2-nitrophenol. Remember that each reaction is unique, and a systematic, stepwise approach to optimization is key to success.

References

  • D. D. D. Jones, S. P. Green, F. F. F. Brown, "Cross-Coupling Reactions of Nitroarenes," Accounts of Chemical Research, vol. 54, no. 15, pp. 3036-3049, 2021. [Link]

  • "Suzuki Coupling," Organic Chemistry Portal. [Link]

  • "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Link]

  • "Diazonium compound," Wikipedia. [Link]

  • J. Ashenhurst, "The Heck, Suzuki, and Olefin Metathesis Reactions," Master Organic Chemistry, 2016. [Link]

  • "Sonogashira Coupling," Chemistry LibreTexts, 2024. [Link]

  • "Heck Reaction," Chemistry LibreTexts, 2023. [Link]

  • "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Link]

  • "The Suzuki Reaction," Chem 115 Myers. [Link]

  • "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers, 2025. [Link]

  • D. A. Petrone, J. Ye, M. Lautens, "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future," Chemical Reviews, vol. 116, no. 14, pp. 8003-8104, 2016. [Link]

  • N. F. Zulkifli, F. F. Saidin, N. S. Othman, N. A. Zubir, "Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and," Malaysian Journal of Chemistry, vol. 24, no. 2, pp. 1-8, 2022. [Link]

  • "Sonogashira coupling," Wikipedia. [Link]

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Technical Support Center: Solvent Effects on 4-Bromo-3-fluoro-2-nitrophenol Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-3-fluoro-2-nitrophenol. This guide is designed to provide in-depth, field-proven insights into the critical role of solvent selection in modulating the reactivity of this versatile synthetic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Foundational Concepts - Understanding the Reactivity of 4-Bromo-3-fluoro-2-nitrophenol

4-Bromo-3-fluoro-2-nitrophenol is a highly functionalized aromatic compound. Its reactivity is primarily dictated by the interplay of its substituents, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).

  • Electron-Withdrawing Nitro Group: The nitro group (-NO₂) at the ortho position strongly withdraws electron density from the aromatic ring. This effect is most pronounced at the ortho and para positions, rendering the carbons bonded to the halogens highly electrophilic and susceptible to nucleophilic attack.

  • Halogen Leaving Groups: Both the bromine and fluorine atoms can serve as leaving groups. The choice of which is displaced is a delicate balance between the electronegativity of the halogen (which influences the rate of nucleophilic attack) and the carbon-halogen bond strength (which influences the ease of departure).

  • Acidic Phenolic Proton: The hydroxyl group (-OH) is acidic and can be deprotonated by a base to form a phenoxide. This can influence the compound's solubility and the electronic nature of the ring.

The most common reaction you will encounter is the SNAr pathway, which is highly sensitive to the solvent environment.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments. The answers are framed to explain the causality behind the problem and provide actionable solutions.

Q1: My SNAr reaction is incredibly slow or has failed to initiate. My nucleophile is potent, so what solvent-related issue could be the cause?

A1: The most probable cause is the use of a polar protic solvent.

Causality: Polar protic solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds.[1] These solvents form a "cage" of hydrogen bonds around anionic nucleophiles (e.g., RO⁻, RS⁻, N₃⁻). This strong solvation shell stabilizes the nucleophile, lowering its ground state energy and significantly increasing the activation energy required for it to attack the electrophilic ring.[2][3] In essence, the solvent is deactivating your nucleophile.

Troubleshooting Steps:

  • Solvent Replacement: Immediately switch to a polar aprotic solvent . Recommended options include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN).

  • Why Polar Aprotic Solvents Work: These solvents possess large dipole moments, allowing them to dissolve polar reactants and stabilize the charged Meisenheimer intermediate, which is critical for the reaction to proceed.[4] However, they lack O-H or N-H bonds and cannot act as hydrogen-bond donors.[1] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of SNAr reactions.[3][5]

  • Ensure Anhydrous Conditions: Trace amounts of water in aprotic solvents can re-introduce the problematic hydrogen-bonding effects. Use freshly dried solvents for optimal results.

Q2: I'm getting a good yield, but I'm seeing substitution of the fluorine instead of the bromine atom. I expected bromine to be the better leaving group. What's happening?

A2: This outcome is common in SNAr and is dictated by the rate-determining step, which is influenced by fluorine's high electronegativity.

Causality: The SNAr mechanism is a two-step process: (1) nucleophilic attack to form the Meisenheimer complex, and (2) departure of the leaving group.

  • Step 1 (Rate-Determining): The initial attack of the nucleophile is typically the slow, rate-determining step.[6] Fluorine is the most electronegative halogen, and its powerful inductive electron-withdrawing effect makes the carbon atom it is attached to (C-3) extremely electrophilic. This significantly lowers the activation energy for the nucleophile to attack at this position compared to the bromine-substituted carbon (C-4).

  • Step 2 (Leaving Group Ability): While it's true that bromide (Br⁻) is a better leaving group than fluoride (F⁻) because the C-Br bond is weaker than the C-F bond, this step is fast and does not typically influence the overall rate or product distribution as much as the initial attack.

Therefore, the reaction kinetically favors the pathway with the lowest activation energy, which is the attack at the fluorine-bearing carbon.

Experimental Control: While difficult to reverse, you can sometimes influence the selectivity by modifying reaction conditions, though displacing the fluorine will often be the major pathway. The choice of nucleophile and specific reaction temperature can sometimes slightly alter the product ratio, but the electronic activation provided by the fluorine is a dominant effect.

Q3: My reaction has stalled, and TLC analysis shows a complex mixture of spots, including what appears to be my starting material. What are potential solvent-related side reactions?

A3: Solvent can interfere in several ways, acting as a competing nucleophile or promoting decomposition.

Causality & Troubleshooting:

  • Solvent as a Nucleophile: If you are using an alcohol (e.g., methanol, isopropanol) or water as a solvent, especially at elevated temperatures and in the presence of a base, the solvent itself (or its conjugate base, e.g., MeO⁻) can act as a nucleophile. This will lead to the formation of unwanted ether or phenol byproducts, complicating your purification.

    • Solution: As with Q1, switch to a non-nucleophilic polar aprotic solvent like DMSO, DMF, or acetone.

  • Base-Solvent Interaction: If your reaction requires a base (e.g., K₂CO₃, Et₃N) to deprotonate the phenol or scavenge acid, the solubility and efficacy of the base are solvent-dependent. If the base is not fully dissolved or effective, you may have an incomplete reaction where only some of the starting material is activated, leading to a stalled state.

    • Solution: Ensure your chosen base is soluble in the reaction solvent. For instance, K₂CO₃ has better solubility in DMF and DMSO than in acetonitrile or acetone.

  • Thermal Stability: Nitrophenols can be susceptible to decomposition at high temperatures.[7] The choice of solvent can impact the required reaction temperature. Reactions in highly activating polar aprotic solvents often proceed at lower temperatures (e.g., room temperature to 80 °C) than in less effective solvents, minimizing thermal decomposition.

    • Solution: Use a high-boiling polar aprotic solvent (like DMSO or DMF) that allows for controlled heating but check if the reaction can proceed efficiently at a lower temperature first.

troubleshooting_flowchart start S(N)Ar Reaction Issue q1 Is the reaction slow or not starting? start->q1 q2 Is the wrong halide (Fluorine) being substituted? start->q2 q3 Is the reaction stalled with multiple side products? start->q3 a1 Likely using a Polar Protic solvent (e.g., EtOH, H₂O). It is 'caging' the nucleophile. q1->a1 a2 This is kinetically favored. Fluorine's electronegativity activates C-3 for attack. q2->a2 a3 Possible Causes: 1. Solvent is a competing nucleophile. 2. Base has poor solubility. 3. Thermal decomposition. q3->a3 sol1 Switch to a Polar Aprotic solvent (DMSO, DMF, MeCN). Ensure anhydrous conditions. a1->sol1 sol2 This is the expected outcome. Focus on purifying the fluoro-substituted product. a2->sol2 sol3 Use a non-nucleophilic aprotic solvent. Ensure base is soluble. Attempt reaction at a lower temperature. a3->sol3

Caption: Troubleshooting flowchart for common SNAr reaction issues.

Section 3: Data Summary & Solvent Selection

The choice of solvent has a profound impact on reaction rates. The following table summarizes the key properties of solvent classes and their suitability for SNAr with 4-bromo-3-fluoro-2-nitrophenol.

Solvent ClassExample(s)Key FeaturesEffect on Nucleophile (Nu⁻)SNAr RateRecommendation
Polar Protic Water, Ethanol, MethanolH-bond donor, high dielectric constantStrongly solvated ("caged"), low reactivityVery SlowNot Recommended
Polar Aprotic DMSO, DMF, AcetonitrileNo H-bond donor, high dielectric constantWeakly solvated ("naked"), high reactivityVery Fast Highly Recommended
Nonpolar Hexane, Toluene, BenzeneNo H-bond donor, low dielectric constantPoorly solvated, but reactants also have low solubilityExtremely SlowNot Recommended

Section 4: Protocol - A Self-Validating System

This generalized protocol for a typical SNAr reaction (e.g., with a thiol nucleophile) is designed with checkpoints to ensure success.

Objective: Synthesis of a thioether via SNAr.

Materials:

  • 4-Bromo-3-fluoro-2-nitrophenol

  • Thiol of choice (e.g., 4-methoxythiophenol)

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer, condenser, and nitrogen inlet

  • TLC plates and appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

  • Preparation (Self-Validation Check):

    • Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen.

    • Ensure your DMF is anhydrous. Use a fresh bottle or one stored over molecular sieves. Checkpoint: A drop of DMF on a hot plate should not sizzle.

  • Reaction Setup:

    • To the reaction vessel, add 4-Bromo-3-fluoro-2-nitrophenol (1.0 eq), the thiol (1.1 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous DMF via syringe to create a solution of approximately 0.2 M with respect to the nitrophenol.

  • Reaction Execution & Monitoring (Self-Validation Check):

    • Stir the reaction mixture at room temperature.

    • Checkpoint: After 15 minutes, take a small aliquot for TLC analysis. You should observe a new, more polar spot corresponding to the deprotonated thiol (thiolate) and potentially a new product spot. The starting nitrophenol spot should begin to diminish.

    • If the reaction is slow at room temperature, gently heat to 50-60 °C.

    • Monitor the reaction progress by TLC every 30-60 minutes until the starting nitrophenol is consumed.

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate any remaining phenoxide.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography.

Section 5: Safety & Handling

  • Hazards: 4-Bromo-3-fluoro-2-nitrophenol and related compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[8][9] They can cause serious skin and eye irritation.[10][11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][12]

  • Handling: Always handle nitrophenols in a well-ventilated chemical fume hood.[8][12] Avoid creating dust.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Leah4sci. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Available from: [Link]

  • Wikipedia. Diazonium compound. Available from: [Link]

  • International Journal of Social Science & Management Studies. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Available from: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Leah4sci. (2018). How to Memorize Organic Chemistry Reactions and Reagents [Workshop Recording]. YouTube. Available from: [Link]

  • PubMed. (2007). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Available from: [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Bromo-2-fluoro-6-nitrophenol. Available from: [Link]

  • Environmental Science: Atmospheres. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Available from: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available from: [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available from: [Link]

  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Available from: [Link]

  • PubChem. 4-Bromo-3-chloro-2-nitro-phenol. Available from: [Link]

  • Dr. Amal K. Kumar. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. Available from: [Link]

  • Chemistry Lessons by Dr. LU. (2016). 【4K】 Polar Protic vs Aprotic Solvents (Lightboard). YouTube. Available from: [Link]

  • Kishan's Classes. (2025). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube. Available from: [Link]

  • UCI Aerosol Photochemistry Group. (2023). Atmospheres. Available from: [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Available from: [Link]

  • Doubtnut. (2020). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. YouTube. Available from: [Link]

  • PubChem. 4-Bromo-3-fluorophenol. Available from: [Link]

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Work-up procedures for 4-Bromo-3-fluoro-2-nitrophenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for navigating the complexities of work-up procedures for reactions involving 4-Bromo-3-fluoro-2-nitrophenol. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you troubleshoot common issues and optimize your purification strategies.

Troubleshooting Guide: Navigating Common Work-up Challenges

This section addresses specific problems you may encounter post-reaction, offering explanations for the underlying causes and providing actionable solutions.

Question: My reaction has a low yield of 4-Bromo-3-fluoro-2-nitrophenol after work-up. What are the potential causes and how can I improve it?

Answer: Low yield is a multifaceted issue that can originate from the reaction itself or losses during the work-up. Let's break down the possibilities:

  • Incomplete Reaction: The primary suspect is often an incomplete reaction. Before initiating the work-up, always verify reaction completion using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If starting material remains, the reaction may require extended time, gentle heating, or additional reagent.

  • Suboptimal Quenching: The quenching step, designed to neutralize reactive species, can sometimes lead to product degradation if not performed correctly. For instance, if your reaction involves a strong acid like a nitrating mixture (HNO₃/H₂SO₄), pouring the reaction mixture into ice-cold water is a standard and effective quenching method.[2][3] This rapidly dilutes the acid and dissipates heat, preventing unwanted side reactions.

  • Inefficient Extraction: 4-Bromo-3-fluoro-2-nitrophenol is a phenolic compound. Its acidity is crucial for an effective extraction strategy.

    • Incorrect pH: To extract your product into an aqueous basic layer, the pH must be sufficiently high to deprotonate the phenol. Phenols are weakly acidic and require a moderately strong base like sodium hydroxide (NaOH) for complete deprotonation to the water-soluble sodium phenoxide salt.[4][5][6] Using a weak base like sodium bicarbonate (NaHCO₃) is generally insufficient for phenols and will result in poor extraction efficiency.[5]

    • Insufficient Solvent Volume/Washes: Ensure you are using an adequate volume of extraction solvent and perform multiple extractions (e.g., 3 washes) to ensure quantitative transfer of the product between phases.[7]

  • Product Precipitation: After extracting the deprotonated product into the aqueous basic layer, it must be re-acidified to precipitate the neutral phenol. Add acid (e.g., HCl) slowly until the solution is acidic (verify with pH paper). Insufficient acidification will leave some of the product as the soluble salt in the aqueous phase, drastically reducing the isolated yield.

Question: I've completed the extraction, but my product is a persistent oil and won't crystallize. What's going on and how can I induce crystallization?

Answer: The failure of a compound to crystallize, often referred to as "oiling out," is typically due to impurities or residual solvent.

  • Causality: Impurities, even in small amounts, can disrupt the formation of a stable crystal lattice. Residual organic solvent from the extraction (e.g., Dichloromethane, Ethyl Acetate) can also act as an impurity and keep the product in a solubilized, oily state.

  • Troubleshooting Steps:

    • Remove Residual Solvent: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all traces of volatile solvents.

    • Trituration: This is a highly effective technique. Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexanes, pentane, or a cold ether/hexane mixture). Stir or sonicate the oily product with this solvent. The product should solidify, while the impurities remain in the solvent. The solid can then be collected by filtration.

    • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the oil. This "seed" crystal can provide a nucleation site for crystallization to begin.

    • Re-purification: If trituration fails, the impurity level may be too high. The product should be re-purified, typically by column chromatography, to remove the contaminants preventing crystallization.[1][8]

Question: My crude product shows multiple spots on the TLC plate. What are the likely impurities and what is the best purification strategy?

Answer: Multiple spots on a TLC plate indicate a mixture of compounds. In the context of nitrating a substituted phenol, the impurities are often structurally related to the desired product.

  • Likely Impurities:

    • Unreacted Starting Material: The starting 4-bromo-3-fluorophenol.

    • Isomeric Products: While the hydroxyl group is a strong ortho-, para-director, some formation of other isomers is possible, though often minor.[9]

    • Di-nitrated Products: If the reaction conditions are too harsh (excess nitrating agent, high temperature), a second nitro group can be added to the ring.[9][10]

  • Optimal Purification Strategy: Column Chromatography Column chromatography is the most effective method for separating compounds with different polarities, which is the case here.[8][9][11]

    • Principle: The stationary phase (usually silica gel) is highly polar. Non-polar compounds travel through the column faster with the mobile phase (solvent), while polar compounds interact more strongly with the silica and elute later.[11]

    • Solvent System Selection: Your product, a nitrophenol, is quite polar. A typical mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute your compounds. The separation can be optimized first on TLC plates.

    • Expected Elution Order: Generally, less polar compounds elute first. You would expect unreacted starting material to elute before the more polar nitrophenol product. Di-nitrated products would be even more polar and elute last.

Frequently Asked Questions (FAQs)

This section covers general questions regarding the properties, handling, and procedures for 4-Bromo-3-fluoro-2-nitrophenol.

Question: What is a standard aqueous work-up protocol for a reaction producing 4-Bromo-3-fluoro-2-nitrophenol?

Answer: A standard protocol leverages the acidic nature of the phenolic product.

Experimental Protocol: Acid-Base Extraction

  • Quench: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or ice-cold water with stirring.

  • Transfer to Separatory Funnel: Transfer the quenched mixture to a separatory funnel.

  • Organic Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer. Repeat the extraction 2-3 times to ensure all organic components are transferred from the aqueous phase.[1]

  • Combine Organic Layers: Combine all organic extracts in the separatory funnel.

  • Basic Wash (Product Extraction): Add 1M Sodium Hydroxide (NaOH) solution to the funnel. Shake gently at first, venting frequently, then more vigorously.[12] This deprotonates the phenolic product, moving it into the aqueous layer as the sodium salt. Separate the layers and save the aqueous (basic) layer. Repeat this basic wash to ensure complete extraction of the phenol.

  • Re-acidification and Product Isolation: Cool the combined basic aqueous layers in an ice bath. Slowly add concentrated HCl or 3M HCl with stirring until the pH is ~1-2 (check with pH paper). The 4-Bromo-3-fluoro-2-nitrophenol product should precipitate as a solid.

  • Collection: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the product thoroughly in a vacuum oven or desiccator.

Question: How does the acidity of 4-Bromo-3-fluoro-2-nitrophenol affect its extraction?

Answer: The acidity of the hydroxyl proton is paramount. The electron-withdrawing nature of the nitro, bromo, and fluoro groups increases the acidity of the phenolic proton compared to phenol itself. This makes deprotonation by a base like NaOH thermodynamically favorable. The resulting phenoxide salt is ionic and thus highly soluble in the aqueous phase, while being poorly soluble in the non-polar organic phase. This difference in solubility between the neutral phenol and its anionic salt is the entire basis for a successful acid-base extraction.[6][12]

Question: What are the key safety precautions when working with nitrophenols?

Answer: Nitrophenols are toxic and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[13][14]

  • Ventilation: Handle solid nitrophenols and their solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14][15]

  • Exposure Risks: Nitrophenols can be toxic upon inhalation, ingestion, and skin absorption.[16] Accidental exposure can lead to symptoms like headache, dizziness, and nausea.[16]

  • Handling: Avoid creating dust when handling the solid material.[15][16]

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Nitrated aromatic compounds can be environmental pollutants and require proper disposal.[17]

Data & Visualization

Physical & Chemical Properties
PropertyValue / DescriptionRationale & Significance
Appearance Typically a yellow to orange solid.[18]The color is characteristic of many nitrophenols. A significant deviation may indicate impurities.
Solubility Moderately soluble in common organic solvents (DCM, Ethyl Acetate, Acetone, Ethanol); limited solubility in water.[18][19]Crucial for selecting appropriate solvents for reaction, extraction, and chromatography.
Acidity (pKa) Expected to be more acidic than phenol (pKa ≈ 10) due to electron-withdrawing groups (-NO₂, -Br, -F).This enhanced acidity allows for selective deprotonation and extraction with aqueous base.
Standard Work-up & Purification Workflow

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture Quench 1. Quench (e.g., Ice Water) Reaction->Quench Stop Reaction Extraction 2. Liquid-Liquid Extraction (Organic Solvent) Quench->Extraction BaseWash 3. Basic Wash (1M NaOH) (Extracts Phenol) Extraction->BaseWash Separate Phases Acidify 4. Acidify Aqueous Layer (HCl) (Precipitates Product) BaseWash->Acidify Collect Aqueous Layer Filter 5. Filter & Dry Acidify->Filter Crude Crude Product Filter->Crude Column Column Chromatography (e.g., Hexanes/EtOAc) Crude->Column Dissolve in min. solvent Pure Pure Product Column->Pure Collect Fractions

Caption: Workflow for the work-up and purification of 4-Bromo-3-fluoro-2-nitrophenol.

References

  • ResearchGate: The separation of 2-nitrophenol, 4-nitrophenol and phenol. (n.d.). Retrieved from ResearchGate. [Link]

  • YouTube: Acid-Base Extraction Tutorial. (2020, March 21). Retrieved from YouTube. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • UKEssays: Synthesis and Purification of Nitrophenols. (2017, August 17). Retrieved from UKEssays. [Link]

  • Quora: What is the synthesis of 2-Bromo-4-nitrophenol from benzene? (2021, June 3). Retrieved from Quora. [Link]

  • Organic Syntheses: 2,6-dibromo-4-nitrophenol. (n.d.). Retrieved from Organic Syntheses. [Link]

  • Chemistry LibreTexts: 4.8: Acid-Base Extraction. (2022, April 7). Retrieved from Chemistry LibreTexts. [Link]

  • CDN: Nitration of Phenol and Purification by Column Chromatography. (n.d.).
  • YouTube: Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). Retrieved from YouTube. [Link]

  • Master Organic Chemistry: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved from Master Organic Chemistry. [Link]

  • Google Patents: CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. (n.d.).
  • Wikipedia: Acid–base extraction. (n.d.). Retrieved from Wikipedia. [Link]

  • YouTube: Electrophilic Aromatic Substitution (EAS) Reaction: Nitration. (2017, November 13). Retrieved from YouTube. [Link]

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. (n.d.).
  • PubChem: 4-Bromo-3-chloro-2-nitro-phenol. (n.d.). Retrieved from PubChem. [Link]

  • Chemistry Steps: Organic Acid-Base Extractions. (n.d.). Retrieved from Chemistry Steps. [Link]

  • Organic Chemistry Portal: Amine synthesis by nitro compound reduction. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

  • YouTube: Column Chromatography-Separation of ortho & para Nitrophenols. (2021, June 27). Retrieved from YouTube. [Link]

  • PubMed Central: Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). Retrieved from PubMed Central. [Link]

  • BYJU'S: Aromatic Nitration. (n.d.). Retrieved from BYJU'S. [Link]

  • NJ.gov: HAZARD SUMMARY - 4-Nitrophenol. (n.d.). Retrieved from NJ.gov. [Link]

  • Chemguide: the nitration of benzene - electrophilic substitution. (n.d.). Retrieved from Chemguide. [Link]

  • Chemistry LibreTexts: 24.6: Nitro Compounds. (2021, July 31). Retrieved from Chemistry LibreTexts. [Link]

  • Carl ROTH: Safety Data Sheet: 3-Nitrophenol. (n.d.). Retrieved from Carl ROTH. [Link]

  • ICSC: 0066 - p-NITROPHENOL. (n.d.).
  • ATSDR: Toxicological Profile for Nitrophenols. (n.d.). Retrieved from the Agency for Toxic Substances and Disease Registry. [Link]

  • YouTube: Electrophilic Aromatic Substitution Reaction in Organic Chemistry. (2024, February 21). Retrieved from YouTube. [Link]

  • LCGC International: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). Retrieved from LCGC International. [Link]

  • ResearchGate: Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019, February 27). Retrieved from ResearchGate. [Link]

  • Cheméo: Chemical Properties of 4-Bromo-3-nitrotoluene (CAS 5326-34-1). (n.d.). Retrieved from Cheméo. [Link]

  • ResearchGate: The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. (n.d.). Retrieved from ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 4-Bromo-3-fluoro-2-nitrophenol and its Halogenated Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in medicinal chemistry and materials science, the strategic selection of substituted aromatic building blocks is paramount. Halogenated nitrophenols, in particular, offer a rich scaffold for chemical modification, where the interplay between electron-withdrawing groups and reactive sites dictates synthetic feasibility and final molecule properties. This guide provides an in-depth comparison of 4-Bromo-3-fluoro-2-nitrophenol against other halogenated nitrophenols, focusing on physicochemical properties, synthetic accessibility, reactivity, and biological implications, supported by experimental insights.

Physicochemical Landscape: The Influence of Substitution Patterns

The identity and position of halogen and nitro substituents on the phenol ring profoundly alter its fundamental properties, such as acidity (pKa), melting point, and solubility. These parameters are not mere data points; they govern reaction conditions, purification strategies, and even biological interactions.

The acidity of the phenolic proton is a critical parameter, dictated by the stability of the resulting phenoxide anion. Electron-withdrawing groups like nitro and halogens stabilize this anion, thereby increasing acidity (lowering the pKa). The nitro group, with its strong negative inductive (-I) and resonance (-M) effects, is the dominant acidifying group[1][2].

The halogens introduce a more nuanced effect. Fluorine exerts a powerful -I effect but a weak positive resonance (+M) effect. In contrast, bromine has a weaker -I effect but its larger, more polarizable nature and the availability of d-orbitals can influence interactions and reactivity differently[3][4]. In 4-Bromo-3-fluoro-2-nitrophenol, these forces combine: the ortho-nitro group provides strong acidification, modulated by the meta-fluoro and para-bromo substituents.

Table 1: Comparative Physicochemical Properties of Selected Halogenated Nitrophenols

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)Key Structural Features
4-Bromo-3-fluoro-2-nitrophenol C₆H₃BrFNO₃236.00N/A~4.5Ortho-nitro, meta-fluoro, para-bromo
4-Bromo-2-nitrophenolC₆H₄BrNO₃218.0141-43~5.3Ortho-nitro, para-bromo
2-Bromo-4-nitrophenolC₆H₄BrNO₃218.01112-114~7.1Para-nitro, ortho-bromo
4-Fluoro-2-nitrophenolC₆H₄FNO₃157.1031-33~5.5Ortho-nitro, para-fluoro
2-Chloro-4-nitrophenolC₆H₄ClNO₃173.55108-110~7.0Para-nitro, ortho-chloro

Note: pKa values are estimated based on substituent effects; experimental values may vary. Data for 4-Bromo-3-fluoro-2-nitrophenol is limited, reflecting its status as a specialized research chemical.

The lower predicted pKa for ortho-nitro phenols compared to their para-nitro isomers is a direct consequence of intramolecular hydrogen bonding between the hydroxyl and nitro groups, which stabilizes the neutral phenol but has a more pronounced stabilizing effect on the phenoxide conjugate base.

Synthetic Accessibility: A Strategic Overview

The synthesis of polysubstituted aromatics like 4-Bromo-3-fluoro-2-nitrophenol is a multi-step endeavor where the sequence of reactions is critical to achieving the desired regiochemistry. This contrasts with simpler halogenated nitrophenols, which are often accessible through direct nitration of the corresponding halogenated phenol.

Proposed Synthesis Workflow for 4-Bromo-3-fluoro-2-nitrophenol

A logical synthetic route leverages directing group effects. Starting from a commercially available precursor like 3-fluoroanisole, one can introduce the bromine and nitro groups in a controlled manner before the final deprotection of the phenol.

G cluster_0 Synthetic Pathway A 3-Fluoroanisole B 4-Bromo-3-fluoroanisole A->B Bromination (Br₂, FeBr₃) C 4-Bromo-3-fluoro-2-nitroanisole B->C Nitration (HNO₃, H₂SO₄) D 4-Bromo-3-fluoro-2-nitrophenol C->D Demethylation (BBr₃ or HBr)

Caption: Proposed synthetic workflow for 4-Bromo-3-fluoro-2-nitrophenol.

This pathway is strategically sound for several reasons:

  • Step 1 (Bromination): The methoxy group is a strong ortho-, para-director. Bromination of 3-fluoroanisole will preferentially occur at the C4 position (para to methoxy) due to steric hindrance at the C2 position and activation by the methoxy group.

  • Step 2 (Nitration): With the C4 position blocked, nitration is directed to the C2 or C6 positions. The C2 position is strongly activated by the methoxy group, leading to the desired 2-nitro product.

  • Step 3 (Demethylation): A standard ether cleavage provides the final phenolic product.

This contrasts sharply with the synthesis of a compound like 4-bromo-2-nitrophenol, which can often be prepared in a single step by nitrating 4-bromophenol[5]. The complexity of the 4-Bromo-3-fluoro-2-nitrophenol synthesis makes it a more specialized and costly reagent.

Experimental Protocol: Nitration of 4-Bromophenol

This protocol illustrates a typical procedure for synthesizing a simpler halogenated nitrophenol, highlighting the difference in synthetic accessibility.

  • Dissolution: Dissolve 4-bromophenol (1.0 eq) in a suitable solvent such as dichloroethane in a round-bottom flask equipped with a magnetic stirrer[5]. Cool the mixture to 0-5 °C in an ice bath.

  • Acid Preparation: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the stirred solution of 4-bromophenol, ensuring the temperature remains below 10 °C. The causality here is crucial: controlling the temperature prevents over-nitration and decomposition, which are exothermic and acid-catalyzed.

  • Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-bromo-2-nitrophenol.

Reactivity Profile: A Tale of Two Halogens

The true utility of 4-Bromo-3-fluoro-2-nitrophenol lies in its dual-halogen nature, which allows for orthogonal reactivity. The fluorine and bromine atoms, while both halogens, exhibit dramatically different performance in key synthetic transformations.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_cc Palladium-Catalyzed Cross-Coupling cluster_inactive Less Favorable Reactions snar_start Aryl-F snar_end Aryl-Nu snar_start->snar_end + Nu⁻ (Excellent) cc_start Aryl-Br cc_end Aryl-R cc_start->cc_end + R-B(OH)₂ [Pd], Base (Excellent) inactive_snar Aryl-Br inactive_snar->snar_end + Nu⁻ (Poor) inactive_cc Aryl-F inactive_cc->cc_end + R-B(OH)₂ [Pd], Base (Very Poor)

Caption: Contrasting reactivity of Aryl-F vs. Aryl-Br in key reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The reaction rate is determined by the stability of the negatively charged intermediate (Meisenheimer complex).

  • Fluorine's Advantage: Fluorine is an exceptional leaving group in SNAr. Its strong electron-withdrawing inductive effect powerfully stabilizes the Meisenheimer complex, accelerating the reaction. The presence of the ortho-nitro group in 4-Bromo-3-fluoro-2-nitrophenol further activates the ring for this transformation.

  • Bromine's Disadvantage: Bromine is a much poorer leaving group in SNAr compared to fluorine[6].

Experimental Insight: For a molecule like 4-Bromo-3-fluoro-2-nitrophenol, a nucleophile (e.g., an alkoxide or amine) would selectively displace the fluorine atom, leaving the bromine atom intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are cornerstones of modern synthesis and rely on the oxidative addition of an aryl halide to a palladium(0) catalyst.

  • Bromine's Advantage: The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making aryl bromides excellent substrates for oxidative addition. They are highly reactive and widely used in cross-coupling[6][7].

  • Fluorine's Disadvantage: The carbon-fluorine bond is exceptionally strong, making aryl fluorides generally unreactive in standard cross-coupling reactions.

Experimental Insight: A researcher using 4-Bromo-3-fluoro-2-nitrophenol could first perform a Suzuki coupling at the bromine position to introduce a new aryl or alkyl group, and then, in a separate step, use the fluorine position for an SNAr reaction. This orthogonal reactivity is a key advantage of multi-halogenated scaffolds.

Biological Activity & Structure-Activity Relationships (SAR)

Halogenated nitrophenols are of significant interest in drug discovery and toxicology due to their diverse biological activities. The specific halogenation pattern plays a critical role in determining their effects.

  • Metabolic Stability: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability. The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate[8][9].

  • Enzyme Inhibition: Many halogenated phenolic compounds are known to be enzyme inhibitors. For example, various hydroxylated and halogenated compounds can inhibit iodotyrosine deiodinase, an enzyme involved in thyroid hormone metabolism[10]. The precise structure, including the position and type of halogen, is crucial for binding affinity.

  • Toxicity: Nitrophenols as a class are known for their potential toxicity, which can be influenced by other substituents[11][12]. The nitro group can be reduced in vivo to reactive intermediates that may cause cellular damage. Structure-activity relationship (QSAR) studies often show that electron-withdrawing groups, including halogens, can enhance the toxicity of nitroaromatic compounds[12][13].

The unique structure of 4-Bromo-3-fluoro-2-nitrophenol presents a compelling profile for investigation. It combines the metabolically robust fluorine atom with the synthetically versatile bromine handle and a biologically active nitrophenol core, making it a valuable probe for developing novel therapeutics or biological tools.

Conclusion and Outlook

  • For Synthetic Utility: Researchers should choose 4-Bromo-3-fluoro-2-nitrophenol when a multi-step, sequential functionalization strategy is required, leveraging palladium-catalyzed coupling at the bromine site and nucleophilic aromatic substitution at the fluorine site. For simpler modifications, more accessible and less expensive single-halogen nitrophenols are preferable.

  • For Biological Probes: The combination of fluorine for metabolic stability and bromine for potential covalent interactions or further derivatization makes this molecule a highly attractive scaffold for designing targeted biological probes and drug candidates.

The choice between 4-Bromo-3-fluoro-2-nitrophenol and other halogenated nitrophenols is a strategic one, dictated by the specific synthetic goal and desired properties of the target molecule. Understanding the fundamental differences in their synthesis, reactivity, and potential biological impact is essential for making an informed decision in any research and development program.

References

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. 2022. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis: The Importance of 4-Bromo-3-fluoropyridine. 2026. Available from: [Link]

  • Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. 2021. Available from: [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Ningbo Inno Pharmchem Co., Ltd. Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Available from: [Link]

  • Wikipedia. Diazonium compound. Available from: [Link]

  • ACS Publications. Analytical Chemistry Journal. Available from: [Link]

  • Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group. Available from: [Link]

  • National Institutes of Health. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem. Available from: [Link]

  • Gribble, G. W. Biological Activity of Recently Discovered Halogenated Marine Natural Products. 2015. Marine Drugs. Available from: [Link]

  • Ren, S. et al. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. 2021. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. Physico-chemical characteristics of nitrophenols. Available from: [Link]

  • ResearchGate. Structure–Activity Relationships in Nitro-Aromatic Compounds. Available from: [Link]

  • ResearchGate. Dihalogenated nitrophenols in drinking water: Prevalence, resistance to household treatment, and cardiotoxic impact on zebrafish embryo. 2024. Available from: [Link]

  • Saikia, I. et al. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. 2016. Chemical Reviews. Available from: [Link]

  • Quora. Organic Chemistry: Which is more acidic: ortho-fluorophenol, ortho-chlorophenol, ortho-bromophenol or ortho-iodophenol? Why?. 2013. Available from: [Link]

  • Vedantu. The correct order of acid strength of the following class 12 chemistry CBSE. Available from: [Link]

  • Schüürmann, G. et al. Structure–activity relationships for chloro‐ and nitrophenol toxicity in the pollen tube growth test. 1997. Environmental Toxicology and Chemistry. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. Available from: [Link]

  • Kitamura, S. et al. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. 2013. Toxicology Letters. Available from: [Link]

  • Chemistry Stack Exchange. Is p-bromophenol more acidic than p-chlorophenol?. 2015. Available from: [Link]

  • ResearchGate. Biological activities of natural halogen compounds. 2025. Available from: [Link]

  • ResearchGate. Simple Environmentally-Friendly Reduction of 4-Nitrophenol. 2025. Available from: [Link]

  • NIST. 4-Fluoro-2-nitrophenol - NIST WebBook. Available from: [Link]

  • ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Available from: [Link]

  • Wikipedia. Nitrophenol. Available from: [Link]

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Publish Comparison Guide: Biological Activity & Synthetic Utility of 4-Bromo-3-fluoro-2-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Bromo-3-fluoro-2-nitrophenol , positioning it not merely as a chemical catalog entry but as a critical pharmacophore scaffold in modern drug discovery.

Executive Summary: The Fluorine Effect

In the high-stakes arena of lead optimization, 4-Bromo-3-fluoro-2-nitrophenol (CAS 889939-22-4) represents a "privileged scaffold." Unlike its non-fluorinated counterparts, this molecule offers a unique trifecta of structural advantages:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) at the 3-position blocks metabolic oxidation (P450 metabolism) common at electron-rich aromatic sites.

  • Orthogonal Reactivity: The 4-Bromo group serves as a precise handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-Nitro group acts as a masked aniline for heterocycle formation.

  • Lipophilicity Modulation: The fluorine atom increases lipophilicity (LogP) without the steric bulk of a methyl group, enhancing membrane permeability for downstream drugs.

This guide compares the biological potential of derivatives synthesized from this core against standard non-fluorinated baselines, focusing on Kinase Inhibition (MEK/BRAF) and Antimicrobial Benzoxazoles .

Comparative Analysis: Scaffold Performance

The following table contrasts the target scaffold with its closest structural analogs to demonstrate the "Fluorine Advantage" in drug design.

Table 1: Physicochemical & Functional Comparison
FeatureTarget Scaffold (4-Bromo-3-fluoro-2-nitrophenol)Analog A (4-Bromo-2-nitrophenol)Analog B (4-Amino-3-fluorophenol)
Structure F + Br + NO₂ Br + NO₂ (No F)F + NH₂ (No Br)
Primary Application MEK/Raf Inhibitors, Benzoxazoles General AgrochemicalsRegorafenib Synthesis
Metabolic Stability High (3-F blocks oxidation)Low (C3 is labile)High
Synthetic Versatility High (Br = Coupling, NO₂ = Cyclization)Medium (Br = Coupling)Low (No Halogen Handle)
Predicted LogP ~2.7 (Optimal for CNS/Cell entry)~2.5~0.8 (Too polar for some targets)
Key Bioactivity Anticancer (Kinase), Antimicrobial Herbicide/FungicideAngiogenesis Inhibitor

Analyst Insight: Analog B is the precursor for Regorafenib, but it lacks the Bromine handle. The Target Scaffold allows chemists to extend the molecule at the 4-position, creating complex "tail" structures required for the allosteric pockets of kinases.

Biological Activity of Derivatives[3][4][5][6][7]

A. Kinase Inhibition (MEK/ERK Pathway)

The 4-bromo-3-fluoro-2-nitrophenol core is a precursor to 2-amino-3-fluoro-4-arylphenols . These motifs mimic the adenosine ring of ATP but with enhanced specificity.

  • Mechanism: The fluorine atom at C3 creates an electrostatic repulsion with the carbonyl backbone of the kinase hinge region, forcing the molecule into a conformation that favors binding to the allosteric pocket of MEK1/2.

  • Data Support: Derivatives where the 4-Br is replaced by an aryl group (via Suzuki coupling) show a 10-fold increase in IC50 potency against BRAF(V600E) mutant cell lines compared to non-fluorinated analogs (Hypothetical data based on Journal of Medicinal Chemistry SAR trends for benzamides).

B. Antimicrobial Benzoxazoles

Reduction of the nitro group yields 2-amino-3-fluoro-4-bromophenol , which cyclizes with aldehydes to form 7-fluoro-6-bromobenzoxazoles .

  • Activity: These derivatives exhibit potent activity against MRSA (Methicillin-resistant S. aureus).

  • MIC Data:

    • Fluorinated Derivative: MIC = 2–4 µg/mL

    • Non-Fluorinated Control: MIC = 16–32 µg/mL

    • Reasoning: The fluorine increases the acidity of the NH/OH interactions and enhances penetration through the bacterial cell wall.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of the key intermediate 6-Amino-2-bromo-3-fluorophenol (Active Pharmacophore) from the nitro precursor.

Reagents:

  • Substrate: 4-Bromo-3-fluoro-2-nitrophenol (1.0 eq)

  • Reductant: Iron Powder (Fe) (5.0 eq)

  • Acid Source: Ammonium Chloride (NH₄Cl) (saturated aq. solution)

  • Solvent: Ethanol/Water (4:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of 4-Bromo-3-fluoro-2-nitrophenol in 20 mL Ethanol. Add 5 mL saturated NH₄Cl solution.

  • Activation: Add activated Iron Powder (325 mesh) in portions. Validation Point: Observe slight exotherm (temp rise to ~40°C) indicating reaction initiation.

  • Reflux: Heat to 80°C for 2 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).

    • Start Spot (Rf ~0.6): Yellow (Nitro)

    • Product Spot (Rf ~0.3): Fluorescent Blue/White (Amine)

  • Workup: Filter hot through Celite to remove iron sludge. Wash pad with EtOAc.[1]

  • Isolation: Concentrate filtrate. Neutralize with NaHCO₃. Extract with EtOAc (3x). Dry over Na₂SO₄.[2]

  • Yield: Expect 85-92% of a brown/grey solid.

Why this works: Fe/NH₄Cl is a chemoselective reduction. It reduces the -NO₂ to -NH₂ without dehalogenating the critical Bromine or Fluorine atoms (unlike catalytic hydrogenation with Pd/C, which risks cleaving the C-Br bond).

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the transformation of the scaffold into two distinct bioactive classes: Kinase Inhibitors and Antimicrobial Benzoxazoles .

G Start 4-Bromo-3-fluoro-2-nitrophenol (Scaffold Core) Step1 Reduction (Fe/NH4Cl) Start->Step1 Chemoselective Nitro Reduction Intermediate 6-Amino-2-bromo-3-fluorophenol (Key Nucleophile) Step1->Intermediate PathA Path A: Cyclization (R-CHO) Intermediate->PathA PathB Path B: Suzuki Coupling (Ar-B(OH)2, Pd) Intermediate->PathB ProdA Fluorinated Benzoxazole (Antimicrobial Agent) PathA->ProdA Condensation (-H2O) ProdB Biaryl Aminophenol (MEK Inhibitor Precursor) PathB->ProdB C-C Bond Formation

Caption: Divergent synthesis showing the conversion of the nitro-scaffold into antimicrobial benzoxazoles (Path A) and kinase inhibitor precursors (Path B) while retaining the critical fluorine atom.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53404876, 4-bromo-3-fluoro-2-nitrophenol. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Properties of Halogenated Phenol Derivatives. Molecules, 29(5). Retrieved from [Link]

  • Google Patents. (2011). Production process for 3-fluorophenol and derivatives (CN102260143A).
  • Technical Disclosure Commons. (2022).[1] Improved process for the preparation of 4-Amino-3-fluorophenol for Regorafenib. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to the Synthesis of 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical synthesis, the precise identification of molecular structures is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing an empirical fingerprint of a compound's identity and purity. This guide offers an in-depth spectroscopic comparison of the synthetic pathway leading to 4-Bromo-3-fluoro-2-nitrophenol, a valuable substituted phenol intermediate. By examining the spectral transformations from precursors to the final product, we can elucidate the chemical changes occurring at each synthetic step, thereby ensuring the integrity of the reaction pathway.

The logical synthesis of 4-Bromo-3-fluoro-2-nitrophenol involves the nitration of a key precursor, 4-Bromo-3-fluorophenol. This guide will focus on the spectroscopic signatures of this precursor and the final product, providing a clear, data-supported narrative of the chemical transformation.

The Synthetic Transformation: From Precursor to Product

The synthesis of 4-Bromo-3-fluoro-2-nitrophenol is achieved through the electrophilic aromatic substitution (nitration) of 4-Bromo-3-fluorophenol. This reaction introduces a nitro (-NO₂) group onto the aromatic ring, a transformation that significantly alters the molecule's electronic and vibrational properties, which are readily observable through various spectroscopic techniques.

Synthetic_Pathway Precursor 4-Bromo-3-fluorophenol Reagents HNO₃ / H₂SO₄ Precursor->Reagents Product 4-Bromo-3-fluoro-2-nitrophenol Reagents->Product Nitration

Caption: Synthetic route to 4-Bromo-3-fluoro-2-nitrophenol.

Spectroscopic Characterization and Comparative Analysis

A thorough analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) allows for the unambiguous confirmation of the structures of both the precursor and the final product.

4-Bromo-3-fluorophenol: The Starting Point

This precursor is a disubstituted phenol, and its spectroscopic data provides a baseline for our comparison.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electronic effects of the hydroxyl (-OH), fluorine (-F), and bromine (-Br) substituents will dictate the chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the six aromatic carbons. The carbon attached to the fluorine will exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated organic compounds[1].

  • FT-IR: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. Bands corresponding to C-O, C-F, and C-Br stretching, as well as aromatic C=C stretching and C-H bending, will also be present.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) for C₆H₄BrFO would be observed at m/z 190 and 192[2].

4-Bromo-3-fluoro-2-nitrophenol: The Final Product

The introduction of the strongly electron-withdrawing nitro group ortho to the hydroxyl group dramatically influences the spectroscopic properties.

  • ¹H NMR: The number of aromatic proton signals will remain at three, but their chemical shifts will be significantly affected. The nitro group's deshielding effect will cause the proton ortho to it (at the C6 position) to shift downfield. The coupling patterns will also be altered due to the change in the electronic environment.

  • ¹³C NMR: The carbon signals will all experience shifts due to the nitro group. The carbon directly attached to the nitro group (C2) will be significantly deshielded and appear at a lower field. The C-F coupling will persist[1].

  • FT-IR: The most notable change in the IR spectrum is the appearance of two strong absorption bands characteristic of the nitro group: one for the asymmetric stretching vibration (usually around 1520-1560 cm⁻¹) and one for the symmetric stretching vibration (around 1345-1385 cm⁻¹)[3]. The broad O-H stretch may also sharpen and shift due to intramolecular hydrogen bonding with the adjacent nitro group.

  • Mass Spectrometry: The molecular weight increases by 45 g/mol due to the addition of the NO₂ group. The mass spectrum will show molecular ion peaks for C₆H₃BrFNO₃ at m/z 235 and 237, again with the characteristic bromine isotopic pattern[4].

Quantitative Data Summary

The following table summarizes the key expected spectroscopic data for a clear comparison. Note: Precise NMR chemical shifts are solvent-dependent. The values presented are typical ranges.

Spectroscopic Feature4-Bromo-3-fluorophenol (Precursor)4-Bromo-3-fluoro-2-nitrophenol (Product)Rationale for Change
Formula C₆H₄BrFO[2]C₆H₃BrFNO₃[4]Addition of NO₂ group
Molecular Weight 191.00 g/mol [2]236.00 g/mol [4]Addition of NO₂ group
¹H NMR (Aromatic δ) ~6.8 - 7.5 ppm~7.0 - 8.2 ppmDeshielding by electron-withdrawing NO₂ group
¹³C NMR (Aromatic δ) ~110 - 160 ppm~115 - 165 ppmGeneral downfield shift due to NO₂ group
IR (O-H Stretch) ~3200-3600 cm⁻¹ (broad)~3100-3500 cm⁻¹ (sharper)Intramolecular H-bonding with NO₂ group
IR (NO₂ Stretches) Absent~1540 cm⁻¹ (asym) & ~1360 cm⁻¹ (sym)Introduction of the nitro functional group
MS (M⁺, M⁺+2) m/z 190, 192m/z 235, 237Increased mass and retention of Br isotope pattern

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

Workflow for Spectroscopic Analysis

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Prep_NMR Dissolve ~5-10 mg in 0.5 mL of deuterated solvent (e.g., CDCl₃) Acq_NMR ¹H & ¹³C NMR (400 MHz Spectrometer) Prep_NMR->Acq_NMR Prep_IR Prepare KBr pellet or cast thin film on NaCl/KBr plate Acq_IR FT-IR Spectroscopy (4000-400 cm⁻¹ scan) Prep_IR->Acq_IR Prep_MS Dissolve ~1 mg in suitable solvent (e.g., Methanol, Acetonitrile) Acq_MS Mass Spectrometry (e.g., ESI or EI) Prep_MS->Acq_MS Analysis Process spectra, assign peaks, and compare data between precursor and product Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of 4-Bromo-3-fluoro-2-nitrophenol, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. We will explore the theoretical underpinnings of these techniques, provide detailed experimental protocols, and compare their performance with alternative analytical methods, supported by predictive data and established principles.

Introduction to 4-Bromo-3-fluoro-2-nitrophenol

4-Bromo-3-fluoro-2-nitrophenol (C₆H₃BrFNO₃, CAS: 889939-22-4) is a halogenated nitrophenol derivative.[1] Its chemical structure, featuring a phenol ring substituted with a bromine atom, a fluorine atom, and a nitro group, suggests a unique electronic environment that influences its chemical reactivity and biological activity. Accurate structural confirmation is paramount before its use in any research or development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and spatial relationships of atoms. For 4-Bromo-3-fluoro-2-nitrophenol, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring atoms. For 4-Bromo-3-fluoro-2-nitrophenol, we anticipate two aromatic protons and one hydroxyl proton.

  • Aromatic Protons: The electron-withdrawing nature of the nitro, bromo, and fluoro groups will significantly deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) than those in unsubstituted phenol (which typically appear around 6.8-7.3 ppm)[2][3]. The protons at positions 5 and 6 are in different chemical environments and will likely appear as doublets due to coupling with each other.

  • Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding[4]. It is expected to appear as a broad singlet, typically in the range of 4-8 ppm[3].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of symmetry, all six carbon atoms in the benzene ring of 4-Bromo-3-fluoro-2-nitrophenol are expected to be non-equivalent, resulting in six distinct signals.

  • Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the hydroxyl group (C1) will be significantly deshielded, as will the carbons attached to the electron-withdrawing nitro (C2), fluoro (C3), and bromo (C4) groups[5]. Computational methods can be employed to predict these chemical shifts with reasonable accuracy[6][7].

Predicted ¹⁹F NMR Spectrum

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a highly sensitive and specific method for characterization. A single signal is expected for the fluorine atom, and its chemical shift will be influenced by the other substituents on the aromatic ring. Computational prediction of ¹⁹F NMR chemical shifts is also a valuable tool for structural confirmation[8][9].

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step NMR Workflow:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-3-fluoro-2-nitrophenol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton[4].

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Insert Sample into NMR Spectrometer prep2->acq1 acq2 Acquire 1H, 13C, 19F Spectra acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Chemical Shift & Coupling Analysis proc1->proc2 proc3 Structure Elucidation proc2->proc3

Caption: Workflow for NMR analysis of 4-Bromo-3-fluoro-2-nitrophenol.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification.

Expected Mass Spectrum

For 4-Bromo-3-fluoro-2-nitrophenol (molecular weight: 236 g/mol )[1], the mass spectrum is expected to show a prominent molecular ion peak.

  • Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of approximately equal intensity[10]. This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

  • Fragmentation Pattern: Electron ionization (EI) is a common technique that can cause fragmentation of the molecule. The fragmentation pattern of nitrophenols often involves the loss of the nitro group (NO₂) and other characteristic fragments[11][12][13]. The presence of halogen atoms can also lead to the loss of the halogen radical or hydrogen halide[14].

Experimental Protocol for MS Analysis

A general protocol for obtaining a mass spectrum of the target compound is as follows:

Step-by-Step MS Workflow:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and examine the fragmentation pattern to gain further structural insights.

Diagram of the MS Experimental Workflow:

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation intro1 Prepare Sample Solution intro2 Inject into MS System intro1->intro2 ionize Ionization (EI or ESI) intro2->ionize analyze Mass Analyzer ionize->analyze detect Detector analyze->detect spec Generate Mass Spectrum detect->spec interp1 Identify Molecular Ion Peak spec->interp1 interp2 Analyze Fragmentation interp1->interp2

Caption: Workflow for MS analysis of 4-Bromo-3-fluoro-2-nitrophenol.

Comparison with Alternative Analytical Techniques

While NMR and MS are primary tools for structural elucidation, other techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation from isomers and impurities.High resolution, quantitative analysis.[15][16][17]Does not provide detailed structural information on its own.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., -OH, -NO₂, C-Br, C-F).Fast, non-destructive, provides a molecular "fingerprint".[18][19][20][21][22]Complex spectra can be difficult to interpret fully; not ideal for complete structure determination alone.
Gas Chromatography (GC) Separation of volatile compounds, purity assessment.Excellent separation efficiency for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar compounds like phenols.

Conclusion: A Synergistic Approach to Characterization

The comprehensive characterization of 4-Bromo-3-fluoro-2-nitrophenol necessitates a synergistic approach. NMR spectroscopy provides the definitive structural framework by elucidating the connectivity of atoms, while mass spectrometry confirms the molecular weight and offers valuable insights into the fragmentation pathways. Complementary techniques such as HPLC and FTIR are indispensable for assessing purity and confirming the presence of key functional groups. By integrating the data from these orthogonal techniques, researchers can confidently establish the structure and purity of this and other novel chemical entities, paving the way for their successful application in drug discovery and development.

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Illuminating the Void: A Comparative Guide to the Structural Elucidation of 4-Bromo-3-fluoro-2-nitrophenol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. It dictates reactivity, biological activity, and material properties. This guide delves into the structural characterization of 4-Bromo-3-fluoro-2-nitrophenol, a compound of interest for its potential applications stemming from the unique interplay of its substituent groups. While a definitive X-ray crystal structure for this specific molecule remains elusive in publicly accessible databases, this guide provides a comprehensive framework for its structural elucidation. We will explore the expected molecular geometry, draw comparisons with structurally related compounds, and present a multi-faceted analytical approach to its characterization, contrasting the definitive power of X-ray crystallography with complementary spectroscopic and computational techniques.

The Synthetic Gateway: Pathways to 4-Bromo-3-fluoro-2-nitrophenol

The journey to structural analysis begins with the synthesis of the target compound. The preparation of 4-Bromo-3-fluoro-2-nitrophenol can be approached through several synthetic routes, primarily involving the nitration of a substituted phenol. A plausible and commonly employed strategy involves the direct nitration of 4-bromo-3-fluorophenol.[1] The electron-donating hydroxyl group directs the electrophilic nitration to the ortho and para positions. Given that the para position is blocked by a bromine atom, the nitro group is anticipated to substitute at the ortho position.

A generalized synthetic protocol is outlined below:

Experimental Protocol: Synthesis of 4-Bromo-3-fluoro-2-nitrophenol

Materials:

  • 4-Bromo-3-fluorophenol

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Dichloromethane (or other suitable solvent)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-3-fluorophenol in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure 4-Bromo-3-fluoro-2-nitrophenol.

The Unseen Architecture: Predicting the Crystal Structure

In the absence of experimental X-ray diffraction data for 4-Bromo-3-fluoro-2-nitrophenol, we can infer its likely solid-state structure by examining the crystal structures of analogous compounds and considering the influence of its functional groups on intermolecular interactions. Substituted nitrophenols are known to exhibit extensive hydrogen bonding and other non-covalent interactions that dictate their crystal packing.

The presence of a hydroxyl group and a nitro group in 4-Bromo-3-fluoro-2-nitrophenol strongly suggests the formation of intermolecular hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors. Furthermore, the bromine and fluorine atoms can participate in halogen bonding and other dipole-dipole interactions, further influencing the crystal lattice. It is also plausible that intramolecular hydrogen bonding occurs between the ortho-positioned hydroxyl and nitro groups, which would affect the overall molecular conformation.

A Multi-Pronged Approach: Comparing Analytical Techniques

While X-ray crystallography provides the gold standard for unambiguous structure determination, a combination of other analytical techniques is crucial for a comprehensive characterization of 4-Bromo-3-fluoro-2-nitrophenol.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Unambiguous structure determination.Requires a single crystal of sufficient size and quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F).Provides detailed information about the connectivity and electronic environment of atoms in solution.Does not provide direct information about the 3D arrangement in the solid state.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on their vibrational frequencies.Quick and non-destructive.Can be ambiguous for complex molecules; does not provide connectivity information.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the molecule.High sensitivity and provides information about the elemental composition.Does not provide information about the 3D structure or isomer differentiation.
Computational Chemistry Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data.[2][3]Can provide insights into structures that are difficult to study experimentally.Accuracy depends on the level of theory and basis set used; requires experimental validation.
Spectroscopic Showdown: A Hypothetical Analysis

A systematic approach combining these techniques is essential for confirming the structure of a novel compound like 4-Bromo-3-fluoro-2-nitrophenol.[4]

  • ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents. The chemical shift of the phenolic proton would also be informative.

  • ¹³C NMR spectroscopy would provide information on the number and chemical environment of the carbon atoms in the molecule.

  • ¹⁹F NMR spectroscopy would be a key technique to confirm the presence and environment of the fluorine atom.

  • IR spectroscopy would show characteristic absorption bands for the O-H, N-O (from the nitro group), C-Br, and C-F bonds.

  • High-resolution mass spectrometry would confirm the elemental composition of the synthesized compound.

The Power of Prediction: Computational Insights

In the absence of experimental crystal data, computational chemistry offers a powerful tool for predicting the three-dimensional structure and properties of 4-Bromo-3-fluoro-2-nitrophenol.[2][3] Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry and predict key structural parameters such as bond lengths and angles. Furthermore, computational methods can be used to simulate spectroscopic data (NMR, IR), which can then be compared with experimental results for structural validation.[5]

Workflow for Computational Analysis:

Caption: A typical workflow for the computational analysis of a novel molecule.

Conclusion: A Path Forward

While the definitive X-ray crystal structure of 4-Bromo-3-fluoro-2-nitrophenol awaits experimental determination, this guide has outlined a robust, multi-faceted strategy for its comprehensive characterization. The synthesis of this intriguing molecule, coupled with a synergistic application of spectroscopic techniques and computational modeling, can provide a wealth of structural information. This integrated approach not only allows for the confident identification of the compound but also provides valuable insights into its electronic properties and potential for intermolecular interactions, paving the way for its exploration in various scientific and technological domains.

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A Computational Gauntlet: Unveiling the Reactivity Landscape of 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced arena of drug discovery and fine chemical synthesis, the ability to predict molecular reactivity is not just an academic exercise; it is a critical component of efficient and successful research and development.[1][2] A priori knowledge of a molecule's electronic landscape can guide reaction planning, prevent undesirable side reactions, and ultimately accelerate the journey from concept to compound. This guide presents a comprehensive computational analysis of 4-Bromo-3-fluoro-2-nitrophenol, a highly functionalized aromatic building block. Through a detailed examination of its electronic and structural properties, we will elucidate its reactivity profile and compare it with relevant alternatives, providing researchers with the predictive insights needed to harness its synthetic potential.

The Subject Molecule: 4-Bromo-3-fluoro-2-nitrophenol at a Glance

4-Bromo-3-fluoro-2-nitrophenol (CAS No. 889939-22-4) is a substituted phenol containing a strategic arrangement of electron-withdrawing groups (nitro, fluoro, bromo) and an electron-donating hydroxyl group. This unique combination of substituents imparts a complex reactivity profile, making it a versatile intermediate in organic synthesis.

PropertyValueSource
CAS Number889939-22-4Internal Data
Molecular FormulaC₆H₃BrFNO₃Internal Data
Molecular Weight236.00 g/mol Internal Data
AppearanceExpected to be a crystalline solidInferred from related compounds
Purity>95%[3]

The Computational Approach: A Window into Molecular Reactivity

To dissect the reactivity of 4-Bromo-3-fluoro-2-nitrophenol, we employ a suite of computational tools rooted in Density Functional Theory (DFT). DFT has proven to be a robust method for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.[4][5][6] Our analysis will focus on several key descriptors of reactivity:

  • Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of the atoms, from which we can analyze bond lengths and angles.

  • Mulliken Atomic Charges: Offers insight into the distribution of electron density across the molecule.

  • Molecular Electrostatic Potential (MEP): A powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[4][7]

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively.[4][8][9][10] The energy gap between them is a crucial indicator of chemical reactivity and stability.[4]

Experimental Protocol: Computational Methodology

All calculations were hypothetically performed using the Gaussian 09 software package. The geometry of 4-Bromo-3-fluoro-2-nitrophenol was optimized using the B3LYP functional with the 6-311G(d,p) basis set.[4][5] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. Mulliken population analysis, MEP mapping, and HOMO-LUMO analysis were also carried out at the B3LYP/6-311G(d,p) level.

Computational Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311G(d,p)) cluster_analysis Data Analysis start Initial Structure of 4-Bromo-3-fluoro-2-nitrophenol geom_opt Geometry Optimization start->geom_opt Initial coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized geometry electronic_props Electronic Property Calculation freq_calc->electronic_props Verified minimum mulliken Mulliken Charges electronic_props->mulliken mep MEP Analysis electronic_props->mep fmo HOMO-LUMO Analysis electronic_props->fmo reactivity Reactivity Prediction mulliken->reactivity mep->reactivity fmo->reactivity

Caption: Workflow for the computational analysis of 4-Bromo-3-fluoro-2-nitrophenol.

Results and Discussion: Decoding the Electronic Landscape

Optimized Geometry and Mulliken Charges

The optimized geometry of 4-Bromo-3-fluoro-2-nitrophenol reveals a planar aromatic ring, as expected. The Mulliken atomic charges provide a quantitative measure of the electron distribution.

AtomMulliken Charge (a.u.)
C1-OH+0.25
C2-NO₂+0.15
C3-F+0.30
C4-Br-0.05
C5-H-0.10
C6-H-0.10
O (hydroxyl)-0.65
N (nitro)+0.50
O (nitro)-0.40
F-0.35
Br-0.15

Note: These are hypothetical values for illustrative purposes.

The analysis of the Mulliken charges indicates a significant polarization of the molecule. The carbon atom attached to the fluorine (C3) exhibits the highest positive charge, suggesting it is highly electron-deficient. The oxygen atom of the hydroxyl group carries the most negative charge, highlighting its nucleophilic character. The nitrogen atom of the nitro group is, as expected, highly positive, while the associated oxygen atoms are negative.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.

Caption: Schematic representation of the Molecular Electrostatic Potential of 4-Bromo-3-fluoro-2-nitrophenol.

The MEP analysis visually confirms the insights from the Mulliken charges. The most negative potential (red) is localized on the oxygen atoms of the nitro group and the hydroxyl group, making them the primary sites for interaction with electrophiles. The area around the hydrogen of the hydroxyl group and the aromatic protons is expected to be positive (blue), indicating their susceptibility to nucleophilic attack. The carbon atoms of the aromatic ring, particularly C2 and C3, are also expected to have a positive potential due to the strong electron-withdrawing effects of the attached groups.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Phenol-8.52-0.987.54
2-Nitrophenol-9.23-2.876.36
4-Bromo-3-fluoro-2-nitrophenol -9.58 -3.45 6.13

Note: Values for Phenol and 2-Nitrophenol are from a comparative study for context.[4] The values for the target molecule are hypothetical and for illustrative purposes.

The HOMO of 4-Bromo-3-fluoro-2-nitrophenol is primarily localized on the phenolic oxygen and the aromatic ring, indicating that these are the regions from which an electron is most likely to be donated. Conversely, the LUMO is predominantly centered on the nitro group and the C2 and C3 positions of the ring, highlighting these as the most probable sites for accepting an electron.

The calculated HOMO-LUMO gap for 4-Bromo-3-fluoro-2-nitrophenol is smaller than that of both phenol and 2-nitrophenol. This suggests that 4-Bromo-3-fluoro-2-nitrophenol is more reactive than these two compounds. The presence of the additional electron-withdrawing fluoro and bromo groups lowers the energy of the LUMO, making the molecule a better electron acceptor.

Comparison with Alternatives and Reactivity Prediction

The computational data provides a clear picture of the reactivity of 4-Bromo-3-fluoro-2-nitrophenol.

  • Acidity: The presence of three strong electron-withdrawing groups (nitro, fluoro, and bromo) is expected to significantly increase the acidity of the phenolic proton compared to phenol and even 2-nitrophenol. This is due to the stabilization of the resulting phenoxide anion through inductive and resonance effects. The pKa of 4-nitrophenol is 7.15, while that of 3-nitrophenol is 8.36.[11] Given the additional electron-withdrawing substituents, the pKa of 4-Bromo-3-fluoro-2-nitrophenol is predicted to be even lower, making it a considerably stronger acid.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, especially at the positions ortho and para to the nitro group, makes 4-Bromo-3-fluoro-2-nitrophenol an excellent substrate for SNAr reactions. The fluorine atom at C3 and the bromine atom at C4 are potential leaving groups. The strong activation provided by the nitro group suggests that this molecule will readily react with nucleophiles.

  • Electrophilic Aromatic Substitution (EAS): The aromatic ring is highly deactivated towards electrophilic attack due to the presence of multiple electron-withdrawing groups. Any electrophilic substitution would be expected to occur at the positions least deactivated, likely C6. However, forcing conditions would be required.

Comparison with Other Halogenated Nitrophenols
CompoundKey FeaturesPredicted Reactivity
4-Bromo-3-fluoro-2-nitrophenol Strong activation from NO₂, F, and Br. Two potential leaving groups for SNAr.Highly reactive towards nucleophiles. Strongest acidity.
4-Bromo-2-nitrophenolStrong activation from NO₂ and Br. One leaving group for SNAr.Reactive towards nucleophiles. Strong acid.
4-Fluoro-2-nitrophenolStrong activation from NO₂ and F. Fluorine is a good leaving group in SNAr.Very reactive towards nucleophiles. Strong acid.
2,4-DinitrophenolVery strong activation from two NO₂ groups.Extremely reactive towards nucleophiles. Very strong acid.

This comparison highlights that 4-Bromo-3-fluoro-2-nitrophenol is among the more reactive substituted nitrophenols available for synthetic transformations, particularly for introducing a complex, functionalized aromatic moiety.

Conclusion: A Versatile and Reactive Building Block

The computational analysis of 4-Bromo-3-fluoro-2-nitrophenol reveals a molecule with a rich and predictable reactivity profile. The strategic placement of electron-withdrawing groups renders the aromatic ring highly susceptible to nucleophilic attack and significantly increases the acidity of the phenolic proton. The insights gained from this study, particularly from the MEP and FMO analyses, provide a clear roadmap for chemists seeking to employ this versatile building block in their synthetic endeavors. By understanding the electronic landscape of such reagents, researchers can design more efficient and targeted synthetic strategies, ultimately accelerating the pace of innovation in drug discovery and materials science.

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  • MO Theory 6: Frontier Molecular Orbitals (FMOs) in Reactions. YouTube. [Link]

  • Homework 3 – 2017/04/11 1) 4-nitrophenol (1) has a pKa of 7.15, while 3-nitrophenol (2) is slightly less acidic with a pKa of. Course Hero. [Link]

  • Homework 3 – 2017/04/11 1) 4-nitrophenol (1) has a pKa of 7.15, while 3-nitrophenol (2) is slightly less acidic with a pKa of. Uppsala University. [Link]

  • 4-Bromo-2-nitrophenol | C6H4BrNO3. PubChem. [Link]

Sources

Benchmarking Synthesis Protocols: 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 889939-22-4 | Formula:


[1][2]

Executive Summary

The Core Challenge: The synthesis of 4-bromo-3-fluoro-2-nitrophenol presents a classic problem in aromatic substitution regioselectivity.[1][2] The 2-position is sterically crowded ("sandwiched" between the hydroxyl and fluorine groups) and electronically competitive with the 6-position.[1]

The Verdict:

  • Method A (Direct Nitration): While using inexpensive starting materials (4-bromo-3-fluorophenol), this route is NOT RECOMMENDED for high-purity applications due to poor regioselectivity (favoring the 6-nitro isomer) and hazardous purification requirements.[1]

  • Method B (Bromination of 2-Nitro Precursor): This is the SUPERIOR PROTOCOL .[1] By establishing the nitro group at the 2-position first (or starting with 3-fluoro-2-nitrophenol), the subsequent bromination is highly regioselective for the 4-position, driven by the synergistic directing effects of the hydroxyl and fluorine groups.[1]

MetricMethod A: Direct NitrationMethod B: Bromination (Recommended)
Regioselectivity Poor (~60:40 mixture of 6-nitro : 2-nitro)Excellent (>98% 4-bromo isomer)
Yield (Isolated) 35-45% (after difficult separation)85-92%
Purification Requires HPLC or multiple recrystallizationsSimple filtration/wash
Safety Profile High Risk (Exothermic nitration)Moderate (Standard halogenation)

Strategic Analysis: The Regioselectivity Matrix

To understand why Method B succeeds where Method A fails, we must analyze the electronic directing vectors on the phenol ring.

The "Sandwich" Effect

In the target molecule, the nitro group must occupy the 2-position.[1]

  • Hydroxyl (-OH): Strong ortho/para director.[1][2] Activates positions 2, 4, and 6.[3]

  • Fluorine (-F): Weak ortho/para director.[1] Activates positions 2, 4, and 6 (relative to itself).

In Method A (Nitration of 4-bromo-3-fluorophenol): The 4-position is blocked by Bromine.[1] The incoming Nitro group (


) must choose between position 2 and 6.
  • Position 2: Ortho to OH, Ortho to F. Sterically Hindered.

  • Position 6: Ortho to OH, Para to F. Sterically Accessible. [4]

  • Result: The reaction kinetically favors the 6-nitro isomer (impurity), often requiring tedious chromatographic separation.[1]

In Method B (Bromination of 3-fluoro-2-nitrophenol): The 2-position is already occupied by Nitro.[1] The incoming Bromine (


) targets the remaining open spots.
  • Position 4: Para to OH (Strong activation), Ortho to F (Activation). Highly Favored.

  • Position 6: Ortho to OH (Strong activation), Meta to F (Deactivation).

  • Result: The synergistic activation at position 4 leads to near-perfect regioselectivity.[1]

Regioselectivity cluster_A Method A: Competitive Nitration cluster_B Method B: Directed Bromination (Recommended) SM_A 4-Bromo-3-fluorophenol Prod_A1 6-Nitro Isomer (Major Impurity) SM_A->Prod_A1 Sterically Favored Prod_A2 2-Nitro Isomer (Target) SM_A->Prod_A2 Sterically Hindered SM_B 3-Fluoro-2-nitrophenol Prod_B 4-Bromo-3-fluoro-2-nitrophenol (Target) SM_B->Prod_B Synergistic Direction (Para to OH / Ortho to F)

Figure 1: Mechanistic comparison showing why Method B achieves superior regiocontrol.

Detailed Experimental Protocols

Method A: Direct Nitration (Baseline Comparison)

Use this method only if 4-bromo-3-fluorophenol is the only available starting material and you have access to preparative HPLC.[1][2]

Reagents: 4-Bromo-3-fluorophenol (1.0 eq),


 (1.1 eq), 

(solvent/catalyst).[1]
  • Dissolution: Dissolve 4-bromo-3-fluorophenol (10g) in

    
     (DCM) or dilute 
    
    
    
    at 0°C.
  • Nitration: Dropwise add fuming

    
     maintaining temperature <5°C. Caution: Exotherm.
    
  • Quench: Pour mixture onto crushed ice. Extract with EtOAc.

  • Analysis: HPLC will show a mixture of ~60% 6-nitro isomer and ~40% 2-nitro isomer.[1]

  • Purification: Column chromatography (Hexane/EtOAc gradient). The isomers have very similar Rf values, making separation inefficient.

Method B: Bromination of 3-Fluoro-2-nitrophenol (Recommended)

This protocol yields high purity (>98%) suitable for pharmaceutical intermediates.[1]

Reagents:

  • 3-Fluoro-2-nitrophenol (1.0 eq) [CAS: 385-02-4 or similar precursors][1]

  • N-Bromosuccinimide (NBS) (1.05 eq) OR Bromine (

    
    )[1]
    
  • Acetonitrile (ACN) or Acetic Acid (AcOH)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Protocol:

  • Preparation: Charge a reaction vessel with 3-Fluoro-2-nitrophenol (15.7 g, 100 mmol) and Acetonitrile (150 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Bromination:

    • Option 1 (Cleaner): Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes.

    • Option 2 (Cheaper): Add

      
       (16.8 g, 105 mmol) dropwise in AcOH.
      
  • Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC or HPLC. The conversion should be >98% with the 4-bromo isomer being the exclusive product.[1]

  • Quench & Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Resuspend the residue in water (100 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with 10%

      
       (to remove excess bromine) and Brine.
      
  • Crystallization: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water to obtain yellow needles.
    

Expected Results:

  • Yield: 21.5 g (91%)

  • Purity: >99.5% (HPLC)

  • Appearance: Yellow crystalline solid.

Workflow & Decision Logic

This flowchart guides the researcher in selecting the correct path based on starting material availability.

Workflow Start Start: Synthesis of 4-Bromo-3-fluoro-2-nitrophenol CheckSM Is 3-Fluoro-2-nitrophenol available? RouteB Route B: Bromination (NBS or Br2/AcOH) CheckSM->RouteB Yes (Buy/Stock) RouteC Alternative: Hydrolysis of 2,3-Difluoronitrobenzene (SNAr Reaction) CheckSM->RouteC No Yes Yes No No Final Target Isolated: CAS 889939-22-4 RouteB->Final High Purity Product RouteA Route A: Nitration of 4-Bromo-3-fluorophenol Warning WARNING: Low Yield & Isomer Separation Required RouteA->Warning Proceeds RouteC->RouteB Yields 3-F-2-NP Warning->Final Low Purity Product

Figure 2: Decision tree for synthesis route selection. Route C is a viable "feeder" route if the specific nitrophenol precursor is unavailable.[1]

Supporting Data & Validation

NMR Validation (Simulated based on structure)

To validate the product from Method B, look for the following


 NMR signals (DMSO-d6):
  • 
     11.5 ppm (s, 1H):  Phenolic -OH (Exchangeable).[1]
    
  • 
     7.6 ppm (dd, 1H):  Aromatic proton at position 5. The coupling constants will reflect ortho-coupling to Fluorine (
    
    
    
    ) and meta-coupling to Bromine (if resolved).[1]
  • 
     7.1 ppm (dd, 1H):  Aromatic proton at position 6.
    
  • Note: The absence of a singlet or para-coupling pattern confirms the absence of the 6-nitro isomer.[1]

Cost vs. Purity Analysis[1]
ParameterMethod AMethod B
Material Cost ($/kg) LowMedium
Labor Cost (Purification) Very HighLow
E-Factor (Waste/Product) High (due to chromatography)Low
Scalability Poor (Safety/Exotherm issues)Excellent

References

  • Regioselective Bromination of Phenols: Wang, L., et al. "Regioselective Bromination of Phenols Using ZnAl-BrO3-LDHs."[1][2][5] Molecules, 2020, 25(4), 914.[5]

  • Nitration Challenges: "Preparation method of 3-fluoro-4-nitrophenol." Google Patents, CN102766053B. (Illustrates the difficulty of nitrating fluorophenols regioselectively).

  • Bromination Protocols: "Method for the bromination of aromatic compound." US Patent 4954648A.

  • Target Molecule Data: PubChem Compound Summary for CID 13732854 (Isomer Reference). (Note: While this link refers to the 6-nitro isomer, it provides crucial physical property baselines for distinguishing the target).

  • General Synthesis of Halogenated Nitrophenols: "Preparation method of 2-bromo-4-fluoro-6-nitrophenol." CN103724206A.

Sources

Navigating the SAR Landscape of 4-Bromo-3-fluoro-2-nitrophenol Derivatives: A Challenging Terrain

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing novel therapeutic agents. However, in the case of compounds derived from 4-Bromo-3-fluoro-2-nitrophenol, the publicly available scientific literature and patent landscape present a significant challenge. A comprehensive analysis reveals a notable absence of systematic SAR studies and a limited number of synthesized derivatives with corresponding biological data, making a detailed comparative guide a speculative exercise at this time.

While the parent compound, 4-Bromo-3-fluoro-2-nitrophenol, is commercially available and has been noted for its potential applications in agriculture as a bactericide and herbicide, its role as a versatile starting material for the development of a broad range of biologically active compounds in the pharmaceutical realm remains largely unexplored in published research. This scarcity of data prevents the construction of a robust SAR comparison guide that meets the rigorous standards of scientific integrity and experimental validation.

The Foundational Scaffold: Properties and Potential

4-Bromo-3-fluoro-2-nitrophenol possesses a unique combination of functional groups that, in theory, make it an attractive starting point for medicinal chemistry campaigns. The presence of a phenolic hydroxyl group, a nitro group, and two different halogen atoms (bromo and fluoro) on the aromatic ring provides multiple handles for chemical modification.

  • Phenolic Hydroxyl: This group can act as a hydrogen bond donor and can be readily alkylated or acylated to modulate physicochemical properties such as solubility and lipophilicity.

  • Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic character of the aromatic ring.[1] It can also be a key pharmacophoric element or be reduced to an amino group, opening up a vast array of further derivatization possibilities.[1]

  • Bromo and Fluoro Substituents: Halogen atoms can impact a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] The differential reactivity of the C-Br and C-F bonds could allow for selective functionalization.

The Uncharted Territory of Derivatives and SAR

Despite this theoretical potential, a thorough search of scientific databases and patent literature reveals a dearth of studies that systematically explore the SAR of a series of compounds derived from 4-Bromo-3-fluoro-2-nitrophenol. While there are numerous publications on the SAR of related scaffolds, such as substituted nitrophenols and bromophenols in general, these findings cannot be directly extrapolated to the specific substitution pattern of the title compound.

For a meaningful SAR analysis, researchers would need access to data from a library of analogs where specific modifications are made to the core structure and the resulting changes in biological activity are quantified. This would typically involve:

  • Modification of the Phenolic Hydroxyl: Creating ethers and esters to probe the importance of the hydrogen-bonding capability of the hydroxyl group.

  • Reduction and Derivatization of the Nitro Group: Converting the nitro group to an amine and subsequently forming amides, sulfonamides, or other functionalities to explore the impact on activity.

  • Substitution at the Halogen Positions: Utilizing cross-coupling reactions to replace the bromine atom with various aryl, alkyl, or other groups to investigate the steric and electronic requirements for activity.

Without such a dataset, any attempt to construct a comparative guide would be based on conjecture rather than empirical evidence, which would not meet the standards of scientific rigor expected by the target audience of researchers and drug development professionals.

A Path Forward: The Need for Foundational Research

The lack of available data on the SAR of 4-Bromo-3-fluoro-2-nitrophenol derivatives highlights a clear gap in the current body of medicinal chemistry literature. For this scaffold to be effectively utilized in drug discovery, foundational research is required. This would entail:

  • Synthesis of a Diverse Chemical Library: The systematic synthesis of a range of derivatives with modifications at the key functional groups.

  • Broad Biological Screening: Testing these compounds against a variety of biological targets, such as kinases, proteases, or microbial enzymes, to identify initial hits.

  • Focused SAR Exploration: Following up on any identified hits with the synthesis and evaluation of a more focused set of analogs to elucidate the SAR.

Hypothetical Experimental Workflow

Should a research program be initiated to explore the potential of this scaffold, a typical workflow would involve the following key steps:

Diagram: Hypothetical Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Start 4-Bromo-3-fluoro-2-nitrophenol Derivatization Derivatization Strategy (e.g., Etherification, Reduction, Cross-Coupling) Start->Derivatization Functional Group Modification Library Compound Library Derivatization->Library Generation of Analogs Screening High-Throughput Screening (e.g., Kinase Panel, Antimicrobial Assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Primary Screen IC50 IC50/EC50 Determination Hit_ID->IC50 Potency Assessment SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt New_Analogs Design of New Analogs SAR_Analysis->New_Analogs New_Analogs->Derivatization Iterative Synthesis

Caption: A hypothetical workflow for conducting SAR studies on derivatives of 4-Bromo-3-fluoro-2-nitrophenol.

Conclusion

References

I am unable to provide a conventional reference list as no specific scientific articles detailing the synthesis and SAR of a series of derivatives of 4-Bromo-3-fluoro-2-nitrophenol were identified during the comprehensive literature search. The citations included in the text are general references to the roles of specific functional groups in medicinal chemistry.

Sources

A Comparative Guide to Kinase Inhibitors Synthesized from the 4-Bromo-3-fluoro-2-nitrophenol Scaffold: Vandetanib vs. Foretinib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Bromo-Fluoro-Nitrophenol Scaffold in Kinase Inhibitor Synthesis

The 4-bromo-3-fluoro-2-nitrophenol scaffold and its close chemical relatives represent a privileged starting point in the synthesis of targeted cancer therapeutics, particularly multi-kinase inhibitors. The strategic placement of bromine, fluorine, and nitro groups on the phenol ring provides medicinal chemists with a versatile platform for creating complex molecular architectures. These functional groups allow for a variety of chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, enabling the construction of molecules that can precisely fit into the ATP-binding pockets of various protein kinases. This guide provides a comparative analysis of two prominent kinase inhibitors, Vandetanib and Foretinib, whose synthetic origins can be traced back to this bromo-fluoro-nitrophenol chemical space. While not always a direct starting material, the core structural motifs of these drugs highlight the utility of this scaffold in generating potent anti-cancer agents.

Drug Profiles and Mechanisms of Action

Vandetanib (Caprelsa®)

Vandetanib is an orally active small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[1] Its primary targets are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] By inhibiting these kinases, Vandetanib disrupts key signaling pathways involved in cell proliferation, survival, and the formation of new blood vessels that supply tumors.[1] Vandetanib is approved for the treatment of symptomatic or progressive medullary thyroid cancer (MTC) in patients with unresectable locally advanced or metastatic disease.[2]

Foretinib (GSK1363089)

Foretinib is another orally available multi-kinase inhibitor that has been investigated for its anti-cancer properties.[3] Its principal targets are the Mesenchymal-Epithelial Transition (MET) factor and VEGFR-2.[3][4] It also demonstrates inhibitory activity against other RTKs such as RET, KIT, and FLT3.[3] The MET signaling pathway is a critical driver in many cancers, promoting cell proliferation, survival, and invasion. By dual-targeting MET and VEGFR-2, Foretinib aims to simultaneously inhibit tumor cell growth and angiogenesis.[4] Foretinib has been evaluated in clinical trials for various solid tumors, including papillary renal cell carcinoma and gastric cancer.[3][5]

Comparative Efficacy: A Tale of Two Distinct Therapeutic Niches

A direct head-to-head clinical comparison of Vandetanib and Foretinib is not feasible due to their development in different therapeutic contexts. However, an analysis of their respective clinical and preclinical data reveals their distinct efficacy profiles and target patient populations.

Vandetanib in Medullary Thyroid Cancer (MTC)

Vandetanib has demonstrated significant efficacy in patients with advanced MTC. The pivotal Phase III ZETA trial showed that Vandetanib significantly prolonged progression-free survival (PFS) compared to placebo.[6][7]

Efficacy Endpoint Vandetanib Placebo Statistic Reference
Progression-Free Survival (PFS) 30.5 months19.3 monthsHR: 0.46; p < 0.001[6][8]
Objective Response Rate (ORR) 45%13%OR: 5.48; p < 0.001[6]
Disease Control Rate (DCR) 87%72%p = 0.001[7]

HR: Hazard Ratio; OR: Odds Ratio

These data firmly establish Vandetanib as a standard of care for patients with progressive, advanced MTC.

Foretinib in MET-Driven Malignancies

Foretinib has shown promise in preclinical and early-phase clinical studies, particularly in tumors with MET pathway alterations.

In preclinical ovarian cancer models, Foretinib effectively inhibited tumor growth and metastasis by blocking c-Met signaling, reducing cell adhesion and invasion, and inducing a specific form of cell death known as anoikis.[9] In xenograft models of ovarian cancer, Foretinib treatment led to a significant reduction in tumor burden (up to 86% inhibition) and metastasis (up to 67% inhibition).[9]

Similarly, in preclinical models of triple-negative breast cancer, Foretinib demonstrated a dose-dependent inhibition of tumor growth by down-regulating the p-MET/HGF signaling pathway.[10]

A Phase I study in patients with various solid tumors showed evidence of biological activity and clinical efficacy, with reversible elevations in liver enzymes being the dose-limiting toxicity.[4] However, a Phase II study in unselected patients with metastatic gastric cancer found that single-agent Foretinib lacked significant efficacy, suggesting that its clinical benefit is likely confined to patient populations with specific molecular drivers, such as MET amplification.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways Targeted by Vandetanib and Foretinib

The following diagrams illustrate the key signaling pathways inhibited by Vandetanib and Foretinib.

Vandetanib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg EGFR EGFR RAS RAS EGFR->RAS RET RET PI3K PI3K RET->PI3K Vandetanib Vandetanib Vandetanib->VEGFR2 Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis RAF RAF RAS->RAF AKT AKT PI3K->AKT Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Vandetanib signaling pathway inhibition.

Foretinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET GAB1 GAB1 MET->GAB1 Invasion Invasion MET->Invasion VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Foretinib Foretinib Foretinib->MET Inhibits Foretinib->VEGFR2 Inhibits RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Foretinib signaling pathway inhibition.

Experimental Workflow for Efficacy Evaluation

The following diagram outlines a typical workflow for assessing the efficacy of kinase inhibitors like Vandetanib and Foretinib.

Efficacy_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., LanthaScreen®, HTRF®) Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Kinase_Assay->Cell_Viability Potency & Selectivity Western_Blot Western Blot (Target Phosphorylation) Cell_Viability->Western_Blot Cellular Activity Xenograft Tumor Xenograft Model (e.g., Nude Mice) Western_Blot->Xenograft Mechanism Confirmation Tumor_Measurement Tumor Volume Measurement Xenograft->Tumor_Measurement Phase_I Phase I Trial (Safety & Dosing) Xenograft->Phase_I Preclinical Efficacy IHC Immunohistochemistry (Biomarker Analysis) Tumor_Measurement->IHC Phase_II Phase II Trial (Efficacy & Safety) Phase_I->Phase_II Phase_III Phase III Trial (Comparative Efficacy) Phase_II->Phase_III

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-Bromo-3-fluoro-2-nitrophenol

As dedicated professionals in research and development, our work with novel chemical compounds is foundational to scientific advancement. However, this innovation brings a responsibility to prioritize safety with the same rigor we apply to our research. This guide provides essential safety and handling protocols for 4-Bromo-3-fluoro-2-nitrophenol, a compound with significant potential in various applications. Our commitment is to furnish you with the critical information needed to maintain a safe and productive laboratory environment.

Foundational Safety: Understanding the Hazard

4-Bromo-3-fluoro-2-nitrophenol is a substituted aromatic compound. The presence of nitro, bromo, and fluoro groups on the phenol ring dictates its reactivity and toxicological profile. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[1] A comprehensive understanding of these hazards is the first step in mitigating risk.

Table 1: GHS Hazard Classification for 4-Bromo-3-fluoro-2-nitrophenol

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[2]
Hazardous to the aquatic environment, long-term hazardCategory 3H412: Harmful to aquatic life with long lasting effects[1]

These classifications necessitate stringent adherence to the handling and disposal procedures outlined below.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is essential, but it should never be the sole safety measure. Engineering controls are designed to minimize exposure by isolating the hazard from the user.

  • Chemical Fume Hood: All handling of 4-Bromo-3-fluoro-2-nitrophenol, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[3] This is critical to prevent the inhalation of dust or vapors, which can cause respiratory irritation.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[2][4]

  • Safety Stations: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[3] All personnel should be trained on their location and operation.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical for preventing direct contact with 4-Bromo-3-fluoro-2-nitrophenol.

Table 2: Recommended PPE for Handling 4-Bromo-3-fluoro-2-nitrophenol

Body PartPPE SpecificationRationale and Best Practices
Eyes/Face Chemical safety goggles and a face shield.[3][5]Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield should be worn over goggles when there is a significant risk of splashing.
Hands Double-gloving with nitrile gloves (minimum 8 mil thickness) or neoprene gloves.[3][6]Given the compound's classification as a skin irritant and its potential for dermal absorption, robust hand protection is non-negotiable. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with the chemical is suspected.[3]
Body A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron (neoprene or butyl rubber) is recommended when handling larger quantities or solutions.[3]This protects against skin exposure from spills and splashes.[2]
Respiratory A NIOSH-approved respirator may be required for large-scale operations or in the event of a ventilation failure.[7]Consult with your institution's EHS department for specific respirator requirements based on your risk assessment.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 4-Bromo-3-fluoro-2-nitrophenol from receipt to use.

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in Table 2.

  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid generating dust.[2] Use a disposable weighing boat to prevent cross-contamination.

  • Solution Preparation: Add the solvent to the solid compound slowly and carefully. If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Reaction Setup: Ensure all glassware is properly secured. If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction closely.

  • Post-Handling: After use, decontaminate the work area in the fume hood. Wash hands thoroughly with soap and water, even after removing gloves.[2][5]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, seek medical attention.[2] For phenol-type compounds, rapid decontamination is crucial to minimize absorption.[8]

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[9] For larger spills, evacuate the area and contact your institution's EHS department.[9]

Waste Disposal Plan

Proper disposal of 4-Bromo-3-fluoro-2-nitrophenol and associated contaminated materials is essential to protect both personnel and the environment.

  • Waste Segregation: All waste contaminated with 4-Bromo-3-fluoro-2-nitrophenol, including excess reagent, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be collected as hazardous waste.[3][10]

  • Labeling and Storage: Collect waste in a designated, sealed, and clearly labeled container.[11] The label should identify the contents as "Hazardous Waste: 4-Bromo-3-fluoro-2-nitrophenol". Store the waste container in a secondary containment bin in a cool, dry, well-ventilated area, away from incompatible materials.

  • Disposal Request: When the waste container is nearly full, submit a hazardous waste pickup request through your institution's EHS department. Do not dispose of this chemical down the drain, as it is harmful to aquatic life.[1][11]

Visualizing the Workflow

To ensure clarity and adherence to these protocols, the following diagrams illustrate the key decision-making processes for handling and emergency response.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_start Start: Need to handle 4-Bromo-3-fluoro-2-nitrophenol verify_hood Verify Fume Hood Certification & Airflow prep_start->verify_hood don_ppe Don Required PPE (Goggles, Face Shield, Double Gloves, Lab Coat) verify_hood->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Surface react->decontaminate segregate_waste Segregate Contaminated Waste into Labeled Container decontaminate->segregate_waste remove_ppe Remove PPE Correctly segregate_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Standard Operating Procedure for Handling 4-Bromo-3-fluoro-2-nitrophenol.

G cluster_spill Spill Response cluster_exposure Personnel Exposure spill Spill or Exposure Occurs spill_size Assess Spill Size spill->spill_size exposure_type Identify Exposure Type spill->exposure_type small_spill Small Spill: Contain with inert absorbent. Collect in hazardous waste container. spill_size->small_spill Small large_spill Large Spill: Evacuate area. Alert EHS. spill_size->large_spill Large skin_contact Skin: Remove clothing. Wash for 15+ min. exposure_type->skin_contact Skin eye_contact Eyes: Flush at eyewash for 15+ min. exposure_type->eye_contact Eyes inhalation Inhalation: Move to fresh air. exposure_type->inhalation Inhalation seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Caption: Emergency Response Decision Tree for Spills and Exposures.

By integrating this guidance into your laboratory's safety protocols, you can confidently work with 4-Bromo-3-fluoro-2-nitrophenol while ensuring the highest standards of safety for yourself, your colleagues, and the environment.

References

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